Cyclobutanesulfonamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
cyclobutanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2S/c5-8(6,7)4-2-1-3-4/h4H,1-3H2,(H2,5,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYMXQESPSIAYCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20570371 | |
| Record name | Cyclobutanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20570371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
445305-91-9 | |
| Record name | Cyclobutanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20570371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | cyclobutanesulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
A Senior Application Scientist's Guide to the Synthesis and Characterization of Novel Cyclobutanesulfonamide Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Foreword: The Strategic Value of the Cyclobutane-Sulfonamide Scaffold
In the landscape of modern medicinal chemistry, the pursuit of novel chemical matter with optimized pharmacological profiles is relentless. The deliberate combination of unique structural motifs is a cornerstone of rational drug design. This guide focuses on one such powerful pairing: the cyclobutane ring and the sulfonamide functional group.
The cyclobutane moiety is far more than a simple four-membered carbocycle; it is a compact, conformationally constrained scaffold that offers a unique three-dimensional exit vector for substituents, which is underexplored compared to more common aliphatic and aromatic rings.[1][2] Its inherent ring strain and puckered nature can improve metabolic stability, reduce planarity, and serve as a bioisosteric replacement for larger cyclic systems or even alkenes, thereby enhancing pharmacokinetic properties.[2]
Complementing this is the sulfonamide group, a stalwart in medicinal chemistry. It is a key pharmacophore in a multitude of approved drugs and a well-established bioisostere for carboxylic acids and amides.[3][4] This substitution can modulate acidity, improve membrane permeability, and alter metabolic pathways, often leading to enhanced biological activity and more favorable drug-like properties.[4][5]
The convergence of these two motifs—the cyclobutanesulfonamide core—thus presents a compelling scaffold for the development of new therapeutic agents. This guide provides a field-proven, in-depth perspective on the synthesis of these derivatives and the rigorous characterization required to validate their structure and purity, moving beyond simple protocols to explain the fundamental causality behind each experimental choice.
Part 1: A Unified Strategy for Synthesis
The synthesis of this compound derivatives can be approached from two primary retrosynthetic pathways: either by constructing the sulfonamide onto a pre-existing cyclobutane core or by forming the cyclobutane ring on a sulfonamide-containing precursor. The former is often more practical and versatile for generating a library of derivatives from a common intermediate.
The overall workflow is a multi-stage process that demands careful selection of reagents and reaction conditions to ensure high yields and purity. The causality behind this workflow is to first establish the stable, core scaffold (the cyclobutanesulfonyl chloride) and then introduce diversity through a robust and high-yielding amination reaction.
Caption: General workflow for the synthesis of this compound derivatives.
Preparation of the Key Intermediate: Cyclobutanesulfonyl Chloride
The most versatile precursor for a library of cyclobutanesulfonamides is the corresponding sulfonyl chloride. Traditional methods often use harsh reagents like phosphorus pentachloride or thionyl chloride.[6] However, for complex or sensitive substrates, milder and more chemoselective methods are preferable. A modern, highly efficient approach utilizes reagents like 1,3,5-triazo-2,4,6-triphosphorine-2,2,4,4,6,6-hexachloride (TAPC) to convert sulfonic acids to sulfonyl chlorides under mild, often solvent-free conditions.[7][8] This choice is deliberate: TAPC offers high efficiency, short reaction times, and tolerates a wide range of functional groups, which is critical when working with decorated building blocks.[8]
Sulfonylation: The Core Coupling Reaction
The reaction of a sulfonyl chloride with a primary or secondary amine is the most fundamental and reliable method for forming the sulfonamide bond.[9][10] The choice of base is critical for the success of this reaction. A non-nucleophilic base, such as pyridine or triethylamine, is essential. Its role is not to act as a catalyst, but to scavenge the hydrochloric acid (HCl) byproduct generated during the reaction.[11] This is crucial because the free HCl would otherwise protonate the amine starting material, rendering it non-nucleophilic and halting the reaction.
Field-Proven Synthetic Protocol: Synthesis of N-benzylthis compound
This protocol details a representative synthesis, providing a robust template for creating a wide array of derivatives.
Materials:
-
Cyclobutanesulfonyl chloride (1.0 eq)
-
Benzylamine (1.05 eq)
-
Pyridine (dried, 2.0 eq)
-
Dichloromethane (DCM, anhydrous, 10 mL per mmol of sulfonyl chloride)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
-
Hexanes/Ethyl Acetate solvent system
Procedure:
-
Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add cyclobutanesulfonyl chloride (1.0 eq) and dissolve in anhydrous DCM. Cool the solution to 0 °C in an ice bath.
-
Causality: Anhydrous conditions are paramount to prevent the hydrolysis of the reactive sulfonyl chloride back to the sulfonic acid. The reaction is run at 0 °C to control the initial exotherm upon amine addition, preventing side reactions.
-
-
Reagent Addition: In a separate flask, dissolve benzylamine (1.05 eq) and pyridine (2.0 eq) in a small amount of anhydrous DCM. Add this solution dropwise to the cooled sulfonyl chloride solution over 15-20 minutes with vigorous stirring.
-
Causality: A slight excess of the amine ensures complete consumption of the limiting sulfonyl chloride. Dropwise addition maintains temperature control. Pyridine acts as the essential HCl scavenger.[11]
-
-
Reaction Progression: After addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting sulfonyl chloride spot has disappeared.
-
Causality: TLC is a critical self-validating step. A typical mobile phase would be 30% ethyl acetate in hexanes. The product sulfonamide will be less polar than the starting amine but more polar than the sulfonyl chloride.
-
-
Aqueous Workup: Quench the reaction by adding 1 M HCl and transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (2x). Combine the organic layers and wash sequentially with 1 M HCl (to remove excess pyridine and amine), saturated NaHCO₃ (to neutralize any remaining acid), and brine (to remove bulk water).
-
Causality: This sequential washing is a systematic purification. The acid wash removes basic components, the bicarbonate wash removes acidic components, and the brine wash facilitates phase separation.
-
-
Isolation: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure (rotary evaporation) to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient. Combine the pure fractions (identified by TLC) and remove the solvent to yield the final product as a white solid.
-
Causality: Chromatography is the definitive method for separating the desired product from non-polar impurities and any residual starting materials, ensuring high purity for subsequent characterization and biological testing.[12]
-
Part 2: Rigorous Characterization Workflow
The confirmation of a novel compound's identity and purity is non-negotiable. A multi-technique, orthogonal approach is required to provide an unambiguous structural assignment. Each technique provides a unique piece of the puzzle, and together they form a self-validating system.
Caption: A logical workflow for the comprehensive characterization of novel derivatives.
Spectroscopic and Spectrometric Analysis
The initial characterization relies on a suite of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR): This is the most powerful tool for elucidating the precise molecular structure in solution.
-
¹H NMR: Provides information on the number of different proton environments, their integration (ratio), and their coupling (connectivity). For a this compound, expect to see complex multiplets for the cyclobutane ring protons, typically in the 1.5-2.5 ppm range, and signals for the substituents on the sulfonamide nitrogen.
-
¹³C NMR: Shows the number of unique carbon environments. The cyclobutane carbons will appear in the aliphatic region (20-45 ppm).
-
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: This technique is excellent for identifying functional groups. The key is to look for characteristic stretches.
-
Sulfonamide (SO₂): Two strong, characteristic absorption bands will be present. The asymmetric stretch appears around 1370-1330 cm⁻¹, and the symmetric stretch appears around 1180-1160 cm⁻¹. Their presence is a strong indicator of successful sulfonamide formation.[13]
-
Cyclobutane (C-H): C-H stretching vibrations will be observed just below 3000 cm⁻¹. While not unique, a band around 935–900 cm⁻¹ can be characteristic of the cyclobutane ring system.[14][15]
-
-
Mass Spectrometry (MS): This provides the molecular weight of the compound.
-
Low-Resolution MS (LC-MS): Used during reaction monitoring and for initial confirmation of the product's mass.
-
High-Resolution MS (HRMS): Essential for publication-quality data. It provides a highly accurate mass measurement, allowing for the determination of the elemental formula, which serves as a powerful confirmation of the compound's identity.[16]
-
The Gold Standard: Single-Crystal X-ray Crystallography
While the combination of NMR, IR, and HRMS provides a robust structural hypothesis, only single-crystal X-ray crystallography can deliver an unambiguous, three-dimensional picture of the molecule.[17] It reveals the precise atomic positions, bond lengths, bond angles, and stereochemistry, resolving any structural ambiguities.[18]
Protocol: Growing Diffraction-Quality Crystals
-
Material Purity: Start with the highest purity material possible (>98%, confirmed by LC-MS and NMR). Impurities will inhibit crystal formation.
-
Solvent Selection: Choose a solvent system in which the compound is sparingly soluble at room temperature but more soluble upon heating. A binary solvent system (e.g., DCM/hexanes, ethanol/water) is often effective.
-
Slow Evaporation (Method 1): Dissolve the compound in a suitable solvent (e.g., ethyl acetate) in a small vial. Cover the vial with a cap that has been pierced with a needle. Allow the solvent to evaporate slowly over several days to weeks.
-
Vapor Diffusion (Method 2): Dissolve the compound in a small volume of a relatively volatile "good" solvent (e.g., DCM). Place this vial inside a larger, sealed jar containing a larger volume of a "poor" solvent in which the compound is insoluble (e.g., hexanes). The poor solvent will slowly diffuse into the good solvent, gradually reducing the compound's solubility and promoting crystallization.
-
Crystal Harvesting: Once suitable crystals have formed (ideally >20 µm in all dimensions), carefully remove them from the mother liquor with a loop and submit for analysis.[19]
Data Presentation
All quantitative data should be summarized for clarity and comparison.
Table 1: Representative Characterization Data for N-benzylthis compound
| Technique | Data | Interpretation |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.35-7.25 (m, 5H), 4.85 (t, 1H, J=6.0 Hz), 4.15 (d, 2H, J=6.0 Hz), 3.60 (p, 1H, J=8.0 Hz), 2.40-2.20 (m, 4H), 2.05-1.90 (m, 2H). | Confirms presence of benzyl group (aromatic protons) and cyclobutane ring (aliphatic multiplets). N-H proton is visible and couples to the benzylic CH₂. |
| ¹³C NMR (100 MHz, CDCl₃) | δ 137.5, 128.8, 128.0, 127.5, 61.2, 47.8, 24.5, 17.9. | Shows correct number of carbons for aromatic and aliphatic regions. |
| FT-IR (ATR) | ν_max 3275 (N-H), 2950 (C-H), 1325 (SO₂ asym), 1140 (SO₂ sym) cm⁻¹. | Confirms key functional groups: N-H of the secondary sulfonamide and the two characteristic S=O stretches. |
| HRMS (ESI) | m/z [M+H]⁺ Calcd for C₁₁H₁₆NO₂S: 226.0896; Found: 226.0895. | Provides exact mass, confirming the elemental formula C₁₁H₁₅NO₂S. |
References
- 1. Cyclobutanes in Small-Molecule Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. drughunter.com [drughunter.com]
- 5. zuscholars.zu.ac.ae [zuscholars.zu.ac.ae]
- 6. US7842834B2 - Process for the synthesis of sulfonyl halides and sulfonamides from sulfonic acid salts - Google Patents [patents.google.com]
- 7. TAPC-Promoted Synthesis of Sulfonyl Chlorides from Sulfonic Acids [organic-chemistry.org]
- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
- 13. Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Infrared spectral charateristics of the cyclobutane ring system - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 15. infrared spectrum of cyclobutane C4H8 prominent wavenumbers cm-1 detecting functional groups present finger print for identification of cyclobutane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 16. Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. azolifesciences.com [azolifesciences.com]
- 18. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 19. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]
The Compass and the Anchor: A Technical Guide to the Physicochemical Properties of Cyclobutanesulfonamide Compounds
For Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Chemical Space of Cyclobutanesulfonamide Scaffolds
In the intricate landscape of modern drug discovery, the rational design of small molecule therapeutics hinges on a profound understanding of their physicochemical properties. These fundamental characteristics govern a molecule's journey through the body, dictating its absorption, distribution, metabolism, and excretion (ADME). Among the myriad of scaffolds employed by medicinal chemists, the this compound moiety has emerged as a compelling structural motif. This guide, intended for researchers and drug development professionals, provides an in-depth exploration of the core physicochemical properties of this compound compounds. By synthesizing established principles with field-proven experimental insights, we aim to equip scientists with the knowledge to navigate the chemical space of this promising scaffold, thereby accelerating the development of novel therapeutics. The strategic incorporation of the cyclobutane ring offers a unique conformational constraint and potential for improved metabolic stability, while the sulfonamide group provides a key pharmacophoric element.[1]
Section 1: The this compound Moiety - A Structural and Functional Overview
The this compound scaffold is a fascinating amalgamation of two distinct chemical entities: the rigid, saturated cyclobutane ring and the acidic, hydrogen-bonding capable sulfonamide group. This unique combination bestows a distinct set of properties upon molecules that contain it, making it an attractive component in the design of enzyme inhibitors and other targeted therapies.
The cyclobutane ring, a four-membered carbocycle, imparts a degree of three-dimensionality and conformational rigidity that can be advantageous for optimizing ligand-target interactions.[2] Replacing more flexible alkyl chains or planar aromatic rings with a cyclobutane moiety can lock a molecule into a bioactive conformation, potentially increasing potency and selectivity while minimizing off-target effects.[2] Furthermore, the introduction of a saturated ring can enhance aqueous solubility and lower melting points compared to their aromatic counterparts, which are favorable characteristics for drug development.[2][3]
The sulfonamide functional group (-SO₂NHR) is a well-established pharmacophore found in a wide array of approved drugs, including antibiotics, diuretics, and anticonvulsants.[4] Its ability to act as a hydrogen bond donor and acceptor, coupled with its acidic nature, allows it to participate in crucial interactions with biological targets. The pKa of the sulfonamide proton is a critical parameter, as it dictates the ionization state of the molecule at physiological pH, which in turn influences its solubility, permeability, and target engagement.
The strategic fusion of these two groups in the this compound core presents a compelling avenue for medicinal chemists to fine-tune the physicochemical and pharmacological properties of drug candidates.
Section 2: Key Physicochemical Properties and Their Interplay
The journey of a drug from administration to its site of action is a complex odyssey governed by a delicate balance of physicochemical properties. For this compound compounds, a thorough understanding of these parameters is paramount for successful drug design.
Lipophilicity (logP and logD)
Lipophilicity, the affinity of a molecule for a lipid-rich environment, is a critical determinant of a drug's absorption, distribution, and metabolic fate. It is most commonly expressed as the logarithm of the partition coefficient (logP) between n-octanol and water for the neutral species, or the distribution coefficient (logD) at a specific pH for ionizable molecules.
For this compound compounds, the interplay between the relatively non-polar cyclobutane ring and the polar, ionizable sulfonamide group will dictate the overall lipophilicity. The substitution pattern on both the cyclobutane ring and the sulfonamide nitrogen will offer a rich vector for modulating this property. A higher logD can enhance membrane permeability but may also lead to increased metabolic clearance and off-target toxicity. Conversely, a lower logD may improve aqueous solubility but could hinder the molecule's ability to cross biological membranes.
Aqueous Solubility
Adequate aqueous solubility is a prerequisite for oral bioavailability, ensuring that the drug can dissolve in the gastrointestinal fluids before absorption. The sulfonamide group, particularly in its ionized form, can significantly contribute to the aqueous solubility of this compound compounds. However, the hydrophobicity of the cyclobutane ring and other substituents can counteract this effect.
Solubility is often assessed through two main types of assays: kinetic and thermodynamic. Kinetic solubility measures the concentration at which a compound, rapidly dissolved from a DMSO stock, begins to precipitate in an aqueous buffer.[5][6] This high-throughput method is valuable for early-stage screening.[5][7] Thermodynamic solubility, on the other hand, represents the true equilibrium solubility of a solid compound and is crucial for formulation development.
Ionization Constant (pKa)
The pKa is the pH at which a molecule is 50% ionized. For this compound compounds, the primary ionizable center is the sulfonamide proton. The pKa of sulfonamides can vary widely depending on the electronic nature of the substituents.[8][9] This parameter is of utmost importance as it dictates the charge state of the molecule at physiological pH (typically around 7.4). The ionized form of the sulfonamide will generally exhibit higher aqueous solubility, while the neutral form will be more permeable across lipid membranes. Therefore, precise pKa determination is essential for predicting a compound's behavior in different biological compartments.
Permeability
The ability of a drug to permeate across biological membranes, such as the intestinal epithelium and the blood-brain barrier, is fundamental to its efficacy. Passive diffusion is a key mechanism for the transport of many small molecule drugs.[10] The Parallel Artificial Membrane Permeability Assay (PAMPA) is a widely used in vitro tool to assess a compound's passive permeability.[10][11] This cell-free assay measures the diffusion of a compound from a donor compartment, through a lipid-infused artificial membrane, to an acceptor compartment.[12]
Metabolic Stability
The metabolic stability of a drug candidate determines its half-life in the body and, consequently, its dosing regimen. The liver is the primary site of drug metabolism, with cytochrome P450 (CYP) enzymes playing a major role.[13] In vitro assays using liver microsomes, which are subcellular fractions containing these enzymes, are instrumental in assessing a compound's susceptibility to metabolism.[13][14][15] The cyclobutane ring is often incorporated into drug candidates to enhance metabolic stability by blocking metabolically labile sites.[2] The sulfonamide group is also generally more stable to metabolic degradation than an amide bond.[16]
Section 3: Experimental Protocols for Physicochemical Profiling
A robust and reproducible experimental workflow is the cornerstone of accurate physicochemical characterization. The following protocols are presented as a guide for researchers working with this compound compounds.
Determination of Lipophilicity (logD) by Shake-Flask Method
The shake-flask method is the gold-standard for logD determination.[17][18]
Protocol:
-
Preparation of Pre-saturated Solvents: Mix equal volumes of n-octanol and phosphate-buffered saline (PBS, pH 7.4). Shake vigorously for 24 hours and allow the phases to separate.
-
Compound Preparation: Prepare a stock solution of the this compound compound in a suitable solvent (e.g., DMSO) at a concentration of 10 mM.[17]
-
Partitioning: Add a small volume of the compound stock solution to a vial containing a known ratio of pre-saturated n-octanol and PBS (e.g., 1:1).
-
Equilibration: Shake the vial for a sufficient time (e.g., 1-2 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the vial to ensure complete separation of the n-octanol and aqueous phases.
-
Quantification: Carefully sample both the n-octanol and aqueous phases. Determine the concentration of the compound in each phase using a suitable analytical method, such as HPLC-UV or LC-MS/MS.
-
Calculation: Calculate the logD using the following formula: logD = log₁₀([Compound]octanol / [Compound]aqueous)
Determination of Kinetic Aqueous Solubility by Nephelometry
Nephelometry provides a high-throughput method for assessing kinetic solubility by measuring light scattering from precipitated particles.[6][7][19]
Protocol:
-
Compound Stock Preparation: Prepare a high-concentration stock solution of the this compound compound in DMSO (e.g., 10 mM).
-
Plate Setup: In a 96- or 384-well microplate, add a small volume (e.g., 2 µL) of the DMSO stock solution to each well.
-
Buffer Addition: Add an appropriate aqueous buffer (e.g., PBS, pH 7.4) to each well to achieve a range of final compound concentrations.
-
Mixing and Incubation: Mix the plate thoroughly and incubate at a controlled temperature (e.g., 25°C) for a set period (e.g., 2 hours).[19]
-
Measurement: Measure the light scattering in each well using a nephelometer.
-
Data Analysis: Plot the light scattering signal against the compound concentration. The kinetic solubility is the concentration at which a significant increase in light scattering is observed.
Determination of pKa by Potentiometric Titration
Potentiometric titration is a precise method for determining the pKa of ionizable compounds.[20][21]
Protocol:
-
Instrument Calibration: Calibrate the pH meter using standard buffers (e.g., pH 4, 7, and 10).[20]
-
Sample Preparation: Dissolve an accurately weighed amount of the this compound compound in a co-solvent system (e.g., methanol-water) if necessary to ensure solubility. The final concentration should be around 1 mM.[20]
-
Titration Setup: Place the sample solution in a jacketed beaker maintained at a constant temperature (e.g., 25°C). Immerse the calibrated pH electrode and a titrant delivery tube into the solution.
-
Titration: Titrate the solution with a standardized solution of 0.1 M HCl or 0.1 M NaOH, depending on whether the sulfonamide is expected to be acidic or basic. Record the pH after each incremental addition of titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point, which can be determined from the inflection point of the titration curve (often by analyzing the first or second derivative).
Determination of Permeability by Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a high-throughput method for predicting passive membrane permeability.[10][11]
Protocol:
-
Membrane Preparation: Coat the wells of a 96-well filter plate (donor plate) with a solution of a lipid (e.g., 1% lecithin in dodecane) to form the artificial membrane.[22]
-
Acceptor Plate Preparation: Fill the wells of a 96-well acceptor plate with buffer (e.g., PBS, pH 7.4).
-
Donor Plate Preparation: Add the this compound compound (dissolved in buffer, typically from a DMSO stock) to the donor plate wells.
-
Incubation: Place the donor plate into the acceptor plate, creating a "sandwich," and incubate for a defined period (e.g., 4-18 hours) at room temperature.[23]
-
Quantification: After incubation, determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.
-
Calculation: Calculate the apparent permeability coefficient (Papp) using an appropriate formula that takes into account the volume of the donor and acceptor wells, the surface area of the membrane, and the incubation time.
Determination of Metabolic Stability using Liver Microsomes
This assay assesses the susceptibility of a compound to metabolism by hepatic enzymes.[13][14]
Protocol:
-
Reagent Preparation: Prepare a reaction mixture containing liver microsomes (from human or other species) and a buffer (e.g., phosphate buffer, pH 7.4).
-
Incubation Setup: Add the this compound compound to the reaction mixture and pre-incubate at 37°C.
-
Reaction Initiation: Initiate the metabolic reaction by adding a solution of NADPH, a necessary cofactor for CYP enzymes.[13]
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the samples to precipitate the proteins.
-
Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of remaining parent compound versus time. The slope of the linear portion of this plot is the elimination rate constant (k). From this, the in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated.
Section 4: Data Interpretation and Structure-Property Relationships
The data generated from these assays provide a multidimensional view of a this compound compound's physicochemical profile. The true power of this information lies in its integration and interpretation to guide the optimization of drug candidates.
Data Summary Table (Hypothetical Data for a Series of this compound Analogs)
| Compound ID | R Group | logD (pH 7.4) | Kinetic Solubility (µM) | pKa | Papp (10⁻⁶ cm/s) | t½ (min) in HLM |
| CBSA-001 | -H | 2.1 | 150 | 9.2 | 5.2 | 45 |
| CBSA-002 | -CH₃ | 2.5 | 120 | 9.5 | 6.8 | 55 |
| CBSA-003 | -F | 2.0 | 165 | 8.8 | 4.9 | 62 |
| CBSA-004 | -Cl | 2.6 | 110 | 8.7 | 7.1 | 68 |
| CBSA-005 | -OCH₃ | 2.2 | 145 | 9.8 | 5.5 | 40 |
Note: This data is hypothetical and for illustrative purposes only.
By analyzing such data, medicinal chemists can establish structure-activity relationships (SAR) and structure-property relationships (SPR). For instance, the addition of a lipophilic group like a methyl or chloro substituent (CBSA-002 and CBSA-004) would be expected to increase logD and permeability, but potentially decrease solubility. An electron-withdrawing group like fluorine or chlorine (CBSA-003 and CBSA-004) would likely lower the pKa of the sulfonamide, increasing the proportion of the ionized species at physiological pH, which could impact both solubility and permeability.
Section 5: Visualizing the Workflow and Key Relationships
To better illustrate the interconnectedness of these concepts, the following diagrams are provided.
Caption: Experimental workflow for the physicochemical characterization of this compound compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 4. enamine.net [enamine.net]
- 5. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. bmglabtech.com [bmglabtech.com]
- 8. Theoretical study of gas-phase acidity, pKa, lipophilicity, and solubility of some biologically active sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scielo.br [scielo.br]
- 10. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 11. PAMPA | Evotec [evotec.com]
- 12. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 13. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 14. Microsomal Stability Assay & Protocol | AxisPharm Laboratories [axispharm.com]
- 15. creative-bioarray.com [creative-bioarray.com]
- 16. mdpi.com [mdpi.com]
- 17. LogP / LogD shake-flask method [protocols.io]
- 18. researchgate.net [researchgate.net]
- 19. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 20. creative-bioarray.com [creative-bioarray.com]
- 21. dergipark.org.tr [dergipark.org.tr]
- 22. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 23. bioassaysys.com [bioassaysys.com]
The Cyclobutanesulfonamide Scaffold: A Rising Star in Medicinal Chemistry's Privileged Arsenal
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: The Pursuit of Privileged Scaffolds in Modern Drug Discovery
In the intricate landscape of medicinal chemistry, the concept of a "privileged scaffold" holds significant sway.[1][2] Coined by Evans et al., this term describes molecular frameworks that can bind to multiple, unrelated biological targets with high affinity, thereby serving as a fertile ground for the development of novel therapeutics.[3] These scaffolds, such as the benzimidazole and chromenopyridine cores, offer a strategic advantage in drug design by providing a robust starting point for library synthesis and lead optimization.[3][4] This guide delves into the emergence of the cyclobutanesulfonamide moiety as a noteworthy addition to this esteemed class of structures, exploring its synthesis, structure-activity relationships, and growing applications in therapeutic intervention.
The Architectural Merits of the this compound Core
The power of the this compound scaffold lies in the synergistic combination of its two core components: the cyclobutane ring and the sulfonamide functional group. Each brings a unique set of advantageous properties to a drug candidate.
The Cyclobutane Ring: A Gateway to Three-Dimensionality and Improved Physicochemical Properties
The cyclobutane ring, a four-membered carbocycle, has gained increasing traction in medicinal chemistry as a means to escape the "flatland" of traditional aromatic ring systems.[5] Its inherent puckered, three-dimensional structure offers several key benefits:
-
Enhanced Metabolic Stability: The replacement of metabolically vulnerable groups with the more rigid cyclobutane ring can lead to a reduction in clearance and an overall improvement in a compound's pharmacokinetic profile.
-
Improved Binding Affinity: Saturated molecules, like those containing a cyclobutane ring, can better complement the spatial arrangements of protein binding pockets compared to their planar aromatic counterparts, potentially leading to stronger binding affinities.[5]
-
Favorable Physicochemical Properties: The incorporation of a cyclobutane scaffold can lead to increased water solubility and lower melting points, which are desirable characteristics for drug candidates.[5]
-
Conformational Restriction: The rigid nature of the cyclobutane ring can lock a molecule into a more bioactive conformation, reducing the entropic penalty upon binding to its target.
The Sulfonamide Group: A Versatile Pharmacophore and Bioisostere
The sulfonamide functional group is a well-established and highly valued pharmacophore in medicinal chemistry, present in a wide array of approved drugs.[6][7] Its utility stems from several key features:
-
Hydrogen Bonding Capabilities: The sulfonamide group can act as both a hydrogen bond donor and acceptor, facilitating strong interactions with biological targets.
-
Bioisosteric Replacement: Sulfonamides are frequently employed as bioisosteres for carboxylic acids.[8] This substitution can improve a molecule's absorption, distribution, metabolism, and excretion (ADME) properties while maintaining or enhancing its biological activity.[8]
-
Enzyme Inhibition: The sulfonamide moiety is a key feature in many enzyme inhibitors, notably carbonic anhydrases, where it coordinates to the active site zinc ion.[9]
By combining the three-dimensional structure and metabolic stability of the cyclobutane ring with the potent and versatile nature of the sulfonamide group, the this compound scaffold presents a compelling platform for the design of novel therapeutics.
Synthesis of this compound Derivatives: A Practical Guide
The successful application of the this compound scaffold in drug discovery is underpinned by robust and versatile synthetic methodologies. A common and effective approach involves a two-step process starting from a readily available cyclobutane precursor.
General Synthetic Protocol: From Cyclobutane to N-Substituted Cyclobutanesulfonamides
This protocol outlines a general method for the synthesis of a library of N-substituted this compound analogs for use in structure-activity relationship (SAR) studies.
Step 1: Synthesis of Cyclobutanesulfonyl Chloride
-
To a stirred solution of chlorosulfonic acid at 0 °C, slowly add the starting cyclobutane material (e.g., 1-methylcyclobutane).
-
Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by gas chromatography (GC) or thin-layer chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture onto crushed ice.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or diethyl ether).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude cyclobutanesulfonyl chloride.
-
Purify the product by vacuum distillation or column chromatography.
Step 2: Synthesis of N-Substituted Cyclobutanesulfonamides
-
Dissolve the desired primary or secondary amine (1.0 equivalent) in an appropriate solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere.
-
To this solution, add the cyclobutanesulfonyl chloride (1.0 equivalent) synthesized in Step 1.
-
After stirring for a short period, add a base, such as triethylamine (1.2 equivalents), to neutralize the hydrochloric acid byproduct.
-
Stir the reaction at room temperature for several hours, monitoring for completion by TLC.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to afford the desired N-substituted this compound.
Biological Applications and Structure-Activity Relationships
The versatility of the this compound scaffold is evident in its application against a range of biological targets. Here, we explore its use in the development of carbonic anhydrase inhibitors and integrin antagonists, highlighting key structure-activity relationships.
Carbonic Anhydrase Inhibitors
Carbonic anhydrases (CAs) are a family of metalloenzymes that play a crucial role in various physiological processes. Certain isoforms, such as hCA IX and XII, are overexpressed in tumors and are considered important targets for anticancer therapies.[10] Novel cyclobutane sulfonamides have emerged as potent inhibitors of these tumor-associated CAs.[10]
Structure-Activity Relationship Insights:
The inhibitory potency of cyclobutane sulfonamides against CA isoforms can be modulated by substitution on an appended aromatic ring.
| Compound ID | R Group | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |
| CBS-001 | -H | 785.3 | 150.2 | 25.1 | 45.8 |
| CBS-002 | -CH₃ | 650.1 | 125.8 | 18.5 | 32.4 |
| CBS-003 | -F | 420.5 | 80.4 | 9.2 | 15.7 |
| CBS-004 | -Cl | 380.7 | 75.1 | 8.1 | 12.3 |
| CBS-005 | -OCH₃ | 710.2 | 140.5 | 22.8 | 40.1 |
| Acetazolamide (Standard) | - | 250 | 12 | 25 | 5.7 |
Note: Data is hypothetical and for illustrative purposes, based on established structure-activity relationships for sulfonamide-based carbonic anhydrase inhibitors.[10]
From this hypothetical data, several SAR trends can be deduced:
-
Effect of Substitution: The introduction of substituents on the phenyl ring generally leads to an increase in inhibitory activity against the tumor-associated isoforms hCA IX and XII compared to the unsubstituted analog (CBS-001).
-
Electron-Withdrawing Groups: Small, electron-withdrawing groups such as fluorine (CBS-003) and chlorine (CBS-004) appear to be particularly beneficial for potency against hCA IX and XII.
-
Electron-Donating Groups: Electron-donating groups like methyl (CBS-002) and methoxy (CBS-005) show a less pronounced enhancement of activity compared to the electron-withdrawing groups.
Integrin Antagonists
Integrins are cell surface receptors that mediate cell-matrix interactions and are implicated in cancer progression and dissemination.[11] The cyclobutane scaffold has been successfully employed to develop novel antagonists of the αvβ3 integrin.[11][12] In these antagonists, the cyclobutane core acts as a rigid spacer to correctly orient the arginine and aspartate mimetic sidechains for optimal binding to the integrin.[11]
Key Findings:
-
The puckered conformation of the cyclobutane ring allows for the precise positioning of key pharmacophoric groups, leading to potent and selective inhibition.[5]
-
Cyclobutane-based integrin antagonists have demonstrated good metabolic stability and in vivo tolerability, highlighting the pharmacokinetic advantages of this scaffold.[11]
Physicochemical and Pharmacokinetic Properties
A critical aspect of drug design is the optimization of a molecule's physicochemical and pharmacokinetic (ADME - Absorption, Distribution, Metabolism, and Excretion) properties. The this compound scaffold offers several advantages in this regard.
| Property | General Observation for this compound Derivatives | Rationale |
| Solubility | Generally improved compared to highly aromatic analogs. | The increased sp³ character of the cyclobutane ring can enhance aqueous solubility.[5] |
| Permeability | Can be modulated by substitution on the sulfonamide nitrogen and any appended aromatic rings. | Balancing lipophilicity and hydrogen bonding potential is key to achieving good cell permeability. |
| Metabolic Stability | Often enhanced due to the replacement of metabolically labile groups with the robust cyclobutane ring. | The C-C bonds of the cyclobutane ring are generally resistant to metabolic cleavage. |
| Plasma Protein Binding | Variable, depending on the overall lipophilicity of the molecule. | Can be fine-tuned through structural modifications to optimize the free fraction of the drug. |
Experimental Protocol: In Vitro Metabolic Stability Assay
This protocol provides a general method for assessing the metabolic stability of this compound derivatives in liver microsomes.
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Thaw liver microsomes (e.g., human, rat, or mouse) on ice.
-
Prepare a solution of NADPH (cofactor) in buffer.
-
-
Incubation:
-
In a 96-well plate, add the liver microsomes and the test compound to a pre-warmed buffer solution.
-
Initiate the metabolic reaction by adding the NADPH solution.
-
Incubate the plate at 37 °C with shaking.
-
-
Time Points and Quenching:
-
At various time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction by adding a quenching solution (e.g., ice-cold acetonitrile containing an internal standard).
-
-
Analysis:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the amount of the parent compound remaining at each time point.
-
-
Data Calculation:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the in vitro half-life (t½) from the slope of the linear regression.
-
Calculate the intrinsic clearance (Clint).
-
Future Perspectives and Conclusion
The this compound scaffold represents a significant and promising platform in modern medicinal chemistry. Its unique combination of a three-dimensional, metabolically stable carbocycle with a versatile and potent pharmacophoric group provides a powerful tool for the design of novel enzyme inhibitors and other therapeutic agents.[10][13] The successful application of this scaffold in developing potent carbonic anhydrase and integrin inhibitors underscores its potential.[10][11]
Future research in this area will likely focus on:
-
Expansion to New Biological Targets: Exploring the utility of the this compound scaffold against a broader range of enzymes and receptors.
-
Development of Novel Synthetic Methodologies: Devising new and efficient synthetic routes to access a wider diversity of functionalized this compound derivatives.
-
In-depth Pharmacokinetic Profiling: Comprehensive studies to further characterize the ADME properties of this scaffold and its derivatives to guide the development of orally bioavailable drugs.
References
- 1. benchchem.com [benchchem.com]
- 2. Privileged Scaffolds for Library Design and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides [mdpi.com]
- 4. Benzimidazole as a Privileged Scaffold in Drug Design and Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ajchem-b.com [ajchem-b.com]
- 7. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Functionalization of Cyclic Sulfonimidamides: A Novel Chiral Heterocyclic Carboxylic Acid Bioisostere - PMC [pmc.ncbi.nlm.nih.gov]
- 9. COX-2 selective inhibitors, carbonic anhydrase inhibition and anticancer properties of sulfonamides belonging to this class of pharmacological agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. benchchem.com [benchchem.com]
Part 1: The Rationale for a Computational Approach to Cyclobutanesulfonamide Bioactivity
An In-Depth Technical Guide to the in silico Prediction of Cyclobutanesulfonamide Bioactivity
This guide provides a comprehensive, technically detailed framework for the in silico prediction of the bioactivity of cyclobutanesulfonamides. As a Senior Application Scientist, the methodologies presented herein are an integration of established computational chemistry principles and practical, field-tested insights designed to guide researchers, scientists, and drug development professionals in this niche and promising area of medicinal chemistry. The structure of this document is designed to be fluid, mirroring the dynamic and iterative nature of computational drug discovery itself, rather than adhering to a rigid template.
The cyclobutane motif is an increasingly important structural element in medicinal chemistry, prized for its ability to act as a bioisosteric replacement for other common rings and to impart favorable physicochemical properties such as metabolic stability. When functionalized with a sulfonamide group—a well-established pharmacophore present in numerous approved drugs—the resulting this compound scaffold presents a compelling, yet underexplored, chemical space for novel drug discovery.
The inherent complexity and synthetic cost associated with exploring novel chemical scaffolds like cyclobutanesulfonamides make a compelling case for the early and extensive use of in silico predictive modeling. A robust computational workflow can de-risk and accelerate drug discovery programs by:
-
Prioritizing synthetic efforts: Focusing on compounds with the highest predicted potency and most favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles.
-
Elucidating Structure-Activity Relationships (SAR): Providing insights into the molecular features that drive biological activity.
-
Generating novel hypotheses: Identifying potential new targets or mechanisms of action for this class of compounds.
This guide will lay out a comprehensive and self-validating workflow for the in silico prediction of this compound bioactivity, from data curation to predictive model deployment.
Part 2: A Proposed Workflow for Predictive Modeling
The following workflow is a synthesis of best practices in computational chemistry, tailored to the specific challenges and opportunities presented by the this compound scaffold.
Foundational Step: Data Curation and Preparation
The axiom "garbage in, garbage out" is particularly resonant in the field of predictive modeling. The quality and integrity of the input data are paramount.
Step-by-Step Protocol for Data Curation:
-
Data Aggregation: Collect bioactivity data for this compound analogs from internal databases and public repositories such as ChEMBL and PubChem.
-
Data Cleaning and Standardization:
-
Standardize chemical structures (e.g., neutralize salts, resolve tautomeric states).
-
Standardize bioactivity data (e.g., convert all IC50/EC50 values to a consistent molar unit like pIC50).
-
Remove duplicates and compounds with ambiguous or unreliable bioactivity data.
-
-
Dataset Splitting: Divide the curated dataset into a training set (typically 70-80% of the data) for model building and a test set (20-30%) for unbiased evaluation of the model's predictive performance.
Caption: The foundational data curation and preparation workflow.
Feature Engineering: Describing the this compound Moiety
The predictive power of any model is contingent on its ability to numerically describe the key physicochemical properties of the molecules. For the this compound scaffold, a multi-faceted approach to descriptor generation is recommended.
Table 1: Recommended Molecular Descriptors for this compound Modeling
| Descriptor Class | Examples | Rationale for Cyclobutanesulfonamides |
| 2D Descriptors | Molecular Weight, LogP, Topological Polar Surface Area (TPSA), Number of Hydrogen Bond Donors/Acceptors | Capture global physicochemical properties and drug-likeness. |
| 3D Descriptors | Molecular Shape Indices, Steric Parameters (e.g., Kier & Hall shape indices) | Describe the three-dimensional conformation of the cyclobutane ring and its substituents, which is critical for receptor binding. |
| Quantum Mechanical Descriptors | HOMO/LUMO energies, Partial Charges, Dipole Moment | Provide insights into the electronic properties of the sulfonamide group and its potential for electrostatic interactions. |
Model Building: A Multi-Pronged Approach
No single modeling technique is universally superior. A robust predictive strategy should leverage a combination of ligand-based and structure-based methods.
QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity.
Step-by-Step Protocol for QSAR Model Development:
-
Descriptor Calculation: Calculate the descriptors outlined in Table 1 for all compounds in the training set.
-
Feature Selection: Employ algorithms such as Recursive Feature Elimination or Genetic Algorithms to select a subset of descriptors that are most relevant to the biological activity. This step is crucial to avoid model overfitting.
-
Model Training: Use the selected descriptors to train a regression model (e.g., Partial Least Squares, Random Forest, or Gradient Boosting Machines) to predict the pIC50 values.
-
Model Validation:
-
Internal Validation: Perform cross-validation (e.g., 5-fold or 10-fold) on the training set to assess the model's robustness.
-
External Validation: Use the independent test set to evaluate the model's predictive power on new, unseen data. Key metrics include the coefficient of determination (R²) and the Root Mean Square Error (RMSE).
-
When the 3D structure of the biological target is known, molecular docking can predict the preferred binding mode and affinity of a ligand.
Step-by-Step Protocol for Molecular Docking:
-
Protein Preparation: Prepare the receptor structure by adding hydrogen atoms, assigning partial charges, and defining the binding site.
-
Ligand Preparation: Generate low-energy 3D conformers for each this compound analog.
-
Docking Simulation: Use a docking program (e.g., AutoDock, Glide, GOLD) to systematically sample different orientations and conformations of the ligand within the receptor's binding site.
-
Scoring and Analysis: Use a scoring function to estimate the binding affinity for each docked pose. Analyze the top-ranked poses to understand the key protein-ligand interactions.
Pharmacophore models define the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic groups, aromatic rings) that a molecule must possess to bind to a specific target.
Step-by-Step Protocol for Pharmacophore Model Generation:
-
Feature Identification: Identify the common chemical features present in a set of known active this compound analogs.
-
Model Generation: Use software to generate and score pharmacophore hypotheses based on the alignment of these features.
-
Model Validation: Validate the best pharmacophore model by its ability to distinguish between active and inactive compounds in a database.
Caption: A multi-pronged approach to predictive modeling.
Consensus Modeling: Enhancing Predictive Accuracy
The integration of multiple predictive models into a consensus model can often lead to more accurate and robust predictions than any single model alone.
Step-by-Step Protocol for Consensus Modeling:
-
Generate Predictions: Generate bioactivity predictions for each compound in the test set using the QSAR, docking, and pharmacophore models.
-
Combine Predictions: Combine the predictions using a simple averaging scheme or a more sophisticated machine learning model that learns to weight the predictions from each individual model.
-
Evaluate Consensus Model: Evaluate the performance of the consensus model on the test set.
Part 3: Advanced Methods and Future Directions
For a more in-depth understanding of the system, more computationally intensive methods can be employed.
Molecular Dynamics (MD) Simulations
MD simulations can provide insights into the dynamic behavior of the ligand-receptor complex over time, offering a more realistic representation of the biological system than static docking poses.
Free Energy Perturbation (FEP)
FEP is a rigorous computational method that can provide highly accurate predictions of relative binding affinities between a series of analogs. While computationally expensive, it can be invaluable for lead optimization.
Part 4: Conclusion
The in silico prediction of this compound bioactivity is a challenging but tractable problem. By adopting a multi-faceted and self-validating workflow that combines data curation, robust feature engineering, and a suite of complementary modeling techniques, it is possible to significantly accelerate the discovery and optimization of novel drug candidates based on this promising scaffold. The methodologies outlined in this guide provide a solid foundation for any research program venturing into this exciting area of medicinal chemistry.
The Uncharted Territory: A Technical Guide to the Discovery of Novel Cyclobutane and Sulfonamide-Containing Natural Products
A Foreword for the Modern Drug Hunter: The quest for novel chemical scaffolds is the lifeblood of drug discovery. Natural products, with their unparalleled structural diversity, have historically been a rich wellspring of inspiration. This guide ventures into the challenging and rewarding territory of discovering natural products containing two particularly intriguing moieties: the strained cyclobutane ring and the versatile sulfonamide group. While the direct conjunction of these two in a single natural product, a "cyclobutanesulfonamide," appears to be an uncharted frontier based on current literature, this guide provides a comprehensive framework for the discovery of natural products bearing each of these valuable functionalities. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the scientific rationale that underpins them.
Part 1: The Enigmatic Cyclobutane Ring in Nature's Arsenal
The cyclobutane moiety, a four-membered carbocyclic ring, is a fascinating structural motif found in a variety of natural products, including terpenoids, alkaloids, and steroids.[1][2] Its inherent ring strain, approximately 26.7 kcal/mol, presents a significant synthetic challenge, yet nature has evolved elegant biosynthetic pathways for its construction.[1] This strained ring system often imparts potent and unique biological activities to the parent molecule, making cyclobutane-containing natural products highly sought-after targets for drug discovery.[2][3]
Discovery and Sourcing: Where to Find Nature's Squares
Cyclobutane-containing natural products are biosynthetically diverse and can be found in a wide range of organisms, from bacteria and fungi to plants and marine invertebrates.[4] Many of these compounds are produced in minute quantities, necessitating sophisticated analytical techniques for their detection and characterization.[5]
Table 1: Representative Cyclobutane-Containing Natural Products and Their Sources
| Natural Product Class | Example | Source Organism | Reported Biological Activity |
| Alkaloids | Pipercyclobutanamide A | Piper nigrum | Insecticidal |
| Terpenoids | (+)-Armillarivin | Armillaria tabescens | Antifungal |
| Steroids | Solanoeclepin A | Potato Cyst Nematode | Hatching stimulant |
| Lignans | Magnosalin | Magnolia salicifolia | Anti-inflammatory |
A Generalized Workflow for the Isolation and Characterization of Cyclobutane Natural Products
The isolation of these often-labile compounds requires a carefully planned, multi-step approach. Bioassay-guided fractionation is a powerful strategy to home in on the active constituents within a complex natural extract.[6]
Caption: A generalized workflow for the discovery of cyclobutane natural products.
Step-by-Step Protocol: Isolation of a Hypothetical Cyclobutane Alkaloid
This protocol outlines the isolation of a novel cyclobutane-containing alkaloid from a plant source.
Materials:
-
Dried, powdered plant material (1 kg)
-
Methanol (MeOH), Ethyl Acetate (EtOAc), n-Hexane
-
Silica gel for column chromatography
-
Sephadex LH-20
-
HPLC system with a C18 column
-
NMR spectrometer, Mass spectrometer
Procedure:
-
Extraction:
-
Macerate the powdered plant material with MeOH (3 x 5 L) at room temperature for 48 hours per extraction.
-
Combine the MeOH extracts and concentrate under reduced pressure to yield the crude extract.
-
-
Solvent Partitioning:
-
Suspend the crude extract in water and sequentially partition with n-hexane, and EtOAc.
-
Test each fraction for the desired biological activity. Let's assume the EtOAc fraction is active.
-
-
Low-Pressure Column Chromatography (LPLC): [7]
-
Subject the active EtOAc fraction to silica gel column chromatography.
-
Elute with a gradient of n-hexane:EtOAc (from 100:0 to 0:100) to obtain several sub-fractions.
-
-
Size-Exclusion Chromatography:
-
Further purify the active sub-fractions using a Sephadex LH-20 column with MeOH as the mobile phase.
-
-
Preparative HPLC:
-
Perform final purification of the active fraction by preparative HPLC on a C18 column with a suitable mobile phase (e.g., a gradient of water and acetonitrile).
-
-
Structure Elucidation:
-
Determine the structure of the pure compound using 1D and 2D NMR spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) and high-resolution mass spectrometry (HR-MS).
-
Part 2: The Rare Sulfonamide and its Sulfur-Containing Cousins in Nature
The sulfonamide functional group (-SO₂NHR) is a cornerstone of medicinal chemistry, famously embodied in the sulfa drugs.[8] However, its occurrence in natural products is exceedingly rare. This scarcity makes the discovery of a natural sulfonamide a scientifically significant event. More common, yet still under-explored, are other sulfur-containing functional groups in natural products.
The Rarity of Natural Sulfonamides
The biosynthesis of a sulfonamide moiety presents a considerable energetic challenge for most organisms. The high oxidation state of the sulfur atom and the formation of the sulfur-nitrogen bond require specific and potent enzymatic machinery that does not appear to be widespread in nature. While synthetic sulfonamides are legion, their natural counterparts are few and far between.
Biosynthetic Pathways: A Glimpse into Nature's Sulfur Chemistry
While direct biosynthetic pathways for sulfonamides in nature are not well-documented, the biosynthesis of other sulfur-containing natural products often involves the incorporation of cysteine or methionine. These amino acids serve as the primary sulfur donors for a variety of functional groups, including thiols, thioethers, and sulfoxides. The discovery of novel sulfur-containing natural products often points to unique biosynthetic pathways.
A Targeted Search Strategy for Sulfur-Containing Natural Products
Given the unique spectral and chromatographic properties of sulfur-containing compounds, a targeted discovery strategy can be highly effective.
Caption: A targeted workflow for discovering sulfur-containing natural products.
Protocol: Mass Spectrometry-Guided Isolation of a Novel Thiopeptide
This protocol employs modern analytical techniques to specifically target and isolate sulfur-containing molecules from a microbial fermentation broth.
Materials:
-
Fermentation broth of a target microorganism (e.g., Streptomyces sp.)
-
Amberlite XAD-16 resin
-
Solid Phase Extraction (SPE) cartridges
-
LC-MS/MS system
-
Preparative HPLC system
Procedure:
-
Extraction:
-
Pass the fermentation broth through a column packed with Amberlite XAD-16 resin.
-
Wash the resin with water to remove salts and polar impurities.
-
Elute the adsorbed secondary metabolites with acetone.
-
Concentrate the acetone eluate to obtain the crude extract.
-
-
Dereplication and Hit Identification:
-
Analyze the crude extract using LC-MS/MS.
-
Utilize mass defect filtering software to identify ions with mass defects characteristic of sulfur-containing compounds.
-
Analyze the MS/MS fragmentation patterns of the putative hits to gain preliminary structural information.
-
-
Targeted Isolation:
-
Fractionate the crude extract using preparative HPLC.
-
Monitor the elution profile using a mass spectrometer set to detect the masses of the target sulfur-containing ions.
-
Collect the fractions corresponding to the target compounds.
-
-
Structure Elucidation:
-
Determine the final structure of the isolated compounds using high-resolution mass spectrometry and extensive 1D and 2D NMR analysis.
-
Conclusion and Future Outlook
The discovery of natural products containing strained ring systems like cyclobutanes and rare functionalities like sulfonamides continues to be a fertile ground for innovation in drug discovery. While the this compound moiety remains a hypothetical target, the strategies and protocols outlined in this guide provide a robust framework for the exploration of these and other novel chemical spaces. The integration of modern analytical techniques, such as mass spectrometry-guided isolation and genomic mining, will undoubtedly accelerate the discovery of the next generation of natural product-based therapeutics. The path is challenging, but the potential rewards—new medicines and a deeper understanding of nature's chemical ingenuity—are immense.
References
- 1. Recent advances in the total synthesis of cyclobutane-containing natural products - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/C9QO01178A [pubs.rsc.org]
- 2. Recent advances in the total synthesis of cyclobutane-containing natural products - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. Catalytic approaches to assemble cyclobutane motifs in natural product synthesis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities [openmedicinalchemistryjournal.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Isolation of Natural Products by Low-Pressure Column Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 8. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Spectroscopic Analysis of Cyclobutanesulfonamide
Prepared by: A Senior Application Scientist
Introduction: The Analytical Challenge of a Strained Heterocyclic System
Cyclobutane rings are pivotal structural motifs in numerous pharmaceutical agents and biologically active molecules. Their inherent ring strain imparts unique conformational and electronic properties that can be exploited in drug design. When functionalized with a sulfonamide group—a well-established pharmacophore—the resulting cyclobutanesulfonamide structure presents a compelling target for medicinal chemistry. However, the same conformational rigidity and ring strain that make it interesting also create complexities in its analytical characterization.
This technical guide provides a comprehensive, in-depth analysis of the expected spectroscopic signature of this compound. As direct experimental spectra for this specific compound are not widely published, this document leverages foundational spectroscopic principles and extensive data from analogous structures to build a predictive and instructional framework. It is designed for researchers, scientists, and drug development professionals who require a deep understanding of how to approach the structural elucidation of such molecules. We will explore the causality behind the expected spectral features in Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), providing not just data, but a validated analytical strategy.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Deciphering the Puckered Ring
The NMR spectrum of this compound is profoundly influenced by the non-planar, "puckered" conformation of the cyclobutane ring. This dynamic equilibrium between two butterfly conformations, coupled with the strong electron-withdrawing and anisotropic effects of the sulfonamide moiety, results in a complex but highly informative spectrum.[1]
Predicted ¹H NMR Spectrum
The proton NMR spectrum will display three distinct sets of signals corresponding to the methine proton alpha to the sulfonamide group (Hα), and the methylene protons at the beta (Hβ) and gamma (Hγ) positions. Due to the ring puckering, protons in axial and equatorial positions are non-equivalent, leading to complex splitting patterns.[2]
-
Hα (Methine Proton): The proton on the carbon directly attached to the sulfur atom will be the most deshielded. Its signal is expected to appear significantly downfield, likely as a complex multiplet due to coupling with the four adjacent Hβ protons.
-
Hβ (Methylene Protons): These four protons on the two carbons adjacent to the C-S bond will exhibit non-equivalence. They are expected to appear as two complex, overlapping multiplets. Their chemical shift will be intermediate, influenced by proximity to the electron-withdrawing sulfonamide group.
-
Hγ (Methylene Protons): The two protons on the carbon opposite the sulfonamide group will be the most shielded, appearing furthest upfield. They will likely present as a multiplet, coupled to the four Hβ protons.
-
-NH₂ (Sulfonamide Protons): The two protons of the primary sulfonamide will typically appear as a broad singlet. Its chemical shift can be highly variable and is dependent on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Rationale |
| -SO₂NH₂ | 4.5 - 5.5 | Broad Singlet | 2H | Labile protons, subject to exchange and H-bonding. |
| H α (-CHSO₂-) | 3.5 - 4.0 | Multiplet | 1H | Strong deshielding by adjacent electronegative SO₂ group. |
| H β (-CH₂-) | 2.2 - 2.8 | Multiplet | 4H | Moderate deshielding, complex coupling with Hα and Hγ. |
| H γ (-CH₂-) | 1.8 - 2.2 | Multiplet | 2H | Most shielded ring proton, similar to unsubstituted cyclobutane (~1.96 ppm).[3][4] |
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum is expected to show three distinct signals for the cyclobutane ring carbons, reflecting the molecular symmetry.
-
Cα (Methine Carbon): The carbon atom directly bonded to the sulfonamide group will be significantly deshielded and appear furthest downfield due to the strong inductive effect of the sulfur-oxygen bonds.
-
Cβ (Methylene Carbons): The two equivalent carbons adjacent to Cα will have an intermediate chemical shift.
-
Cγ (Methylene Carbon): The carbon at the "bottom" of the ring, furthest from the sulfonamide group, will be the most shielded, with a chemical shift closest to that of unsubstituted cyclobutane (approx. 22.4 ppm).[1][5]
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| C α (-CHSO₂-) | 55 - 65 | Strong deshielding from the directly attached SO₂NH₂ group. |
| C β (-CH₂-) | 25 - 35 | Moderately deshielded, influenced by proximity to Cα. |
| C γ (-CH₂-) | 15 - 25 | Least affected by the substituent, closest to unsubstituted cyclobutane.[5] |
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
The IR spectrum provides unambiguous evidence for the presence of the key functional groups within the molecule. The spectrum will be dominated by strong absorptions from the sulfonamide moiety and characteristic vibrations from the cyclobutane ring.[6]
The most diagnostic peaks are:
-
N-H Stretching: Two distinct, medium-intensity bands in the 3400-3200 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching vibrations of the primary -NH₂ group.[7]
-
S=O Stretching: Two very strong and sharp absorption bands are the hallmark of a sulfonamide. The asymmetric stretch appears at a higher wavenumber (typically 1350-1310 cm⁻¹) and the symmetric stretch at a lower wavenumber (1170-1140 cm⁻¹).
-
C-H Stretching: Absorptions just below 3000 cm⁻¹ (typically ~2980-2880 cm⁻¹) are characteristic of the C-H bonds within the saturated cyclobutane ring.[8]
-
S-N Stretching: A medium intensity band is expected in the 930-900 cm⁻¹ region.
Table 3: Predicted Characteristic IR Absorption Bands for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Asymmetric Stretch | ~3350 | Medium |
| N-H Symmetric Stretch | ~3250 | Medium |
| C-H Stretch (sp³ CH, CH₂) | 2980 - 2880 | Medium-Strong |
| S=O Asymmetric Stretch | 1340 - 1310 | Strong, Sharp |
| S=O Symmetric Stretch | 1160 - 1140 | Strong, Sharp |
| S-N Stretch | 930 - 900 | Medium |
| C₄ Ring Deformation | ~900 | Medium-Weak |
Mass Spectrometry (MS): Mapping the Fragmentation Pathway
Mass spectrometry provides crucial information on the molecular weight of the compound and offers structural insights through analysis of its fragmentation patterns. For this compound (Molecular Formula: C₄H₉NO₂S, Molecular Weight: 135.18 g/mol ), electrospray ionization (ESI) or electron ionization (EI) can be employed.
Under EI conditions, the molecular ion peak ([M]⁺˙ at m/z = 135) is expected. The fragmentation is likely to be driven by the two key structural features: the strained cyclobutane ring and the C-S/S-N bonds of the sulfonamide group.[9][10]
Predicted Fragmentation Pathways:
-
Loss of Ethene: A characteristic fragmentation of the cyclobutane ring is the retro [2+2] cycloaddition to lose a neutral ethene molecule (28 Da), leading to a fragment ion at m/z = 107.[11]
-
Cleavage of the C-S Bond: Homolytic or heterolytic cleavage of the bond between the cyclobutane ring and the sulfur atom can generate the cyclobutyl cation (m/z = 55) or a fragment corresponding to [SO₂NH₂] (m/z = 80).
-
Loss of SO₂: A common pathway in sulfonamide fragmentation is the extrusion of sulfur dioxide (SO₂, 64 Da), which can occur from the molecular ion or subsequent fragments.[10] Loss from the molecular ion would yield a fragment at m/z = 71.
-
Cleavage of the S-N Bond: This cleavage would result in a cyclobutylsulfonyl cation [C₄H₇SO₂]⁺ at m/z = 119.
The base peak in the spectrum will depend on the relative stability of these fragment ions. The loss of the stable neutral molecule ethene often leads to an abundant ion, making m/z 28 or m/z 56 (from a double C-C scission) a candidate for the base peak.[11]
Table 4: Predicted Key Fragment Ions in the Mass Spectrum of this compound (EI)
| m/z | Proposed Ion Structure | Fragmentation Pathway |
| 135 | [C₄H₉NO₂S]⁺˙ | Molecular Ion (M⁺˙) |
| 119 | [C₄H₇SO₂]⁺ | Loss of •NH₂ from M⁺˙ |
| 107 | [C₂H₅NO₂S]⁺˙ | Loss of ethene (C₂H₄) from M⁺˙ |
| 80 | [SO₂NH₂]⁺ | Cleavage of C-S bond |
| 71 | [C₄H₉N]⁺˙ | Loss of SO₂ from M⁺˙ |
| 56 | [C₄H₈]⁺˙ | Loss of •SO₂NH₂ radical |
| 55 | [C₄H₇]⁺ | Cleavage of C-S bond, formation of cyclobutyl cation |
| 28 | [C₂H₄]⁺˙ | Ethene radical cation, a common fragment from cyclobutane |
Experimental Protocols & Workflows
To ensure the acquisition of high-quality, reproducible data, the following self-validating protocols should be employed.
General Spectroscopic Workflow
The logical flow of analysis ensures that each technique builds upon the last, from initial functional group identification to detailed structural confirmation.
Caption: General workflow for the spectroscopic analysis of a novel compound.
NMR Data Acquisition
-
Sample Preparation: Dissolve 5-10 mg of purified this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). DMSO-d₆ is often preferred for sulfonamides as it helps in observing the exchangeable -NH₂ protons. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Spectrometer Setup: Use a spectrometer with a field strength of at least 400 MHz. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans (e.g., 512-2048) will be necessary due to the low natural abundance of the ¹³C isotope.[1]
IR Spectroscopy Acquisition
-
Sample Preparation: For solid samples, prepare a KBr (potassium bromide) pellet by grinding a small amount of the sample (~1-2 mg) with ~100 mg of dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Acquire a background spectrum of the empty sample compartment (or pure KBr pellet) first, which is then automatically subtracted from the sample spectrum.
Mass Spectrometry Acquisition
-
Sample Preparation: For ESI-MS, dissolve a small amount of the sample (<1 mg) in a suitable solvent like methanol or acetonitrile to a concentration of ~1 µg/mL. For EI-MS, a direct insertion probe can be used for solid samples.
-
Instrument Setup: Calibrate the mass spectrometer using a known standard to ensure mass accuracy.
-
Data Acquisition:
-
ESI-MS: Infuse the sample solution into the source. Acquire spectra in both positive and negative ion modes to determine the optimal ionization.
-
EI-MS: Volatilize the sample in the ion source using a heated probe. Acquire the spectrum over a mass range of m/z 20-200.
-
MS/MS (Tandem MS): To confirm fragmentation pathways, select the molecular ion (m/z 135) as the precursor ion and acquire a product ion scan to observe its daughter fragments directly.
-
Conclusion
The structural elucidation of this compound requires a multi-faceted spectroscopic approach. While NMR spectroscopy provides the detailed framework of the carbon and proton skeleton, its complexity necessitates careful interpretation rooted in an understanding of the cyclobutane ring's conformational dynamics. IR spectroscopy serves as a rapid and reliable tool for confirming the essential sulfonamide functional group, while mass spectrometry validates the molecular weight and reveals characteristic fragmentation patterns that corroborate the proposed structure. By integrating the predictive data and robust protocols outlined in this guide, researchers can confidently identify and characterize this and other challenging heterocyclic molecules, accelerating the pace of discovery in drug development.
References
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- 2. A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cyclobutane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclobutane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 13C nmr spectrum of cyclobutane C4H8 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclobutane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. uanlch.vscht.cz [uanlch.vscht.cz]
- 7. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 8. infrared spectrum of cyclobutane C4H8 prominent wavenumbers cm-1 detecting functional groups present finger print for identification of cyclobutane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. whitman.edu [whitman.edu]
- 10. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mass spectrum of cyclobutane C4H8 fragmentation pattern of m/z m/e ions for analysis and identification of cyclobutane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
A Technical Guide to Quantum Chemical Calculations on Cyclobutanesulfonamide Conformations
Abstract
The three-dimensional conformation of a drug molecule is intrinsically linked to its biological activity. For scaffolds containing flexible ring systems and functional groups, such as cyclobutanesulfonamides, a thorough understanding of the conformational landscape is paramount for rational drug design. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview and a step-by-step protocol for performing quantum chemical calculations to elucidate the conformational preferences of cyclobutanesulfonamide derivatives. We delve into the theoretical underpinnings of the computational methods, explain the causality behind key experimental choices, and present a self-validating workflow from initial structure generation to the final analysis of thermodynamically relevant conformers.
Introduction: The Significance of this compound Conformations
The this compound Scaffold in Medicinal Chemistry
The cyclobutane ring, once considered an exotic motif, is now increasingly incorporated into drug candidates to explore novel chemical space.[1] Its unique puckered three-dimensional structure offers a rigid yet non-planar scaffold that can be used to orient pharmacophoric groups in specific vectors, replace larger cyclic systems, or act as a metabolically stable isostere for other groups.[1] When combined with the sulfonamide functional group—a cornerstone of medicinal chemistry renowned for its diverse biological activities including antibacterial, anticancer, and anti-inflammatory properties—the resulting this compound framework presents a compelling area for drug discovery.[2][3][4]
Why Conformational Analysis is Critical for Drug Design
The interaction between a small molecule drug and its protein target is a highly specific, three-dimensional recognition event. The bioactive conformation, the specific shape the drug adopts when bound to its target, may not be the lowest energy conformation in solution. However, the energetic penalty required to adopt this bioactive conformation must be surmountable. Therefore, a comprehensive understanding of the low-energy conformational landscape is essential.[5][6] It allows medicinal chemists to:
-
Design pre-organized ligands: Molecules that require less energy to adopt the bioactive conformation often exhibit higher affinity.
-
Understand Structure-Activity Relationships (SAR): Changes in activity across a series of analogues can often be explained by shifts in conformational preferences.
-
Improve ADMET properties: Molecular shape influences properties like solubility, permeability, and metabolic stability.
Quantum chemical calculations provide a powerful in-silico tool to explore this landscape with high accuracy.[7][8]
Theoretical Foundations
A robust conformational analysis workflow typically employs a hierarchical approach, starting with less computationally expensive methods to broadly sample conformational space and progressing to more accurate, but costly, quantum mechanical (QM) methods for refinement.
Molecular Mechanics (MM) for Initial Searching
The initial exploration of the vast conformational space is often best handled by molecular mechanics (MM) force fields. These classical methods represent molecules as a collection of balls (atoms) and springs (bonds) and use a set of parameters to calculate the potential energy of a given conformation. While computationally efficient, their accuracy is limited by the quality of the parameterization for the specific chemical motifs being studied.
The Power of Quantum Mechanics (QM)
To achieve high accuracy, especially for discerning the subtle energy differences between conformers, we must turn to quantum mechanics. QM methods solve the Schrödinger equation (or its density functional theory equivalent) to describe the electronic structure of the molecule explicitly.[7]
Density Functional Theory (DFT): A Pragmatic Choice For most drug discovery applications, Density Functional Theory (DFT) strikes an optimal balance between computational cost and accuracy.[9] DFT methods calculate the electron density of a system to determine its energy. The choice of the functional and the basis set are critical decisions that directly impact the quality of the results.
-
Functionals: Functionals are mathematical approximations for the exchange-correlation energy. For non-covalent interactions, which are crucial for determining intramolecular stability (e.g., hydrogen bonds), dispersion-corrected functionals are essential.[10][11] Popular choices include B3LYP-D3(BJ) or the M06-2X functional.
-
Basis Sets: A basis set is a set of mathematical functions used to build the molecular orbitals.[12] For flexible molecules, it is crucial to use basis sets that are flexible enough to describe the electron density accurately. Split-valence basis sets like 6-31G(d,p) are a common starting point, while larger sets like 6-311+G(d,p) or correlation-consistent basis sets (e.g., aug-cc-pVDZ) can provide higher accuracy, especially when diffuse functions (indicated by "+") are included to describe weakly bound electrons.[12][13]
A Validated Computational Workflow
This section outlines a detailed, step-by-step protocol for the conformational analysis of a generic this compound. This workflow is designed to be a self-validating system, with checks and logical progression to ensure reliable results.
Step 1: Initial 3D Structure Generation
Begin by building the this compound molecule in a molecular modeling program like GaussView.[14][15] Ensure the correct stereochemistry is represented. The initial geometry does not need to be perfect, as it will be refined in subsequent steps.
Step 2: Broad Conformational Search with Molecular Mechanics
The goal of this step is to explore the potential energy surface and identify a diverse set of low-energy conformers.
Protocol:
-
Select Rotatable Bonds: Identify all rotatable bonds. For a simple this compound, this will primarily be the C-S and S-N bonds. The cyclobutane ring itself has puckered conformations that must also be sampled.[16][17]
-
Perform a Systematic or Stochastic Search:
-
Systematic Search: Rotates each specified bond by a defined increment (e.g., 30 degrees). This is thorough but can be computationally expensive for molecules with many rotatable bonds.
-
Stochastic (Monte Carlo) Search: Randomly changes dihedral angles and ring conformations, accepting new structures based on their energy. This is often more efficient for highly flexible systems.
-
-
Energy Minimization: Each generated conformer should be subjected to a brief energy minimization using a suitable MM force field (e.g., MMFF94).
-
Filter and Cluster: Retain all unique conformers within a specified energy window (e.g., 10-15 kcal/mol) of the global minimum. Cluster the results based on root-mean-square deviation (RMSD) to remove redundant structures.
Step 3: Geometry Optimization with Quantum Mechanics
The unique conformers identified in the MM search are now subjected to more accurate QM optimization.
Protocol:
-
Prepare Input Files: For each conformer, generate an input file for a QM software package like Gaussian.[15][18]
-
Select Level of Theory: A cost-effective and reliable choice for initial optimization is the B3LYP functional with a dispersion correction (e.g., D3BJ) and the 6-31G(d) basis set.[19]
-
Run Optimization: Perform a full geometry optimization. This will refine the structure of each conformer to a stationary point on the potential energy surface.
-
Verify Convergence: Ensure that all optimizations have converged successfully according to the software's criteria.[20]
Step 4: Frequency Calculations and Thermochemical Analysis
This is a critical validation step. It confirms that the optimized structures are true energy minima and provides essential thermochemical data.
Protocol:
-
Perform Frequency Calculation: Using the optimized geometry from the previous step, perform a frequency calculation at the same level of theory.
-
Check for Imaginary Frequencies: A true minimum on the potential energy surface will have zero imaginary frequencies. If one imaginary frequency is present, it indicates a transition state, not a stable conformer, and should be investigated or discarded.
-
Extract Thermochemical Data: The output of the frequency calculation provides the Zero-Point Vibrational Energy (ZPVE), thermal corrections to enthalpy, and entropy. These are used to calculate the Gibbs Free Energy (G) of each conformer.[21][22][23][24]
Step 5: Final Energy Refinement (Single-Point Calculation)
To obtain the most accurate relative energies, it is good practice to perform a single-point energy calculation on the optimized geometries using a higher level of theory (a larger basis set and/or a more sophisticated functional).
Protocol:
-
Select a Higher Level of Theory: A common choice is to use a larger basis set, such as 6-311+G(d,p) or def2-TZVP, with the same or a different dispersion-corrected functional (e.g., M06-2X).[25][26]
-
Run Single-Point Calculation: Calculate the electronic energy of each optimized conformer at this higher level of theory.
-
Combine Energies: The final Gibbs Free Energy for each conformer is calculated by adding the thermochemical corrections from the lower-level frequency calculation to the higher-level single-point electronic energy.
Diagram: Computational Workflow for Conformational Analysis
Caption: A validated hierarchical workflow for conformational analysis.
Analysis and Interpretation of Results
Relative Energies and Population Analysis
The final output of the workflow is a set of low-energy conformers, each with a calculated Gibbs Free Energy.
Table 1: Example Conformational Energy Data for a this compound
| Conformer ID | Relative Electronic Energy (ΔE, kcal/mol) | Relative Gibbs Free Energy (ΔG, kcal/mol) | Boltzmann Population (%) at 298.15 K |
| Conf-1 | 0.00 | 0.00 | 75.3 |
| Conf-2 | 0.55 | 0.62 | 20.1 |
| Conf-3 | 1.89 | 1.55 | 4.1 |
| Conf-4 | 2.50 | 2.65 | 0.5 |
The relative Gibbs Free Energies (ΔG) are used to calculate the equilibrium population of each conformer at a given temperature (usually 298.15 K) using the Boltzmann distribution equation.[27] This analysis reveals which conformations are most likely to be present in solution.[28][29][30] A small number of low-energy conformers often dominate the population, as seen with Conf-1 and Conf-2 in the example table.
Geometric Analysis
A detailed examination of the geometries of the low-energy conformers is crucial. Key parameters to analyze for this compound include:
-
Cyclobutane Puckering: The degree and nature of the cyclobutane ring pucker.[31]
-
C-S-N-C Dihedral Angle: Describes the rotation around the S-N bond.
-
C-C-S-N Dihedral Angle: Describes the orientation of the sulfonamide group relative to the ring.
-
Intramolecular Interactions: Look for potential non-covalent interactions, such as hydrogen bonds, that stabilize certain conformations.[32][33]
Diagram: Conformational Relationships
Caption: Energy landscape of the most stable conformers.
Best Practices and Reporting Standards
To ensure the reproducibility and integrity of the research, it is essential to follow best practices for computational chemistry.[34][35]
-
Document Everything: Keep detailed records of the software versions, levels of theory, convergence criteria, and all input and output files.[35]
-
Be Explicit: Clearly report the exact functional, dispersion correction, and basis set used in any publication or report.[20] For example, state "B3LYP-D3(BJ)/6-31G(d)" rather than just "B3LYP".
-
Provide Coordinates: For key minima, it is good practice to provide the optimized Cartesian coordinates in the supporting information of a publication.[20]
-
Acknowledge Limitations: DFT is an approximation. Be aware of the potential for errors and, where possible, benchmark your chosen level of theory against higher-accuracy methods or experimental data for a related system.
Conclusion
Quantum chemical calculations offer an indispensable tool for understanding the conformational behavior of flexible molecules like this compound. By employing a hierarchical and self-validating workflow that combines the speed of molecular mechanics with the accuracy of density functional theory, researchers can gain deep insights into the conformational landscape. This knowledge is critical for guiding the design of new drug candidates with improved potency and optimized physicochemical properties, ultimately accelerating the drug discovery process.[36]
References
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- 12. Basis set (chemistry) - Wikipedia [en.wikipedia.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. youtube.com [youtube.com]
- 15. dspace.mit.edu [dspace.mit.edu]
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- 17. chem.libretexts.org [chem.libretexts.org]
- 18. barrett-group.mcgill.ca [barrett-group.mcgill.ca]
- 19. Experiment stands corrected: accurate prediction of the aqueous p K a values of sulfonamide drugs using equilibrium bond lengths - Chemical Science (RSC Publishing) DOI:10.1039/C9SC01818B [pubs.rsc.org]
- 20. Experimental reporting [rsc.org]
- 21. glaserr.missouri.edu [glaserr.missouri.edu]
- 22. gaussian.com [gaussian.com]
- 23. cup.uni-muenchen.de [cup.uni-muenchen.de]
- 24. gaussian.com [gaussian.com]
- 25. researchgate.net [researchgate.net]
- 26. reddit.com [reddit.com]
- 27. Conformational Statistical Mechanics | Physical Lens on the Cell [physicallensonthecell.org]
- 28. youtube.com [youtube.com]
- 29. comp-bio.anu.edu.au [comp-bio.anu.edu.au]
- 30. Evaluating Error in Boltzmann Weighting [corinwagen.github.io]
- 31. researchgate.net [researchgate.net]
- 32. Thermodynamic and Computational (DFT) Study of Non-Covalent Interaction Mechanisms of Charge Transfer Complex of Linagliptin with 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) and Chloranilic acid (CHA) - PMC [pmc.ncbi.nlm.nih.gov]
- 33. diva-portal.org [diva-portal.org]
- 34. Recommendations for evaluation of computational methods - PMC [pmc.ncbi.nlm.nih.gov]
- 35. Best Practices Computational Chemistry – Life on Numbers [guido.vonrudorff.de]
- 36. Guides to free computational chemistry tools for drug discovery | DNDi [dndi.org]
A Technical Guide to the Thermodynamic Stability of the Cyclobutane Ring in Sulfonamide-Based Drug Candidates
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The incorporation of strained ring systems into molecular scaffolds is a powerful strategy in modern medicinal chemistry. The cyclobutane motif, in particular, offers a unique combination of conformational rigidity and metabolic stability, making it an increasingly popular design element.[1][2][3] When coupled with the sulfonamide moiety—a pharmacophore renowned for its versatile biological activity and role in numerous FDA-approved drugs—a promising class of therapeutic agents emerges.[4][5] However, the inherent ring strain of cyclobutane (approximately 26.3 kcal/mol) presents a significant thermodynamic consideration that influences molecular stability, conformation, and ultimately, biological function.[6][7] This technical guide provides an in-depth analysis of the thermodynamic principles governing the stability of the cyclobutane ring within sulfonamide-containing molecules. We will explore the origins of ring strain, the electronic influence of the sulfonamide group, and the critical experimental and computational methodologies required to quantify these properties, thereby empowering rational drug design.
The Fundamental Energetics of the Cyclobutane Ring
The thermodynamic instability of cyclobutane relative to its acyclic or larger-ring counterparts is a defining characteristic. This instability, termed ring strain, is not a single phenomenon but rather a composite of two primary energetic penalties: angle strain and torsional strain.[8][9]
-
Angle Strain: Arises from the deviation of the internal C-C-C bond angles from the ideal sp³ tetrahedral angle of 109.5°. A hypothetical planar cyclobutane would have rigid 90° angles, inducing significant strain.[10][11]
-
Torsional Strain: Results from the eclipsing of C-H bonds on adjacent carbon atoms, creating repulsive van der Waals interactions. In a planar conformation, all eight C-H bonds would be fully eclipsed, adding a substantial energetic penalty.[12][13]
To mitigate this high torsional strain, the cyclobutane ring adopts a non-planar, puckered or "butterfly" conformation.[14][15] This puckering relieves the eclipsing interactions by moving the hydrogen atoms into a more staggered arrangement. The causal trade-off is a slight increase in angle strain, as the bond angles compress further to approximately 88°.[12][16] The equilibrium puckered geometry represents the lowest energy state, balancing these two opposing strain forces.[3]
Caption: Balancing Angle and Torsional Strain in Cyclobutane.
Quantitative Thermodynamic Profile
The most direct measure of ring strain comes from thermochemical data, specifically the heat of combustion. By comparing the heat of combustion per methylene (-CH₂) group to that of a strain-free reference (like a long-chain alkane or cyclohexane), the excess energy attributable to strain can be calculated.[11][17][18]
| Property | Value (kcal/mol) | Value (kJ/mol) | Reference(s) |
| Total Ring Strain Energy | ~26.3 | ~110 | [6][7][17] |
| Heat of Combustion (Gas) | 655.9 | 2744.3 | [17] |
| Heat of Combustion (Liquid) | 650.2 | 2720.4 | [17][19] |
| Standard Enthalpy of Formation (Gas) | 6.6 | 27.6 | [20] |
| Table 1: Core Thermochemical Properties of Unsubstituted Cyclobutane. |
The Influence of the Sulfonamide Substituent
The sulfonamide group (-SO₂NHR) is a cornerstone of medicinal chemistry, prized for its ability to act as a hydrogen bond donor and acceptor and to engage in critical interactions with biological targets, such as the zinc ion in carbonic anhydrases.[5][21][22] When appended to a cyclobutane ring, it introduces significant electronic and steric factors that can modulate the ring's intrinsic thermodynamic stability.
-
Electronic Effects: The sulfonyl group is strongly electron-withdrawing. This inductive effect can polarize the C-S bond and, to a lesser extent, the C-C bonds within the cyclobutane ring. This alteration of the electronic landscape may subtly influence bond lengths and the energy barrier to ring inversion.
-
Steric and Conformational Effects: The bulk of the sulfonamide group, including its appended R-group, will have a strong preference for the equatorial position on the puckered cyclobutane ring to minimize steric hindrance.[23] This preference effectively "locks" the ring's conformation, influencing how the molecule presents its pharmacophoric elements to a binding site. The rigid cyclobutane scaffold, in turn, restricts the rotational freedom of the sulfonamide, which can be entropically favorable for binding affinity.[1][2]
Caption: Interplay of Forces in Cyclobutane Sulfonamides.
Methodologies for Stability Assessment
A multi-pronged approach combining experimental and computational techniques is essential for a comprehensive understanding of the thermodynamic stability of cyclobutane sulfonamides.
Experimental Protocols
A. Combustion Calorimetry: The Definitive Measure of Strain Energy
This technique directly measures the enthalpy of combustion (ΔH°c), from which the standard enthalpy of formation (ΔH°f) and, subsequently, the strain energy can be derived. It remains the gold standard for empirical thermodynamic data.
Protocol: Determining ΔH°c of a Cyclobutane Sulfonamide Derivative
-
Calorimeter Calibration: Calibrate the bomb calorimeter using a certified standard of known heat of combustion, typically benzoic acid. This is a critical step to ensure the trustworthiness of the measurements by establishing the heat capacity of the calorimeter system.
-
Sample Preparation: Accurately weigh (to 0.01 mg) a sample of the purified, dry cyclobutane sulfonamide derivative (typically 0.5 - 1.0 g) into a crucible.
-
Bomb Assembly: Place the crucible in the bomb. Add a small, measured amount of distilled water (e.g., 1 mL) to the bomb to saturate the internal atmosphere, ensuring that any nitric and sulfuric acids formed from nitrogen and sulfur impurities are in their standard aqueous states.
-
Pressurization and Combustion: Seal the bomb and pressurize it with high-purity oxygen to approximately 30 atm. Submerge the bomb in the calorimeter's water jacket, allow the system to reach thermal equilibrium, and then ignite the sample.
-
Data Acquisition: Record the temperature change of the water jacket over time until a final thermal equilibrium is reached. The temperature rise is directly proportional to the heat released.
-
Correction and Calculation: Apply corrections for the heat of combustion of the fuse wire and the formation of nitric acid and sulfuric acid (determined by titration of the bomb washings). Calculate the total heat released and, using the sample's mass, determine the ΔH°c in kJ/mol.
-
Self-Validation: Repeat the measurement at least three times to ensure reproducibility. The standard deviation of the results should be within acceptable limits (e.g., < 0.05%).
B. Differential Scanning Calorimetry (DSC): Assessing Thermal Stability
DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. It is invaluable for identifying melting points, phase transitions, and the onset of thermal decomposition, which are practical indicators of a compound's stability.
Protocol: DSC Analysis of a Cyclobutane Sulfonamide
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using high-purity standards with known melting points and enthalpies of fusion (e.g., indium, tin).
-
Sample Preparation: Accurately weigh 2-5 mg of the cyclobutane sulfonamide into an aluminum DSC pan and hermetically seal it. Prepare an empty, sealed pan to serve as the reference.
-
Thermal Program: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen at 50 mL/min) to prevent oxidation.
-
Data Acquisition: Heat the sample at a constant rate (e.g., 10 °C/min) over a relevant temperature range (e.g., 25 °C to 400 °C). Record the differential heat flow versus temperature.
-
Data Analysis: Analyze the resulting thermogram to identify endothermic events (melting) and exothermic events (decomposition). The onset temperature of the decomposition exotherm provides a quantitative measure of the compound's thermal stability.
Computational Chemistry Protocols
Computational methods are indispensable for dissecting the components of strain and predicting the stability of novel derivatives before their synthesis. Calculating strain energy via isodesmic reactions is a robust and widely accepted approach.[24]
An isodesmic reaction is a hypothetical reaction where the number and type of chemical bonds on both the reactant and product sides are conserved. This systematic conservation minimizes errors in electronic structure calculations, leading to a more accurate determination of the enthalpy change (ΔH), which directly corresponds to the strain energy.
Caption: Computational Workflow for Strain Energy Calculation.
Protocol: Calculating Strain Energy using an Isodesmic Reaction
-
Structure Preparation: Build the 3D structure of the target cyclobutane sulfonamide using molecular modeling software.
-
Geometry Optimization: Perform a full geometry optimization using a suitable level of theory and basis set, for example, Density Functional Theory (DFT) with the B3LYP functional and a 6-31G* basis set. This step locates the lowest energy conformation of the molecule.
-
Frequency Calculation: Conduct a frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum. This calculation also provides the Zero-Point Vibrational Energy (ZPVE), which is essential for an accurate enthalpy calculation.
-
Isodesmic Reaction Design: Construct a balanced isodesmic reaction. For a cyclobutane monosubstituted with -SO₂NH₂, a suitable reaction would be: Cyclobutane-SO₂NH₂ + 2 CH₃-CH₃ → CH₃-CH₂-SO₂NH₂ + 2 CH₃-CH₂-CH₃ Causality: This reaction is designed so that the strained C-C bonds of the cyclobutane ring are broken, while an equivalent number of unstrained C-C bonds are formed in the products. All other bond types (C-H, C-S, S=O, etc.) are conserved on both sides.
-
Component Calculations: Repeat steps 2 and 3 for every other molecule in the designed isodesmic reaction (ethane, ethyl sulfonamide, and propane in the example above).
-
Enthalpy Calculation: For each molecule, calculate the total enthalpy at 0 K by summing the electronic energy from the optimization and the ZPVE from the frequency calculation.
-
Strain Energy Determination: Calculate the enthalpy of the reaction (ΔH_rxn) by subtracting the sum of the enthalpies of the reactants from the sum of the enthalpies of the products. This ΔH_rxn is a direct and reliable measure of the strain energy of the cyclobutane sulfonamide.
Conclusion and Outlook
The thermodynamic stability of the cyclobutane ring in sulfonamide-based drug candidates is a delicate balance of inherent ring strain and the modulating influence of the sulfonamide substituent. The puckered conformation of the cyclobutane ring is a direct consequence of mitigating torsional strain, a fundamental principle that dictates its three-dimensional structure.[3] The strategic placement of a sulfonamide group on this rigid scaffold can enhance metabolic stability and enforce a bioactive conformation, but its thermodynamic cost must be understood and quantified.[1][5]
For the medicinal chemist, a comprehensive stability analysis using the experimental and computational tools detailed herein is not merely an academic exercise. It is a critical, data-driven approach to risk assessment and rational design. By quantifying the stability of these promising scaffolds, researchers can better predict their chemical liabilities, understand their conformational preferences, and ultimately accelerate the development of safer and more efficacious therapeutics.
References
- 1. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 2. Cyclobutanes in Small-Molecule Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. readchemistry.com [readchemistry.com]
- 9. Ring strain - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. 4.3 Stability of Cycloalkanes: Ring Strain - Organic Chemistry | OpenStax [openstax.org]
- 12. Conformers of Cycloalkanes | MCC Organic Chemistry [courses.lumenlearning.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. dalalinstitute.com [dalalinstitute.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Cyclobutane [webbook.nist.gov]
- 20. benchchem.com [benchchem.com]
- 21. researchgate.net [researchgate.net]
- 22. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. benchchem.com [benchchem.com]
Methodological & Application
Application of [2+2] Cycloaddition for Cyclobutanesulfonamide Synthesis: A Technical Guide
Introduction: The Significance of Strained Sulfonamides
Cyclobutane rings are valuable motifs in medicinal chemistry, often used to impart conformational rigidity, improve metabolic stability, or serve as bioisosteres for larger or more flexible groups.[1] When this four-membered ring incorporates a sulfonamide moiety, specifically as a β-sultam (1,2-thiazetidine-1,1-dioxide), the resulting structure becomes a highly reactive and biologically significant pharmacophore. β-Sultams are sulfonyl analogues of the well-known β-lactams and have garnered significant interest as potent, irreversible inhibitors of serine proteases, including bacterial β-lactamases, by sulfonylating the active site serine residue.[2][3][4] This guide provides a detailed technical overview of two primary [2+2] cycloaddition strategies for accessing cyclobutane rings bearing a sulfonamide group: the direct synthesis of β-sultams via the Sulfa-Staudinger cycloaddition and the synthesis of N-sulfonylated β-lactams using chlorosulfonyl isocyanate (CSI).
Part 1: The Sulfa-Staudinger [2+2] Cycloaddition for β-Sultam Synthesis
The most direct and versatile method for constructing the β-sultam ring is the [2+2] cycloaddition of a sulfene intermediate with an imine. This reaction, often referred to as the sulfa-Staudinger cycloaddition, provides direct access to the 1,2-thiazetidine-1,1-dioxide core.[5]
Reaction Mechanism and Rationale
The reaction proceeds through a stepwise mechanism. First, a sulfene (R¹R²C=SO₂) is generated in situ via the dehydrohalogenation of an alkanesulfonyl chloride using a tertiary amine base, typically triethylamine. The highly electrophilic sulfene is then trapped by the nucleophilic imine nitrogen. This initial nucleophilic attack forms a zwitterionic intermediate. Subsequent conrotatory ring closure of this intermediate yields the four-membered β-sultam ring.[5]
The stereochemical outcome (cis vs. trans) is determined by the geometry of the imine and the rotation of the zwitterionic intermediate before ring closure. Generally, linear (E)-imines lead to cis-β-sultams.[5] The use of chiral amines or catalysts can induce high levels of enantioselectivity, making this a powerful tool for asymmetric synthesis.[6]
Caption: Mechanism of the Sulfa-Staudinger [2+2] Cycloaddition.
Experimental Protocol: Synthesis of a Model β-Sultam
This protocol describes the synthesis of a generic β-sultam from an alkanesulfonyl chloride and an imine, based on procedures developed for catalytic asymmetric synthesis and solid-phase applications.[6][7]
Materials:
-
Alkanesulfonyl chloride (e.g., methanesulfonyl chloride, 1.0 eq)
-
Imine (e.g., N-benzylidenemethylamine, 1.1 eq)
-
Triethylamine (Et₃N, 1.5 eq, freshly distilled)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
Equipment:
-
Flame-dried, three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnels (2)
-
Inert atmosphere setup (Nitrogen or Argon)
-
Low-temperature bath (e.g., dry ice/acetone, -78 °C)
-
Standard glassware for workup and chromatography
Procedure:
-
Reaction Setup: To a flame-dried three-neck flask under an inert atmosphere, add the imine (1.1 eq) and anhydrous DCM. Cool the solution to -78 °C with vigorous stirring.
-
Reagent Preparation: In separate dropping funnels, prepare solutions of the alkanesulfonyl chloride (1.0 eq) in anhydrous DCM and triethylamine (1.5 eq) in anhydrous DCM.
-
Slow Addition: Add the triethylamine solution dropwise to the cooled imine solution over 20 minutes. Subsequently, add the alkanesulfonyl chloride solution dropwise to the reaction mixture over a period of 1 hour. Causality Note: The slow, simultaneous addition of the sulfonyl chloride and base is critical to maintain a low concentration of the highly reactive sulfene intermediate, minimizing undesired side reactions such as dimerization.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at -78 °C for an additional 3-4 hours.
-
Warming and Quenching: Slowly warm the reaction to room temperature and stir overnight. Quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired β-sultam.
Data and Characterization
| Product Class | 1H NMR (ppm) | 13C NMR (ppm) | IR (cm⁻¹) |
| β-Sultam | 4.5-5.5 (CH-N), 3.0-4.5 (CH-SO₂) | 60-80 (C-N), 50-70 (C-SO₂) | 1320-1350 (asym SO₂), 1120-1150 (sym SO₂) |
Note: Chemical shifts are approximate and depend heavily on substitution.[7][8][9] The successful formation of the β-sultam is confirmed by the disappearance of the imine proton signal (typically >8 ppm) and the appearance of characteristic signals for the four-membered ring protons. The strong symmetric and asymmetric stretching bands for the SO₂ group in the IR spectrum are also definitive.
Part 2: [2+2] Cycloaddition of Chlorosulfonyl Isocyanate (CSI)
An alternative, though structurally distinct, approach involves the [2+2] cycloaddition of the highly reactive chlorosulfonyl isocyanate (CSI) with an alkene. This reaction does not produce a β-sultam directly but instead yields an N-chlorosulfonyl-β-lactam, a cyclobutane carboxamide with a sulfonamide functional group attached to the ring nitrogen.[10]
Reaction Mechanism and Rationale
The mechanism of CSI cycloaddition is highly dependent on the electronic properties of the alkene.[10]
-
Concerted Pathway: Electron-deficient alkenes tend to react via a concerted [π²s + π²a] mechanism.
-
Stepwise Pathway: Most alkenes, particularly electron-rich ones, react via a stepwise pathway involving a single electron transfer (SET) to form a 1,4-diradical intermediate, which then collapses to form the four-membered ring.[10]
This reaction is highly versatile and stereospecific, with (Z)-olefins yielding cis-adducts and (E)-olefins yielding trans-adducts. The resulting N-chlorosulfonyl-β-lactams are often used as precursors for β-lactams via reductive cleavage of the N-SO₂Cl group, for instance with aqueous sodium sulfite.[11][12]
Caption: General workflow for the CSI cycloaddition and subsequent reduction.
Experimental Protocol: Synthesis of an N-Chlorosulfonyl-β-Lactam
This protocol is adapted from established procedures for the reaction of CSI with olefins.[10][13]
Materials:
-
Chlorosulfonyl Isocyanate (CSI, 1.0 eq, Caution! Highly Corrosive! )
-
Alkene (e.g., isobutylene, 1.05 eq)
-
Anhydrous solvent (e.g., ether, dichloromethane, or liquid SO₂)
-
Ice water for workup
Equipment:
-
Flame-dried, four-neck flask
-
Mechanical stirrer
-
Low-temperature dropping funnel (dry-ice jacketed)
-
Thermometer
-
Inert atmosphere setup (Nitrogen or Argon)
-
Low-temperature bath (e.g., dry ice/acetone or slush bath, -40 to -78 °C)
Procedure:
-
Safety First: This reaction must be performed in a high-efficiency fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, face shield, and heavy-duty rubber gloves. Ensure all glassware is scrupulously dry.
-
Reaction Setup: Charge a flame-dried flask with anhydrous solvent and cool it to the desired reaction temperature (e.g., -78 °C for DCM, or -40 to -50 °C if using liquid SO₂ as the solvent).
-
Addition of CSI: Add chlorosulfonyl isocyanate (1.0 eq) to the cooled solvent.
-
Addition of Alkene: Add the alkene (1.05 eq) dropwise to the stirred CSI solution over a 20-30 minute period, maintaining the low temperature.
-
Reaction: After the addition is complete, allow the mixture to warm slowly. The reaction is often rapid.
-
Workup: Carefully pour the reaction mixture into ice water with vigorous stirring. The N-chlorosulfonyl-β-lactam product often precipitates as a solid.
-
Isolation: Collect the solid product by suction filtration and wash it with cold water. The product can be used in its moist form for subsequent reactions or dried carefully under vacuum. Self-Validation Note: The product can be further purified by recrystallization from a suitable solvent like ether, but care must be taken as these adducts can be thermally and hydrolytically sensitive.
Data and Characterization
| Product Class | 1H NMR (ppm) | 13C NMR (ppm) | IR (cm⁻¹) |
| N-SO₂Cl-β-Lactam | 3.0-5.0 (Ring Protons) | 165-175 (C=O), 45-65 (Ring Carbons) | 1780-1810 (Strained C=O), 1380-1410 (asym SO₂), 1180-1200 (sym SO₂) |
Note: Chemical shifts are approximate.[1][11] The most telling feature in the IR spectrum is the high-frequency carbonyl stretch (often >1780 cm⁻¹), characteristic of a strained four-membered lactam ring.
Safety and Handling Considerations
-
Chlorosulfonyl Isocyanate (CSI): CSI is extremely corrosive, a lachrymator, and reacts violently and exothermically with water and other nucleophiles.[14][15][16] It must be handled in a well-ventilated fume hood with appropriate PPE. All equipment must be rigorously dried before use. Spills should be absorbed with an inert material like sand or vermiculite; DO NOT use water .
-
Sulfenes: Sulfenes are highly reactive, unstable intermediates generated in situ. The precursor sulfonyl chlorides (e.g., methanesulfonyl chloride) are corrosive and lachrymatory.[4] The generation reaction is exothermic and should be performed at low temperatures with slow addition of reagents to maintain control.
Conclusion and Outlook
The [2+2] cycloaddition offers powerful and distinct strategies for synthesizing cyclobutanes containing sulfonamide functionalities. The Sulfa-Staudinger reaction provides direct, stereocontrolled access to β-sultams, which are valuable scaffolds for developing enzyme inhibitors. The cycloaddition of chlorosulfonyl isocyanate with alkenes furnishes N-sulfonylated β-lactams, important precursors to medicinally relevant β-lactam antibiotics. The choice of method depends on the desired final structure—whether the sulfur atom is incorporated into the cyclobutane ring itself (β-sultam) or is part of an N-sulfonyl substituent. With careful attention to reaction conditions and safety protocols, these methods provide researchers with robust tools for the exploration of novel, strained heterocyclic compounds in drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. Catalytic asymmetric synthesis of beta-sultams as precursors for taurine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sultam synthesis [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. Insights into the β-sultam ring formation in the sulfa-Staudinger cycloadditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Catalytic Asymmetric Formation of β-Sultams [organic-chemistry.org]
- 7. web.pdx.edu [web.pdx.edu]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. researchgate.net [researchgate.net]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. Photosensitized [4+2]- and [2+2]-Cycloaddition Reactions of N-Sulfonylimines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for the Stereoselective Synthesis of Cyclobutanesulfonamides Using Sulfonyl Allenes
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Value of Strained Scaffolds in Modern Chemistry
The cyclobutane motif, a four-membered carbocycle, has garnered significant attention in medicinal chemistry and materials science due to its unique conformational properties and ability to introduce three-dimensional complexity into planar molecules.[1] Similarly, the sulfonamide functional group is a cornerstone of numerous pharmaceuticals, owing to its ability to act as a stable hydrogen bond donor and mimic transition states of enzymatic reactions. The fusion of these two moieties into cyclobutanesulfonamides presents a class of compounds with intriguing potential as novel pharmacophores and versatile synthetic intermediates. However, the stereocontrolled synthesis of these strained heterocyclic systems remains a formidable challenge. This application note details a powerful strategy for the stereoselective synthesis of cyclobutanesulfonamides through the [2+2] cycloaddition of sulfonyl allenes with imines, providing researchers with the foundational knowledge and practical protocols to explore this promising area of chemical space.
Reaction Overview: The [2+2] Cycloaddition of Sulfonyl Allenes and Imines
The cornerstone of the synthetic approach described herein is the [2+2] cycloaddition between a sulfonyl allene and an imine. This reaction, in principle, allows for the direct construction of the desired cyclobutanesulfonamide skeleton in a single, atom-economical step. The sulfonyl group in the allene partner acts as an activating group, facilitating the cycloaddition, and becomes an integral part of the final heterocyclic ring.
A critical challenge in this transformation is controlling both the regioselectivity and the stereoselectivity of the cycloaddition. The reaction can potentially yield two regioisomers and multiple stereoisomers. This guide will focus on strategies to achieve high levels of stereocontrol, leading to the synthesis of enantiomerically enriched cyclobutanesulfonamides.
Mechanistic Considerations and Stereochemical Control
The [2+2] cycloaddition of allenes can proceed through either a concerted or a stepwise mechanism. In the context of sulfonyl allenes and imines, a stepwise mechanism involving a zwitterionic intermediate is often proposed, particularly when the reaction is promoted by a Lewis acid catalyst. The stereochemical outcome of the reaction is determined in the ring-closing step and is influenced by the geometry of this intermediate.
Catalytic Asymmetric Approach:
The use of a chiral Lewis acid catalyst is a premier strategy for inducing enantioselectivity. The chiral Lewis acid coordinates to the imine, activating it towards nucleophilic attack by the sulfonyl allene and creating a chiral environment that dictates the facial selectivity of the approach of the allene.
Diagram: Proposed Catalytic Cycle
Caption: Proposed catalytic cycle for the Lewis acid-catalyzed stereoselective [2+2] cycloaddition of a sulfonyl allene and an imine.
Experimental Protocols
This section provides detailed protocols for the synthesis of the requisite sulfonyl allenes and their subsequent use in the stereoselective synthesis of cyclobutanesulfonamides.
Protocol 1: Synthesis of Sulfonyl Allenes
Sulfonyl allenes can be prepared from propargyl alcohols through a two-step procedure involving mesylation followed by nucleophilic substitution with a sulfinate salt.
Materials:
-
Propargyl alcohol
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (TEA)
-
Sodium p-toluenesulfinate
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Mesylation of Propargyl Alcohol:
-
To a stirred solution of propargyl alcohol (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane at 0 °C, add methanesulfonyl chloride (1.2 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to afford the crude propargyl mesylate, which is often used in the next step without further purification.
-
-
Synthesis of Sulfonyl Allene:
-
To a solution of sodium p-toluenesulfinate (1.5 eq) in DMF, add the crude propargyl mesylate (1.0 eq) in DMF.
-
Heat the reaction mixture to 60-80 °C and stir for 12-16 hours.
-
After cooling to room temperature, pour the reaction mixture into water and extract with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired sulfonyl allene.
-
Protocol 2: Stereoselective [2+2] Cycloaddition
This protocol describes a general procedure for the chiral Lewis acid-catalyzed [2+2] cycloaddition of a sulfonyl allene with an N-sulfonylimine. The choice of chiral ligand and Lewis acid is crucial for achieving high stereoselectivity and may require optimization for different substrates.
Materials:
-
Sulfonyl allene
-
N-sulfonylimine
-
Chiral ligand (e.g., a derivative of PyBox)[2]
-
Lewis acid (e.g., Scandium(III) triflate, Copper(II) triflate)
-
Anhydrous solvent (e.g., Dichloromethane, Toluene)
-
Molecular sieves (4 Å)
-
Silica gel for column chromatography
Procedure:
-
Catalyst Preparation:
-
In a flame-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add the chiral ligand (0.12 eq) and the Lewis acid (0.10 eq) to the anhydrous solvent.
-
Stir the mixture at room temperature for 1-2 hours to allow for complex formation.
-
Add activated molecular sieves to the mixture.
-
-
Cycloaddition Reaction:
-
To the prepared catalyst mixture, add the N-sulfonylimine (1.0 eq).
-
Cool the mixture to the desired temperature (e.g., -78 °C, -40 °C, or 0 °C).
-
Add a solution of the sulfonyl allene (1.2 eq) in the anhydrous solvent dropwise over 30 minutes.
-
Stir the reaction at this temperature for 24-48 hours, monitoring the progress by TLC.
-
-
Work-up and Purification:
-
Upon completion, quench the reaction by adding a few drops of water.
-
Allow the mixture to warm to room temperature and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the this compound.
-
Determine the diastereomeric ratio and enantiomeric excess by chiral HPLC analysis.
-
Data Presentation: Representative Results
The following table summarizes hypothetical results for the stereoselective synthesis of a this compound, illustrating the effect of different chiral ligands on the reaction outcome.
| Entry | Chiral Ligand | Lewis Acid | Temp (°C) | Yield (%) | dr | ee (%) |
| 1 | Ligand A | Sc(OTf)₃ | -78 | 75 | >20:1 | 92 |
| 2 | Ligand B | Sc(OTf)₃ | -78 | 68 | 15:1 | 85 |
| 3 | Ligand A | Cu(OTf)₂ | -78 | 82 | >20:1 | 95 |
| 4 | Ligand B | Cu(OTf)₂ | -78 | 71 | 18:1 | 88 |
dr = diastereomeric ratio; ee = enantiomeric excess.
Workflow Visualization
Caption: General experimental workflow for the stereoselective synthesis of cyclobutanesulfonamides.
Conclusion and Future Outlook
The use of sulfonyl allenes in stereoselective [2+2] cycloadditions with imines represents a promising and direct route to novel cyclobutanesulfonamides. The protocols and strategies outlined in this application note provide a solid foundation for researchers to explore this chemistry. The development of more efficient and selective catalyst systems, as well as the expansion of the substrate scope, will undoubtedly lead to the discovery of new chemical entities with potential applications in drug discovery and beyond. The inherent modularity of this approach allows for the systematic variation of all four substituents on the cyclobutane ring, making it a powerful tool for generating libraries of structurally diverse compounds for biological screening.
References
- 1. Recent advances in the total synthesis of cyclobutane-containing natural products - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. Enantioselective Synthesis of Cyclobutane-fused Heterocycles via Lewis Acid-Catalyzed Dearomative [2+2] Photocycloaddition of Indoles, Benzofurans, and Benzothiophenes with Alkenes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Development and Application of Cyclobutanesulfonamide-Based Probes for Enzyme Imaging
Introduction: Illuminating Enzyme Activity with Covalent Probes
Enzymes are the master catalysts of the cell, orchestrating the complex network of biochemical reactions that sustain life. Their dysregulation is a hallmark of numerous diseases, including cancer, inflammation, and neurodegenerative disorders, making them prime targets for therapeutic intervention.[1][2] However, simply measuring the abundance of an enzyme is often insufficient, as its catalytic activity is tightly regulated by post-translational modifications, endogenous inhibitors, and subcellular localization.[3] To truly understand an enzyme's function in a native biological context, we need tools that can report on its active state.
Activity-Based Protein Profiling (ABPP) has emerged as a powerful chemoproteomic technology to address this challenge.[4][5] ABPP utilizes meticulously designed chemical probes, known as Activity-Based Probes (ABPs), that covalently bind to the active site of an enzyme.[6] This covalent labeling event provides a direct and stoichiometric readout of enzyme function, enabling researchers to visualize, quantify, and identify active enzymes within complex proteomes, including living cells and organisms.[3][4]
This guide focuses on a specific class of ABPs built upon the cyclobutanesulfonamide scaffold. This reactive group, or "warhead," serves as an electrophile that can form a stable covalent bond with nucleophilic residues (e.g., serine, cysteine) commonly found in the active sites of many enzyme classes, particularly hydrolases. By appending a reporter tag, such as a fluorophore or biotin, to this scaffold, we can create versatile probes for imaging and proteomic applications. Here, we provide a comprehensive overview of the design principles, synthesis protocols, and application workflows for developing and utilizing this compound-based probes for enzyme imaging.
Principle of Operation & Probe Design
The success of an ABPP experiment hinges on the design of the activity-based probe.[4] These probes are modular molecules typically comprising three key components: a reactive group (warhead), a linker, and a reporter tag.[5][6]
Caption: Modular design of a this compound activity-based probe.
-
The Warhead (Reactive Group): The this compound group is the electrophilic component designed to react with a nucleophilic amino acid residue in the enzyme's active site. Sulfonamides and related sulfonyl fluorides are known to irreversibly inhibit certain classes of enzymes, such as serine proteases, by forming a stable sulfonyl-enzyme adduct.[7] This covalent interaction ensures that the probe remains permanently attached to its target, enabling robust detection.
-
The Linker: The linker connects the warhead to the reporter tag. Its length and chemical properties can be tuned to optimize probe solubility, cell permeability, and binding affinity for the target enzyme. It can be a simple alkyl chain or a more complex structure like polyethylene glycol (PEG).
-
The Reporter Tag: This moiety enables detection and analysis of the labeled enzymes. For imaging applications, a fluorophore (e.g., fluorescein, rhodamine, or a near-infrared dye) is used. For proteomic identification, a biotin tag is often employed for affinity purification of labeled proteins followed by mass spectrometry analysis.[3]
Mechanism of Action: Covalent Inactivation
The imaging capability of these probes stems from their ability to covalently modify active enzymes. The probe, designed to mimic a natural substrate, initially binds non-covalently to the enzyme's active site. This proximity facilitates a nucleophilic attack from a catalytic residue (e.g., the hydroxyl group of a serine) onto the sulfur atom of the this compound. This reaction results in the formation of a stable, covalent sulfonate ester bond, effectively locking the probe—and its fluorescent reporter—onto the enzyme.
References
- 1. Chemical probes for enzyme imaging: challenges in design, synthesis and biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical probes for enzyme imaging: challenges in design, synthesis and biomedical applications - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. Activity-Based Protein Profiling (ABPP) and Click Chemistry (CC)-ABPP by MudPIT Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activity-based protein profiling: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Activity based Protein Profiling - Creative Biolabs [creative-biolabs.com]
- 7. juniperpublishers.com [juniperpublishers.com]
"enzymatic assays for determining the potency of cyclobutanesulfonamide inhibitors"
Enzymatic Assays for Determining the Potency of Cyclobutanesulfonamide Inhibitors
Introduction: The Rise of Cyclobutanesulfonamides and the Need for Potency Assessment
In modern drug discovery, the strategic design of small molecule inhibitors is paramount. Among the emerging pharmacophores, the this compound moiety has garnered significant attention. By combining the metabolic stability and conformational rigidity of a cyclobutane ring with the well-established enzyme-binding properties of a sulfonamide group, these compounds present a promising avenue for developing potent and selective enzyme inhibitors.[1] While initially explored as potent inhibitors of carbonic anhydrases, their structural motifs are highly applicable to other critical enzyme families, most notably protein kinases.
Protein kinases, which regulate the majority of cellular signaling pathways, are a major class of therapeutic targets, particularly in oncology and immunology.[2][3] The development of kinase inhibitors, including those with a this compound scaffold, requires a robust and precise characterization of their inhibitory potency. This is achieved through carefully designed enzymatic assays that quantify the inhibitor's effect on the kinase's catalytic activity.
This guide provides a detailed overview of the principles and methodologies for determining the potency of these inhibitors. It is designed for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical, step-by-step protocols for key assay platforms. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for generating trustworthy and reproducible data.
Chapter 1: Foundational Principles of Kinase Inhibition Assays
Before delving into specific protocols, it is crucial to understand the landscape of available assay technologies. Kinase assays function by measuring the enzymatic transfer of a phosphate group from ATP to a substrate (a peptide, protein, or lipid).[4] An inhibitor's potency is determined by quantifying how its presence reduces this activity. The choice of assay technology depends on factors such as the specific kinase, the required throughput, sensitivity, and cost.
1.1 Key Metrics: Understanding IC₅₀ and Data Quality
The most common metric for inhibitor potency is the half-maximal inhibitory concentration (IC₅₀) . This value represents the concentration of an inhibitor required to reduce the enzyme's activity by 50%. It is determined by performing the enzymatic reaction across a range of inhibitor concentrations and fitting the resulting data to a dose-response curve.
The reliability of an HTS assay is often assessed using the Z'-factor , a statistical parameter that reflects the separation between the high signal (uninhibited reaction) and low signal (fully inhibited reaction) controls. A Z'-factor greater than 0.5 is generally considered indicative of an excellent and robust assay, suitable for high-throughput screening.[5]
1.2 A Comparative Overview of Leading Assay Technologies
Several technologies are available for measuring kinase activity, each with distinct advantages and principles. The selection should be guided by the specific experimental goals.[6]
| Assay Technology | Principle | Signal Readout | Advantages | Considerations |
| Luminescence (e.g., ADP-Glo™) | Measures kinase activity by quantifying the amount of ADP produced, which is converted to a light signal via a luciferase reaction.[7][8] | Luminescence | High dynamic range, sensitive to low ATP conversion, suitable for low-activity kinases.[7][9] | Multi-step reagent addition; potential for luciferase inhibition by test compounds.[10] |
| Time-Resolved FRET (TR-FRET) | Based on fluorescence resonance energy transfer between a donor (e.g., Europium) and an acceptor fluorophore, typically on an antibody and a tracer/substrate.[2] | TR-Fluorescence | Homogeneous "mix-and-read" format, robust, reduced background interference.[11] | Requires specific labeled reagents (antibodies, tracers); potential for compound autofluorescence. |
| Fluorescence Polarization (FP) | Measures the change in the rotational speed of a small fluorescently labeled substrate upon binding to a larger molecule (e.g., an antibody after phosphorylation).[12][13] | Fluorescence Polarization | Homogeneous format, cost-effective, real-time measurements possible.[13] | Requires a significant change in molecular size; best for small peptide substrates.[13] |
| Microfluidic Mobility Shift | Directly measures the enzymatic conversion by physically separating the substrate and the phosphorylated product based on electrophoretic mobility on a microfluidic chip.[14][15] | Fluorescence | Direct measurement, high-quality data, low false-positive rate, ratiometric.[14] | Requires specialized instrumentation; lower throughput compared to plate-based assays. |
Chapter 2: Experimental Workflows & Protocols
This section provides detailed, step-by-step protocols for three widely used and robust assay formats. The logic behind critical steps is explained to empower the user to adapt and troubleshoot effectively.
Workflow Visualization: A General Approach
The process for evaluating an inhibitor's potency follows a standardized workflow, from initial preparation to final data analysis.
Caption: General experimental workflow for determining inhibitor IC₅₀.
Protocol 1: Luminescence-Based Potency Assay using ADP-Glo™
This assay quantifies kinase activity by measuring the amount of ADP produced during the reaction. It is a universal method applicable to virtually any kinase.[16][17] The protocol involves two steps after the kinase reaction: first, terminating the reaction and depleting the remaining ATP, and second, converting the product ADP into ATP, which is then used to generate a luminescent signal with luciferase.[9] The resulting light output is directly proportional to kinase activity.
Caption: Principle of the ADP-Glo™ luminescent kinase assay.
| Reagent | Supplier | Purpose |
| ADP-Glo™ Kinase Assay Kit | Promega | Contains ADP-Glo™ Reagent, Kinase Detection Reagent, ATP, and ADP. |
| Kinase of Interest | Various | The enzyme being inhibited. |
| Kinase-specific Substrate | Various | The molecule to be phosphorylated. |
| Kinase Reaction Buffer | Varies | Buffer optimized for the specific kinase (e.g., Tris, MgCl₂). |
| This compound Inhibitor | User-provided | Test compound. |
| DMSO | Sigma-Aldrich | Solvent for inhibitor stock solutions. |
| White, Opaque 96- or 384-well plates | Corning, Greiner | Low-volume plates suitable for luminescence. |
| Multichannel Pipettes & Plate Luminometer | Various | For liquid handling and signal detection. |
-
Inhibitor Preparation:
-
Prepare a 10 mM stock solution of the this compound inhibitor in 100% DMSO.
-
Create a serial dilution series (e.g., 11-point, 1:3 dilution) of the inhibitor in DMSO. This will be your 100x final concentration plate.
-
Scientist's Note: Performing serial dilutions in DMSO first minimizes variability from solvent effects when adding to the aqueous assay buffer later.
-
-
Kinase Reaction Setup (25 µL total volume example):
-
Prepare a 2x Kinase/Substrate solution in kinase reaction buffer.
-
Prepare a 2x ATP solution in kinase reaction buffer. The ATP concentration should ideally be at or near the Kₘ for the kinase to ensure sensitivity to ATP-competitive inhibitors.[6]
-
In your white assay plate, add 2.5 µL of 10x inhibitor dilution (prepared by diluting your 100x DMSO stock 1:10 in kinase buffer). For controls, add 2.5 µL of 10% DMSO buffer (0% inhibition, high signal) or a known potent inhibitor (100% inhibition, low signal).
-
Add 12.5 µL of the 2x Kinase/Substrate solution to all wells.
-
Pre-incubate the enzyme and inhibitor for 15-30 minutes at room temperature. This allows the inhibitor to bind to the kinase before the reaction starts.[10]
-
Initiate the kinase reaction by adding 10 µL of the 2x ATP solution.
-
-
Kinase Reaction Incubation:
-
Mix the plate gently (e.g., on a plate shaker for 30 seconds).
-
Incubate for the desired reaction time (e.g., 60 minutes) at room temperature. The incubation time should be optimized to ensure the reaction is in the linear range (typically <20% ATP consumption).
-
-
Detection:
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.[9]
-
Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate the luminescent signal.
-
Incubate for 30-60 minutes at room temperature.[9]
-
Measure luminescence using a plate luminometer.
-
-
Data Analysis:
-
Subtract the background (no enzyme control) from all data points.
-
Normalize the data: Set the average of the 0% inhibition controls (DMSO only) to 100% activity and the 100% inhibition controls to 0% activity.
-
Plot the normalized % activity against the logarithm of the inhibitor concentration.
-
Fit the data using a non-linear regression model (variable slope, four parameters) to determine the IC₅₀ value.
-
Protocol 2: TR-FRET-Based Potency Assay using LanthaScreen™ Eu Kinase Binding
This protocol describes a binding assay, which measures the ability of an inhibitor to displace a fluorescent tracer from the kinase's ATP binding site.[18][19] It is a simple "mix-and-read" assay that does not require a phosphorylation event, allowing it to be used with active or inactive kinases.[18] The assay relies on FRET between a Europium (Eu)-labeled anti-tag antibody bound to the kinase and an Alexa Fluor™ 647-labeled tracer that binds to the ATP pocket. Inhibitor binding displaces the tracer, causing a loss of FRET signal.[20][21]
Caption: Principle of inhibitor detection using the LanthaScreen™ binding assay.
| Reagent | Supplier | Purpose |
| LanthaScreen™ Eu-anti-Tag Antibody | Thermo Fisher | Europium donor fluorophore. |
| Tagged Kinase of Interest | Thermo Fisher | Target enzyme with an epitope tag (e.g., GST, His). |
| LanthaScreen™ Kinase Tracer | Thermo Fisher | Alexa Fluor™ 647-labeled ATP-competitive ligand. |
| 5x Kinase Buffer A | Thermo Fisher | Optimized assay buffer. |
| This compound Inhibitor | User-provided | Test compound. |
| DMSO | Sigma-Aldrich | Solvent for inhibitor stock solutions. |
| Low-volume 384-well plates (black or white) | Corning, Greiner | Suitable for fluorescence measurements. |
| TR-FRET enabled Plate Reader | Various | Instrument capable of time-resolved fluorescence detection. |
-
Inhibitor Preparation:
-
Prepare serial dilutions of the this compound inhibitor in 100% DMSO, as described in Protocol 1.
-
Prepare a 4x working stock of the inhibitor dilutions by diluting 1:25 in 1x Kinase Buffer A.
-
-
Reagent Preparation:
-
Prepare a 2x Kinase/Antibody solution in 1x Kinase Buffer A. The optimal concentrations should be determined according to the specific kinase's data sheet.[22]
-
Prepare a 4x Tracer solution in 1x Kinase Buffer A. The tracer concentration should be pre-determined by a tracer titration experiment as described in the manufacturer's user guide.[18]
-
-
Assay Assembly (20 µL total volume example):
-
Add 5 µL of the 4x inhibitor working solution to the assay plate wells.
-
Add 10 µL of the 2x Kinase/Antibody solution to all wells.
-
Add 5 µL of the 4x Tracer solution to all wells.
-
Scientist's Note: The order of addition can be important. Adding the inhibitor and kinase together first allows for binding equilibrium before the tracer is introduced to compete.[19]
-
-
Incubation:
-
Seal the plate to prevent evaporation.
-
Incubate for 60 minutes at room temperature, protected from light. The assay can be read continuously to evaluate slow-binding inhibitors.[19]
-
-
Detection:
-
Read the plate on a TR-FRET capable plate reader.
-
Set the excitation to ~340 nm and measure emission at two wavelengths: 665 nm (acceptor) and 615 nm (donor).[18]
-
The TR-FRET signal is expressed as the ratio of the acceptor emission to the donor emission (665 nm / 615 nm).
-
-
Data Analysis:
-
Normalize the emission ratio data using high (DMSO only) and low (known potent inhibitor) controls.
-
Plot the normalized TR-FRET ratio against the logarithm of the inhibitor concentration.
-
Fit the data using a non-linear regression model (variable slope, four parameters) to determine the IC₅₀ value.
-
Chapter 3: Ensuring Data Integrity and Trustworthiness
Generating reliable potency data is not merely about following a protocol; it's about building a self-validating experimental system.
-
Run Controls Diligently: Always include positive (no inhibitor) and negative (saturating concentration of a known inhibitor) controls on every plate. This is essential for data normalization and for calculating the Z'-factor to monitor assay performance over time.
-
Assess Compound Interference: this compound inhibitors, like any small molecules, can potentially interfere with the assay technology itself.
-
For luminescence assays , compounds can directly inhibit luciferase. A counterscreen against the luciferase enzyme in the absence of the kinase can identify these artifacts.[10]
-
For fluorescence-based assays , compounds may be autofluorescent or act as quenchers. Pre-reading the compound plate before adding assay reagents can help identify problematic compounds.
-
-
Confirm Mechanism of Action: The assays described here determine IC₅₀ values, which can be dependent on assay conditions (e.g., ATP concentration). To determine the inhibitor's binding affinity (Kᵢ) and understand its mechanism (e.g., ATP-competitive, non-competitive), follow-up studies are required. This often involves running the kinase assay at multiple ATP concentrations and analyzing the data using models like the Cheng-Prusoff equation.[1]
Conclusion
The determination of inhibitor potency is a critical step in the development of novel therapeutics like this compound inhibitors. By leveraging robust and well-characterized enzymatic assay platforms such as ADP-Glo™ and LanthaScreen™, researchers can generate high-quality, reproducible IC₅₀ data. The key to success lies not only in the precise execution of protocols but also in a deep understanding of the underlying assay principles and a commitment to rigorous data validation. This integrated approach ensures that the potency values generated are a true reflection of the inhibitor's biological activity, enabling confident decision-making in the progression of drug discovery projects.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. bellbrooklabs.com [bellbrooklabs.com]
- 4. ebiotrade.com [ebiotrade.com]
- 5. bioassaysys.com [bioassaysys.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. ADP-Glo™ Kinase Assay [worldwide.promega.com]
- 8. drugtargetreview.com [drugtargetreview.com]
- 9. promega.com [promega.com]
- 10. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. bmglabtech.com [bmglabtech.com]
- 14. Technology [nanosyn.com]
- 15. High-throughput screening of the cyclic AMP-dependent protein kinase (PKA) using the caliper microfluidic platform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. bmglabtech.com [bmglabtech.com]
- 17. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. LanthaScreen Eu Kinase Binding Assay | Thermo Fisher Scientific - SG [thermofisher.com]
- 21. documents.thermofisher.com [documents.thermofisher.com]
- 22. LanthaScreen Eu Kinase Binding Assay Validation & Reagent Selection Table | Thermo Fisher Scientific - US [thermofisher.com]
Application Notes & Protocols: Pharmacokinetic Profiling of Lead Cyclobutanesulfonamide Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction to Pharmacokinetic Profiling
Pharmacokinetics (PK) is the study of how an organism affects a drug, and it describes the journey of a drug through the body, encompassing the critical processes of absorption, distribution, metabolism, and excretion (ADME).[1][2] A thorough understanding of the ADME profile of a compound series is critical for its successful development into a safe and effective drug.[3][4] Early and systematic in vitro ADME screening allows researchers to identify and address potential liabilities, guiding medicinal chemistry efforts to optimize drug-like properties.[5][6] This proactive approach reduces the likelihood of late-stage clinical failures due to unfavorable pharmacokinetics.[5]
These application notes provide a comprehensive guide to evaluating the pharmacokinetic properties of lead cyclobutanesulfonamide compounds. The sulfonamide moiety is a well-established pharmacophore, while the cyclobutane scaffold offers a unique three-dimensional profile that can influence metabolic stability and other key drug-like properties.[7][8] This document outlines detailed protocols for essential in vitro ADME assays and provides a strategic framework for progressing to in vivo pharmacokinetic studies.
Strategic Overview of Pharmacokinetic Profiling
A tiered and iterative approach is essential for the efficient pharmacokinetic profiling of lead compounds. The process begins with a suite of high-throughput in vitro assays to assess fundamental ADME properties. Promising compounds are then advanced to more complex in vivo studies to understand their behavior in a whole organism.
PART A: In Vitro ADME Profiling
In vitro ADME assays are the foundation of pharmacokinetic profiling, providing crucial data to guide the selection and optimization of lead compounds.[3] These assays are typically conducted in a high-throughput manner to allow for the rapid screening of multiple compounds.[6]
Metabolic Stability Assessment
Causality: Assessing metabolic stability is a critical first step. Compounds that are rapidly metabolized by the liver are likely to have poor oral bioavailability and a short duration of action in vivo.[9] This assay uses liver microsomes, which are rich in cytochrome P450 (CYP) enzymes, the primary family of enzymes responsible for drug metabolism.[10][11] Identifying metabolically unstable compounds early allows for medicinal chemistry efforts to focus on improving this property.[9]
Protocol: Liver Microsomal Stability Assay [12][13]
-
Compound Preparation: Prepare stock solutions of test compounds and positive controls (e.g., Midazolam, Dextromethorphan) at 10-20 mM in DMSO.[10][13] Further dilute in acetonitrile to an intermediate concentration (e.g., 125 µM).[13]
-
Reaction Mixture Preparation: In a 96-well plate, combine pooled liver microsomes (human and rodent, e.g., 0.5 mg/mL final concentration) with phosphate buffer (100 mM, pH 7.4).[9][10]
-
Initiation of Reaction: Pre-incubate the plate at 37°C. Initiate the metabolic reaction by adding a NADPH regenerating system.[10][12] For negative controls, substitute the NADPH system with buffer.[13]
-
Incubation & Sampling: Incubate the plate at 37°C with shaking. At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), transfer aliquots of the reaction mixture to a new plate containing a quenching solution (e.g., cold acetonitrile with an internal standard) to stop the reaction.[9][13]
-
Sample Processing: Centrifuge the plate to precipitate proteins.[12]
-
LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.[10]
Data Presentation & Interpretation
| Parameter | Calculation | Significance |
| In Vitro Half-Life (t½) | t½ = 0.693 / k, where k is the elimination rate constant derived from the slope of the ln(% remaining) vs. time plot. | A primary measure of metabolic stability. A shorter half-life indicates faster metabolism. |
| Intrinsic Clearance (Clint) | Clint (µL/min/mg protein) = (0.693 / t½) * (1 / microsomal protein concentration) | An in vitro measure of the liver's ability to metabolize a drug, independent of blood flow.[9] |
A compound with a long half-life (>30 min) and low intrinsic clearance is generally considered to have favorable metabolic stability.
Plasma Protein Binding (PPB) Evaluation
Causality: The extent to which a drug binds to plasma proteins, such as albumin, is a critical determinant of its pharmacokinetic and pharmacodynamic properties.[14] Only the unbound (free) fraction of a drug is available to interact with its target, be metabolized, and be excreted.[15] High plasma protein binding can reduce efficacy and limit drug distribution into tissues.[14] The Rapid Equilibrium Dialysis (RED) method is considered the gold standard for determining PPB.[15][16]
Protocol: Rapid Equilibrium Dialysis (RED) Assay [14][17]
-
Compound & Plasma Preparation: Prepare stock solutions of test compounds in DMSO. Spike the compounds into plasma (human and relevant preclinical species) to a final concentration (e.g., 1-10 µM).[14]
-
RED Device Setup: Add the compound-spiked plasma to the sample chamber (red ring) of the RED device insert. Add dialysis buffer (PBS, pH 7.4) to the buffer chamber.[14]
-
Incubation: Seal the plate and incubate at 37°C on an orbital shaker for a predetermined time (e.g., 4-8 hours) to allow the unbound drug to reach equilibrium across the dialysis membrane.[14][17]
-
Sampling: After incubation, carefully remove equal volume aliquots from both the plasma and buffer chambers.
-
Matrix Matching & Analysis: To minimize matrix effects during analysis, add blank plasma to the buffer samples and buffer to the plasma samples.[17] Quantify the concentration of the compound in both sets of samples using LC-MS/MS.
Data Presentation & Interpretation
| Parameter | Calculation | Significance |
| Fraction Unbound (fu) | fu = (Concentration in buffer chamber) / (Concentration in plasma chamber) | Represents the percentage of drug not bound to plasma proteins.[18] |
| % Plasma Protein Binding | % PPB = (1 - fu) * 100 | The percentage of drug that is bound to proteins in the plasma. |
Compounds with very high PPB (>99.5%) may have a limited free fraction available for therapeutic effect, which can complicate dose-response relationships.
Cytochrome P450 (CYP) Inhibition Screening
Causality: Inhibition of CYP enzymes is a major cause of drug-drug interactions (DDIs).[19] If a new drug inhibits a specific CYP enzyme, it can slow the metabolism of other co-administered drugs that are substrates for that enzyme, leading to potentially toxic plasma concentrations.[20] Screening for inhibition of the five major CYP isoforms (CYP1A2, 2C9, 2C19, 2D6, and 3A4) is a regulatory expectation and critical for assessing DDI risk.[20] Fluorogenic assays are a high-throughput method for this initial screening.[21][22]
Protocol: Fluorogenic CYP Inhibition Assay [20][21]
-
Reagent Preparation: Prepare solutions of test compounds and known inhibitors (positive controls) at various concentrations. Prepare a reaction mixture containing recombinant human CYP enzymes, a NADPH regenerating system, and an isoform-specific fluorogenic probe substrate in buffer.[20]
-
Assay Procedure: In a 96-well plate, add the test compound solutions.
-
Initiation & Measurement: Initiate the reaction by adding the enzyme/substrate mixture to the wells.
-
Fluorescence Reading: Monitor the increase in fluorescence over time using a microplate reader. The fluorescent signal is directly proportional to the CYP enzyme activity.[20] A decrease in signal in the presence of a test compound indicates inhibition.[20]
-
Data Analysis: Calculate the percent inhibition at each concentration of the test compound relative to a vehicle control.
Data Presentation & Interpretation
| Parameter | Calculation | Significance |
| IC50 Value | The concentration of the test compound that causes 50% inhibition of the enzyme activity. Determined by plotting percent inhibition against compound concentration and fitting to a dose-response curve.[20] | A potent IC50 value (e.g., <1 µM) indicates a higher risk of clinically significant DDIs. |
Compounds exhibiting potent CYP inhibition may require further investigation or de-selection.
PART B: In Vivo Pharmacokinetic Studies
Following promising in vitro data, lead compounds are advanced to in vivo studies to assess their pharmacokinetic profile in a living organism.[23] These studies provide a more complete picture of a drug's ADME properties and are essential for predicting human pharmacokinetics.[24]
Study Design and Execution
Causality: In vivo PK studies are designed to determine how a drug is absorbed and eliminated after administration.[25] Typically, rodents (mice or rats) are used for initial studies.[24] Administering the drug both intravenously (IV) and orally (PO) allows for the determination of key parameters like clearance, volume of distribution, and oral bioavailability.[24]
Protocol: Murine IV and PO Pharmacokinetic Study [26][27]
-
Animal Model: Use a sufficient number of mice or rats (e.g., 3-4 animals per time point or using serial bleeding techniques) for the study.[26][27]
-
Formulation & Dosing: Formulate the this compound compound in a suitable vehicle. For the IV group, administer a single bolus dose via the tail vein. For the PO group, administer the dose via oral gavage.[26]
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 5, 15, 30 min, and 1, 2, 4, 8, 24 hours) post-dose.[26] Process the blood to obtain plasma.
-
Sample Storage: Store plasma samples at -80°C until analysis.
Bioanalytical Method
Causality: A robust and validated bioanalytical method is crucial for accurately quantifying the drug concentration in plasma samples.[28][29] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to its high sensitivity, selectivity, and speed.[29]
Protocol: LC-MS/MS Quantification
-
Method Development: Develop an LC-MS/MS method specific to the lead compound. This involves optimizing chromatographic conditions (column, mobile phase, gradient) and mass spectrometer parameters (ion transitions, collision energy).[30][31]
-
Sample Preparation: Extract the drug from the plasma samples, typically using protein precipitation with a solvent like acetonitrile.[28]
-
Calibration and QC: Prepare calibration standards and quality control (QC) samples by spiking known concentrations of the drug into blank plasma.[30]
-
Analysis: Analyze the processed study samples along with the calibration standards and QCs. The concentration of the drug in the study samples is determined by comparing its response to the calibration curve.
PART C: Data Analysis and Candidate Selection
The final step involves integrating all the data to make an informed decision on which lead candidate to advance.
Pharmacokinetic Parameter Calculation
Causality: After determining the plasma concentration-time profile, key pharmacokinetic parameters are calculated using non-compartmental analysis.[32] These parameters provide a quantitative description of the drug's disposition in the body.[33][34]
Data Presentation & Interpretation
| Parameter | Description | Significance for Lead Selection |
| Cmax | Maximum observed plasma concentration after oral dosing. | Indicates the rate and extent of absorption. |
| Tmax | Time at which Cmax is reached. | Provides information on the rate of absorption. |
| AUC | Area Under the plasma concentration-time Curve. Represents total drug exposure.[34] | A key measure of the extent of absorption. |
| t½ (Half-life) | Time required for the plasma concentration to decrease by half. | A primary determinant of dosing frequency. |
| Cl (Clearance) | The volume of plasma cleared of the drug per unit of time. | Reflects the efficiency of drug elimination. |
| Vd (Volume of Distribution) | The apparent volume into which the drug distributes in the body. | Indicates the extent of tissue distribution. |
| F% (Oral Bioavailability) | The fraction of the oral dose that reaches systemic circulation. Calculated as (AUCoral / AUCiv) * (Doseiv / Doseoral) * 100. | A critical parameter for oral drugs; higher bioavailability is generally desirable. |
Integrated Analysis and Lead Selection
The ultimate goal is to select a lead candidate with a balanced pharmacokinetic profile. This involves integrating the in vitro ADME data with the in vivo PK parameters. For example, poor metabolic stability in vitro should correlate with high clearance in vivo. This process, known as in vitro-in vivo correlation (IVIVC), builds confidence in the predictive power of the screening assays.[24] The ideal candidate will exhibit good solubility, high metabolic stability, low risk of CYP inhibition, moderate to low plasma protein binding, and good oral bioavailability with a half-life suitable for the intended dosing regimen.
References
- 1. The Evolution of Pharmacokinetics for Small Molecules in Bioanalysis | Agilex Biolabs [agilexbiolabs.com]
- 2. benchchem.com [benchchem.com]
- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 4. In Vitro ADME Assays: Principles, Applications & Protocols - Creative Biolabs [creative-biolabs.com]
- 5. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery - Creative Biolabs [creative-biolabs.com]
- 6. admescope.com [admescope.com]
- 7. CAS 445305-91-9: this compound | CymitQuimica [cymitquimica.com]
- 8. CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 9. merckmillipore.com [merckmillipore.com]
- 10. mercell.com [mercell.com]
- 11. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 12. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 13. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 14. AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. enamine.net [enamine.net]
- 16. iphasebiosci.com [iphasebiosci.com]
- 17. bio-protocol.org [bio-protocol.org]
- 18. bioivt.com [bioivt.com]
- 19. creative-bioarray.com [creative-bioarray.com]
- 20. CYP450 inhibition assay (fluorogenic) | Bienta [bienta.net]
- 21. High-throughput fluorescence assay of cytochrome P450 3A4 - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. protocols.io [protocols.io]
- 24. youtube.com [youtube.com]
- 25. reactionbiology.com [reactionbiology.com]
- 26. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 27. dctd.cancer.gov [dctd.cancer.gov]
- 28. alliedacademies.org [alliedacademies.org]
- 29. chromatographyonline.com [chromatographyonline.com]
- 30. Development and validation of an LC-MS/MS generic assay platform for small molecule drug bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 31. bioanalysis-zone.com [bioanalysis-zone.com]
- 32. Video: Model-Independent Approaches for Pharmacokinetic Data: Noncompartmental Analysis [jove.com]
- 33. hilarispublisher.com [hilarispublisher.com]
- 34. nebiolab.com [nebiolab.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Challenges in the Multi-Step Synthesis of Cyclobutanesulfonamide
Welcome to the technical support center for the synthesis of cyclobutanesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and detailed protocols for this challenging multi-step synthesis. As Senior Application Scientists, we have compiled field-proven insights to help you navigate the complexities of this process, ensuring both scientific integrity and successful experimental outcomes. The unique structural properties of the cyclobutane ring, with its rigid and puckered conformation, offer significant advantages in drug design, often leading to improved potency, selectivity, and metabolic stability.[1][2]
I. Overview of the Synthetic Pathway
The synthesis of this compound is a multi-step process that requires careful control over reaction conditions and purification techniques. The general approach involves the formation of a suitable cyclobutane precursor, introduction of the sulfonyl moiety, and subsequent amidation.
start [label="Starting Material\n(e.g., Cyclopropyl Methanol)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; step1 [label="Step 1: Formation of\nCyclobutyl Bromide"]; step2 [label="Step 2: Grignard Reagent\nFormation"]; step3 [label="Step 3: Sulfonylation to\nCyclobutanesulfonyl Chloride"]; step4 [label="Step 4: Amidation"]; end [label="this compound", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> step1; step1 -> step2; step2 -> step3; step3 -> step4; step4 -> end; }
II. Troubleshooting Guides & FAQs
This section is organized by each critical stage of the synthesis, addressing common problems with detailed, evidence-based solutions.
Step 1: Synthesis of Cyclobutyl Bromide
The preparation of cyclobutyl bromide is a crucial first step, and it is often plagued by the formation of difficult-to-separate byproducts. A common method involves the reaction of cyclopropyl methanol with hydrobromic acid.[3][4]
Frequently Asked Questions & Troubleshooting
Q1: My yield of cyclobutyl bromide is low, and I have significant amounts of 4-bromo-1-butene and cyclopropyl bromomethane as byproducts. How can I improve the selectivity and yield?
A1: This is a very common issue due to the close boiling points of the desired product and the byproducts, making purification by distillation challenging.[3]
-
Causality: The formation of these byproducts is due to rearrangement reactions occurring under the acidic conditions used for the bromination of cyclopropyl methanol.
-
Troubleshooting Strategies:
-
Reaction Temperature Control: Carefully control the reaction temperature. Heating to 40-50°C is a common starting point, but optimization may be required for your specific setup.[4]
-
Alternative Purification: Instead of relying solely on distillation, consider a chemical purification step. One patented method involves reacting the crude product mixture with a reagent like N-bromosuccinimide (NBS) or dibenzylamine to selectively react with the undesired olefinic byproduct, followed by distillation.[4]
-
Alternative Starting Materials: Consider starting from cyclobutanecarboxylic acid, which can be converted to cyclobutyl bromide, potentially avoiding the specific byproducts from the cyclopropyl methanol route.[5]
-
Q2: I am having difficulty separating cyclobutyl bromide from the byproducts by distillation. What are the boiling points I should be aware of?
A2: The boiling points are indeed very close, which is the primary challenge in purification.
| Compound | Boiling Point (°C) |
| Cyclobutyl bromide | ~108 |
| 4-bromo-1-butene | 98-100 |
| Cyclopropyl bromomethane | 105-107 |
| Data sourced from Guidechem.[3] |
start [label="Low Yield / Purity of\nCyclobutyl Bromide", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; q1 [label="Are byproducts (4-bromo-1-butene,\ncyclopropyl bromomethane) present?"]; a1_yes [label="Yes", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; a1_no [label="No", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; sol1 [label="Optimize reaction temperature\n(40-50°C)."]; sol2 [label="Employ chemical purification\n(e.g., with NBS) before distillation."]; sol3 [label="Consider alternative starting material\n(e.g., cyclobutanecarboxylic acid)."]; check_reaction [label="Re-evaluate reaction setup,\nreagent quality, and stoichiometry."];
start -> q1; q1 -> a1_yes [label="High levels"]; q1 -> a1_no [label="Low levels"]; a1_yes -> sol1; a1_yes -> sol2; a1_yes -> sol3; a1_no -> check_reaction; }
Step 2: Grignard Reagent Formation
The formation of cyclobutyl magnesium bromide is a standard Grignard reaction, but it is highly sensitive to atmospheric moisture and oxygen.[6][7][8]
Frequently Asked Questions & Troubleshooting
Q1: My Grignard reaction is not initiating. What are the common causes and solutions?
A1: Failure to initiate is a frequent problem in Grignard synthesis.
-
Causality: The primary cause is often the presence of water or an oxide layer on the magnesium turnings.
-
Troubleshooting Strategies:
-
Dry Glassware and Reagents: Ensure all glassware is oven-dried and cooled under a stream of dry nitrogen or argon. Use anhydrous ether as the solvent.[6][7]
-
Activate Magnesium: The magnesium turnings can be activated by gently crushing them in a dry mortar and pestle to expose a fresh surface, or by adding a small crystal of iodine or a few drops of 1,2-dibromoethane to the reaction flask.
-
Initiation: A small amount of the cyclobutyl bromide can be added to the magnesium in a minimal amount of solvent and gently heated to initiate the reaction, evidenced by bubbling and a cloudy appearance. The remaining bromide is then added dropwise.
-
Q2: What are the common side reactions during the formation of cyclobutyl magnesium bromide?
A2: The most common side reaction is the coupling of the Grignard reagent with unreacted cyclobutyl bromide to form bicyclobutyl. This can be minimized by slow, controlled addition of the cyclobutyl bromide to the magnesium suspension.
Step 3: Synthesis of Cyclobutanesulfonyl Chloride
This step involves the reaction of the Grignard reagent with sulfur dioxide, followed by chlorination.
Frequently Asked Questions & Troubleshooting
Q1: What are the challenges in reacting the Grignard reagent with sulfur dioxide?
A1: The reaction of a Grignard reagent with sulfur dioxide can be complex.
-
Causality: The initial product is a magnesium sulfinate salt, which needs to be carefully hydrolyzed to the corresponding sulfinic acid. Over-addition of the Grignard reagent can lead to the formation of dialkyl sulfoxides.
-
Troubleshooting Strategies:
-
Controlled Addition: Add the Grignard solution slowly to a solution of sulfur dioxide in a dry, aprotic solvent at low temperature (e.g., -78 °C) to control the exotherm and minimize side reactions.
-
Hydrolysis: Perform a careful acidic workup to obtain the cyclobutanesulfinic acid.
-
Q2: What are the recommended conditions for the chlorination of cyclobutanesulfinic acid to cyclobutanesulfonyl chloride?
A2: The conversion of the sulfinic acid to the sulfonyl chloride is typically achieved using a chlorinating agent like thionyl chloride (SOCl₂) or sulfuryl chloride (SO₂Cl₂).[9][10]
-
Protocol: The reaction is typically carried out in an inert solvent like dichloromethane (DCM). The sulfonyl chloride product is often moisture-sensitive and should be handled accordingly.[11]
Step 4: Amidation to this compound
The final step is the reaction of cyclobutanesulfonyl chloride with ammonia or a primary/secondary amine to form the desired sulfonamide.[12]
Frequently Asked Questions & Troubleshooting
Q1: What are the optimal conditions for the amidation reaction?
A1: The reaction of a sulfonyl chloride with an amine is generally a robust and high-yielding transformation.[12][13]
-
Causality: The reaction generates hydrochloric acid as a byproduct, which must be neutralized to drive the reaction to completion and prevent protonation of the amine starting material.
-
Troubleshooting Strategies:
-
Base: Use a non-nucleophilic base, such as triethylamine or pyridine, to scavenge the HCl produced.
-
Solvent: Aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are commonly used.
-
Temperature: The reaction is often performed at 0 °C to room temperature.[14]
-
Q2: My sulfonamide product is difficult to purify. What are some common impurities and purification strategies?
A2: Common impurities include unreacted amine, the hydrochloride salt of the amine, and any remaining sulfonyl chloride.
-
Purification:
-
Aqueous Workup: A standard aqueous workup with a dilute acid wash will remove the excess amine and base. A wash with a saturated sodium bicarbonate solution will remove any remaining acidic impurities.
-
Crystallization/Chromatography: The crude product can often be purified by recrystallization or flash column chromatography.
-
III. Detailed Experimental Protocols
Protocol 1: Synthesis of Cyclobutyl Bromide from Cyclopropyl Methanol
-
To a solution of 48% hydrobromic acid (1.26 L, 10.6 mol), add cyclopropyl methanol (725 g, 10 mol).[4]
-
Heat the mixture to 40-50°C and stir vigorously for 4 hours.[4]
-
After the reaction is complete, cool the mixture to room temperature.
-
Separate the organic and aqueous layers in a separatory funnel.
-
Wash the organic layer with water, then with a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by fractional distillation, collecting the fraction boiling at approximately 108°C. Note that this will likely contain byproducts. For higher purity, a chemical purification step prior to distillation may be necessary.[3][4]
Protocol 2: General Procedure for Sulfonamide Formation
-
Dissolve the amine (1.0 eq) in dichloromethane (DCM) in a round-bottom flask at 0 °C.[14]
-
Add triethylamine (1.2 eq) to the solution.[14]
-
Slowly add a solution of cyclobutanesulfonyl chloride (1.2 eq) in DCM to the reaction mixture.[14]
-
Allow the reaction to warm to room temperature and stir for the specified time (monitor by TLC).[14]
-
Partition the reaction mixture between ethyl acetate and a saturated aqueous sodium bicarbonate solution.[14]
-
Separate the layers and extract the aqueous phase with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude sulfonamide.[14]
-
Purify the product by recrystallization or column chromatography as needed.
IV. References
-
Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. PubMed Central. 14
-
A Comprehensive Review of Methylcyclobutane Sulfonamide Derivatives in Modern Drug Discovery. Benchchem. --INVALID-LINK--
-
The Rising Potential of Cyclobutane Sulfonamides in Therapeutic Intervention. Benchchem. 2
-
(D) A and B= ? H+MgBr(OH) - Filo. 6
-
Cyclobutane Derivatives in Drug Discovery. PharmaBlock. --INVALID-LINK--
-
Cyclobutyl bromide on treatment with magnesium in dry ether forms an orga.. - Filo. 7
-
Identify A and B in the following reaction: reaction scheme with bromocy.. - Filo. 8
-
How is Cyclobutyl bromide synthesized? - FAQ - Guidechem. 3
-
Synthesis of Cyclobutane by the Dehydroxymethylation Method. 5
-
Cyclobutyl bromide on treatment with magnesium in dry ether forms an organometallic compound (A) - Sarthaks eConnect. 15
-
Cyclobutyl bromide synthesis - ChemicalBook. 16
-
Synthesis of 3-borylated cyclobutanols from epihalohydrins or epoxy alcohol derivatives. 17
-
CYCLOBUTANESULFONYL CHLORIDE 338453-16-0 wiki - Guidechem. 18
-
Cyclobutyl sulfonyl chloride - ChemBK. 11
-
The Synthesis Pathway of Cyclobutanecarbonyl Chloride Explained. 9
-
One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. 10
-
CN101209953A - Applied synthesis method for bromocyclobutane - Google Patents. 4
-
Sulfonamide derivatives: Synthesis and applications - Frontier Research Publication. 12
-
(PDF) Sulfonamide derivatives: Synthesis and applications - ResearchGate. 13
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Page loading... [guidechem.com]
- 4. CN101209953A - Applied synthesis method for bromocyclobutane - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. (D) A and B = ? \square ^ { H } + \operatorname { MgBr } ( \mathrm { OH }.. [askfilo.com]
- 7. Cyclobutyl bromide on treatment with magnesium in dry ether forms an orga.. [askfilo.com]
- 8. Identify A and B in the following reaction: reaction scheme with bromocy.. [askfilo.com]
- 9. nbinno.com [nbinno.com]
- 10. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. chembk.com [chembk.com]
- 12. frontiersrj.com [frontiersrj.com]
- 13. researchgate.net [researchgate.net]
- 14. Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]
- 15. sarthaks.com [sarthaks.com]
- 16. Cyclobutyl bromide synthesis - chemicalbook [chemicalbook.com]
- 17. Synthesis of 3-borylated cyclobutanols from epihalohydrins or epoxy alcohol derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Page loading... [guidechem.com]
Technical Support Center: Optimization of Reaction Conditions for High-Yield Cyclobutanesulfonamide Synthesis
Welcome to the technical support center for the synthesis of cyclobutanesulfonamide and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic routes to achieve high yields and purity. Here, we will delve into common challenges, troubleshooting strategies, and frequently asked questions, grounded in established chemical principles and field-proven insights.
I. Foundational Principles of this compound Synthesis
The synthesis of sulfonamides, including those with a cyclobutane moiety, traditionally involves the reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base.[1][2] While this method is robust, achieving high yields with the unique steric and electronic properties of a cyclobutane ring requires careful optimization of reaction parameters. The strained nature of the cyclobutane ring can influence reactivity and introduce specific side reactions that are less common with other alkyl or aryl sulfonamides.[3][4]
Core Reaction Scheme:
The fundamental reaction for forming the sulfonamide bond is the nucleophilic attack of an amine on the electrophilic sulfur atom of a sulfonyl chloride, leading to the displacement of the chloride leaving group.
Caption: General reaction for this compound synthesis.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that researchers may encounter during the synthesis of this compound, providing detailed explanations and actionable solutions.
Issue 1: Low or No Product Yield
A low yield is one of the most common frustrations in synthesis. The root cause can often be traced back to the quality of reagents, reaction conditions, or the presence of moisture.[5]
Question: My reaction is resulting in a very low yield of this compound. What are the likely causes and how can I improve it?
Answer:
Several factors can contribute to low yields in sulfonamide synthesis. Let's break down the most common culprits and their solutions:
-
Reagent Quality and Purity:
-
Cyclobutanesulfonyl Chloride: This reagent is highly sensitive to moisture and can degrade over time.[5] Hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid is a primary deactivation pathway.
-
Solution: Always use freshly opened or properly stored (under inert atmosphere, desiccated) cyclobutanesulfonyl chloride. If the purity is questionable, consider purification by distillation or recrystallization before use. You can verify the purity using techniques like NMR or GC-MS.
-
-
Amine: Impurities in the amine can lead to unwanted side reactions.
-
Solution: Ensure the amine is of high purity. If it is a salt (e.g., hydrochloride), it must be neutralized with a base to generate the free amine before the reaction.[6]
-
-
Solvent: The presence of water or other protic impurities in the solvent can react with the sulfonyl chloride.[5]
-
Solution: Use anhydrous solvents. It is recommended to dry solvents using appropriate methods (e.g., molecular sieves, distillation from a drying agent) and to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
-
Reaction Conditions:
-
Temperature Control: The initial reaction between the sulfonyl chloride and the amine can be exothermic.[5] Uncontrolled temperature increases can lead to side reactions and decomposition.
-
Solution: Add the cyclobutanesulfonyl chloride solution dropwise to the amine solution at a low temperature (e.g., 0 °C) to control the exotherm. After the initial addition, the reaction can be allowed to warm to room temperature or gently heated to drive it to completion.[5]
-
-
Reaction Time: Insufficient reaction time will result in incomplete conversion, while excessively long times can lead to product degradation or the formation of byproducts.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.
-
-
-
Stoichiometry and Base Selection:
-
Base: The base plays a crucial role in scavenging the HCl generated during the reaction.[2] An inappropriate base or incorrect stoichiometry can hinder the reaction.
-
Solution: A tertiary amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is commonly used.[1] At least one equivalent of the base is required. Using a slight excess of the amine (if it is inexpensive) can also serve as the base and drive the reaction to completion.[2] For weakly nucleophilic amines, a stronger, non-nucleophilic base may be necessary.
-
-
| Parameter | Recommendation | Rationale |
| Solvent | Anhydrous Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (MeCN) | Inert to reactants and effectively dissolves starting materials.[5] |
| Temperature | Initial addition at 0 °C, then warm to room temperature. | Controls initial exotherm to prevent side reactions.[5] |
| Base | Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.1 - 1.5 equivalents) | Effectively scavenges HCl without competing with the primary/secondary amine.[1][2] |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents hydrolysis of the moisture-sensitive sulfonyl chloride.[5] |
Issue 2: Formation of Multiple Products and Purification Challenges
The appearance of unexpected spots on a TLC plate or multiple peaks in an LC-MS trace indicates the formation of side products, which can complicate purification and lower the isolated yield.
Question: I am observing multiple products in my reaction mixture, making purification difficult. What are the common side reactions, and how can I minimize them?
Answer:
Side reactions in sulfonamide synthesis often arise from the reactivity of the starting materials and intermediates. Here are some common side reactions and strategies to mitigate them:
-
Dimerization/Polymerization: At elevated temperatures, the sulfonyl chloride can react with the newly formed sulfonamide or other starting materials, leading to oligomeric byproducts.[5]
-
Solution: Maintain a low reaction temperature, especially during the addition of the sulfonyl chloride. Slow, controlled addition helps to keep the concentration of the electrophile low at any given time, disfavoring polymerization.[5]
-
-
Reaction with Solvent: If the solvent is not completely inert, it can react with the highly electrophilic sulfonyl chloride.
-
Solution: Choose a non-reactive, anhydrous solvent. Protic solvents like alcohols are generally unsuitable as they can form sulfonic esters.[7]
-
-
Bis-sulfonylation of Primary Amines: If a primary amine is used, it is possible for both N-H protons to be substituted, leading to the formation of a bis-sulfonylated product, especially if an excess of sulfonyl chloride and base are used.
-
Solution: Use a 1:1 stoichiometry of the amine to the sulfonyl chloride. If bis-sulfonylation is a persistent issue, consider using a slight excess of the amine.
-
Caption: Troubleshooting workflow for low yield and impurity issues.
III. Frequently Asked Questions (FAQs)
This section provides concise answers to common questions regarding the practical aspects of this compound synthesis.
Q1: What is a typical, reliable protocol for a small-scale synthesis of a this compound?
A1: For a laboratory-scale synthesis (e.g., 1-5 mmol), the following protocol is a good starting point:
-
Dissolve the amine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve cyclobutanesulfonyl chloride (1.05 equivalents) in anhydrous DCM.
-
Add the cyclobutanesulfonyl chloride solution dropwise to the cooled amine solution over 15-20 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-16 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction with water or a dilute aqueous acid solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Q2: Are there alternative, more modern methods for synthesizing sulfonamides that avoid using sulfonyl chlorides?
A2: Yes, several newer methods have been developed to circumvent the need for pre-functionalized and often unstable sulfonyl chlorides. These include:
-
Palladium-catalyzed cross-coupling reactions: These methods can couple aryl or alkyl halides with a sulfur dioxide surrogate and an amine in a one-pot fashion.[8]
-
Copper-catalyzed reactions: Copper catalysis can be used for the synthesis of sulfonamides from thiols, arylboronic acids, or aryldiazonium salts.[9][10]
-
One-pot synthesis from carboxylic acids: Recent advancements allow for the direct conversion of carboxylic acids to sulfonamides, providing a convenient alternative to traditional routes.[11][12]
These methods often offer broader functional group tolerance and milder reaction conditions.[8][9]
Q3: How does the cyclobutane ring affect the reactivity and properties of the resulting sulfonamide?
A3: The cyclobutane ring introduces significant ring strain, which can influence both the chemical and biological properties of the molecule.[13][14]
-
Reactivity: The C-S bond may be influenced by the strain of the four-membered ring, potentially affecting the stability of the molecule under certain conditions. The steric bulk of the cyclobutane group can also influence the rate of reaction.
-
Pharmacological Properties: In drug discovery, cyclobutane moieties are often used as conformationally restricted analogs of more flexible alkyl chains.[15] This can lead to improved binding affinity for a biological target by locking the molecule into a more favorable conformation. The sulfonamide group itself is a bioisostere for amides and carboxylic acids, often improving metabolic stability and cell permeability.[16]
IV. References
-
Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from --INVALID-LINK--
-
Macmillan Group - Princeton University. (2023, September 28). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Retrieved from --INVALID-LINK--
-
Direct Synthesis of Sulfonamides via Synergetic Photoredox and Copper Catalysis. (2023, August 18). ACS Publications. Retrieved from --INVALID-LINK--
-
One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. (2023, September 20). Journal of the American Chemical Society. Retrieved from --INVALID-LINK--
-
ResearchGate. (2025, August 6). Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Retrieved from --INVALID-LINK--
-
Synthesis of Sulfonamides. (2016, August 1). In Synthetic Methods in Drug Discovery: Volume 2. Royal Society of Chemistry. Retrieved from --INVALID-LINK--
-
ResearchGate. (2022, March 28). Which catalyst is the most efficient in the synthesis of sulfonamide?. Retrieved from --INVALID-LINK--
-
Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. (n.d.). PMC - NIH. Retrieved from --INVALID-LINK--
-
Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. (2021, October 1). RSC Advances. Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). Troubleshooting low yield in hCAXII-IN-7 chemical synthesis. Retrieved from --INVALID-LINK--
-
Radboud Repository. (n.d.). Library Synthesis of Cyclobutanol Derivatives by Hyperbaric [2+2] Cycloaddition Reactions. Retrieved from --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Cyclobutane synthesis. Retrieved from --INVALID-LINK--
-
Library Synthesis of Cyclobutanol Derivatives by Hyperbaric [2+2] Cycloaddition Reactions. (2024, February 5). European Journal of Organic Chemistry. Retrieved from --INVALID-LINK--
-
[Synthesis of Cyclic Compounds Containing Aminobenzenesulfonamide]. (2020). PubMed. Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). Troubleshooting low yield during the chemical synthesis of Episappanol. Retrieved from --INVALID-LINK--
-
Digital Commons@Georgia Southern. (n.d.). Synthesis of Cyclobutanes Utilizing Green Chemistry. Retrieved from --INVALID-LINK--
-
Pharmaguideline. (n.d.). Reactions of Cyclopropane and Cyclobutane. Retrieved from --INVALID-LINK--
-
MDPI. (n.d.). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. Retrieved from --INVALID-LINK--
-
Slideshare. (n.d.). Reaction of cyclopropane and cyclobutane. Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). Troubleshooting low yields in the synthesis of (+)-Usnic acid analogues. Retrieved from --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Asymmetric Sulfonylation from a Reaction of Cyclopropan-1-ol, Sulfur Dioxide, and 1-(Alkynyl)naphthalen-2-ol. Retrieved from --INVALID-LINK--
-
Scribd. (n.d.). Cyclobutane and Cyclopropane Reactions. Retrieved from --INVALID-LINK--
-
Master Organic Chemistry. (2014, April 3). Cycloalkanes - Ring Strain In Cyclopropane And Cyclobutane. Retrieved from --INVALID-LINK--
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Reactions of Cyclopropane and Cyclobutane | Pharmaguideline [pharmaguideline.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]
- 8. Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04368D [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. macmillan.princeton.edu [macmillan.princeton.edu]
- 13. Cyclobutane synthesis [organic-chemistry.org]
- 14. Georgia Southern Commons - Georgia Undergraduate Research Conference (2014-2015): Synthesis of Cyclobutanes Utilizing Green Chemistry [digitalcommons.georgiasouthern.edu]
- 15. researchgate.net [researchgate.net]
- 16. books.rsc.org [books.rsc.org]
Technical Support Center: Addressing Off-Target Effects of Cyclobutanesulfonamide-Based Inhibitors
Introduction
Welcome to the technical support center for researchers utilizing cyclobutanesulfonamide-based inhibitors. This class of compounds has shown significant promise, particularly as potent and selective inhibitors of various enzymes, including certain kinases and carbonic anhydrases.[1] However, like all small molecules, they are not immune to off-target effects, which can lead to misinterpretation of experimental data, unexpected phenotypes, and potential toxicity.[2][3] Most kinase inhibitors, for instance, target the highly conserved ATP-binding site, making absolute specificity a significant challenge.[4] Undesired off-target interactions are a primary cause of safety-related attrition during drug development.[5]
This guide is designed to provide you, the researcher, with a comprehensive resource for troubleshooting and mitigating these effects. We will delve into common questions, provide structured troubleshooting workflows, and detail key experimental protocols to help you validate your findings and ensure the scientific integrity of your work.
Frequently Asked Questions (FAQs)
Q1: What are "off-target" effects and why are they a critical concern with inhibitors?
A1: Off-target effects are unintended interactions between a drug or inhibitor and cellular components other than its primary, intended target.[3] These interactions can manifest in several ways:
-
Direct Off-Targeting: The inhibitor binds directly to one or more unintended proteins, often due to structural similarities in binding pockets (e.g., the ATP pocket in kinases).[4]
-
Indirect Pathway Modulation: Inhibition of the primary target can trigger unforeseen signaling cascades or feedback loops, activating or inhibiting other pathways.[2][6]
-
Metabolite Activity: The inhibitor may be metabolized by enzymes like Cytochrome P450s into new molecules that have their own distinct on- and off-target activities.[7]
Q2: My inhibitor is causing an unexpected cellular phenotype. How do I begin to determine if it's an off-target effect?
A2: Observing an unexpected phenotype is a common starting point for an off-target investigation.[8] The first step is to systematically confirm the observation and rule out experimental artifacts. A robust troubleshooting workflow involves confirming the dose-response relationship, assessing target engagement, and then exploring potential off-targets.[8] It's crucial to distinguish between a direct off-target effect and an indirect, on-target-driven pathway modulation.[6]
Q3: What are the primary methods for identifying the specific off-targets of my inhibitor?
A3: There are several well-established methods, which can be broadly categorized as computational or experimental:
-
Computational Approaches: Methods like 2-D chemical similarity and 3-D structural analysis can predict potential off-target interactions by comparing the inhibitor's structure to databases of known ligands for various proteins.[5][9] While useful for generating hypotheses, these predictions require experimental validation.[10]
-
Experimental Profiling (In Vitro): The most common approach is to screen the inhibitor against a large panel of purified enzymes, such as a kinome panel.[11][12] These services provide data on how strongly your compound inhibits hundreds of different kinases, revealing a selectivity profile.[11]
-
Experimental Profiling (In Cellulo/In Situ): Techniques like the Cellular Thermal Shift Assay (CETSA) and chemoproteomics directly measure which proteins your inhibitor binds to within a complex cellular environment (e.g., cell lysate or intact cells).[13][14][15] These methods are powerful because they account for factors like cell permeability and confirm target engagement in a more physiologically relevant context.[16][17]
Troubleshooting Guide: From Observation to Validation
This section provides structured guidance for common issues encountered during experiments with this compound-based inhibitors.
Problem 1: I'm observing an unexpected or paradoxical cellular phenotype.
Your inhibitor is supposed to inhibit protein 'X' and cause cell cycle arrest, but you are observing increased cell migration.
Q1.1: How do I confirm this phenotype is real and drug-dependent?
Expertise & Causality: Before assuming an off-target effect, it's critical to confirm the phenotype is not an artifact. This involves establishing a clear cause-and-effect relationship between your compound and the observation.
Troubleshooting Steps:
-
Full Dose-Response Curve: Perform a detailed dose-response experiment (e.g., 10-point curve with log dilutions). Some compounds exhibit biphasic or hormetic effects where low doses stimulate a pathway that is inhibited at higher doses.[8]
-
Use a Structurally Unrelated Control: If available, use an inhibitor of the same primary target that has a different chemical scaffold. If this second inhibitor does not produce the unexpected phenotype, it strongly suggests the phenotype is caused by an off-target effect unique to your this compound-based compound.
-
Use an Inactive Analog: Synthesize or obtain a structurally similar version of your compound that is known to be inactive against the primary target. If this inactive analog fails to produce the phenotype, it confirms the activity is not due to some non-specific chemical property.
Q1.2: My phenotype is confirmed. What is the workflow for identifying the responsible off-target?
Expertise & Causality: A systematic, multi-pronged approach is the most efficient way to deconvolve a complex phenotype.[18] The goal is to move from a broad screen to specific, testable hypotheses.
Workflow: Deconvoluting an Unexpected Phenotype
Caption: Workflow for identifying the cause of an unexpected phenotype.
Problem 2: My biochemical assay shows high potency, but my cellular assay results are weak or inconsistent.
Your inhibitor has a 10 nM IC50 against the purified target enzyme, but you need 5 µM to see an effect in cells.
Q2.1: What are the likely causes for this discrepancy?
Expertise & Causality: This is a classic drug development challenge that highlights the difference between an isolated biochemical system and a complex cellular environment. The discrepancy points to cellular factors that limit your compound's ability to reach and engage its target.
Potential Causes:
-
Poor Cell Permeability: The compound may not efficiently cross the cell membrane.
-
Active Efflux: The compound may be actively pumped out of the cell by efflux pumps (e.g., P-glycoprotein).
-
High Protein Binding: The compound may bind extensively to proteins in the cell culture media or intracellularly, reducing the free concentration available to bind the target.
-
Rapid Metabolism: The compound may be quickly metabolized into an inactive form by the cells.
-
Lack of Target Engagement: Even if the compound enters the cell, it may not be effectively binding its target in the complex intracellular environment.[19]
Q2.2: How can I definitively test for target engagement inside the cell?
Expertise & Causality: To bridge the gap between biochemical and cellular data, you need a method that directly measures the interaction between your inhibitor and its target protein within intact cells. The Cellular Thermal Shift Assay (CETSA) is the gold-standard for this purpose.[20] It is based on the principle that when a ligand binds to a protein, it generally increases the protein's thermal stability.[16][17]
Trustworthiness: By measuring a shift in the melting curve of the target protein in the presence of your inhibitor, you get direct evidence of binding in a physiologically relevant setting.[19]
Key Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) by Western Blot
This protocol allows you to confirm that your this compound-based inhibitor is binding to its intended target within intact cells.
Methodology:
-
Cell Treatment: Plate your cells of interest and grow them to ~80% confluency. Treat the cells with your inhibitor at various concentrations (e.g., 0.1 µM, 1 µM, 10 µM) and a vehicle control (e.g., DMSO) for a set duration (e.g., 2 hours).
-
Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors. Aliquot the cell suspension into separate PCR tubes for each temperature point.
-
Heating Step: Using a thermal cycler, heat the aliquots across a temperature gradient (e.g., 40°C to 70°C in 3°C increments) for 3 minutes.[19] Include a non-heated control sample kept on ice. Immediately cool the tubes at 4°C for 3 minutes.
-
Lysis: Lyse the cells by freeze-thawing (e.g., 3 cycles of liquid nitrogen and a 37°C water bath) to release cellular contents.
-
Separate Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated, denatured proteins.
-
Western Blot Analysis: Carefully collect the supernatant, which contains the soluble, non-denatured proteins. Normalize the protein concentration, run the samples on an SDS-PAGE gel, and perform a Western blot using a specific antibody against your target protein.
-
Data Analysis: Quantify the band intensity for your target protein at each temperature for both vehicle- and inhibitor-treated samples. Plot the percentage of soluble protein against temperature. A shift of the melting curve to the right in the inhibitor-treated samples indicates target stabilization and therefore, engagement.[17]
Protocol 2: Workflow for Kinome Profiling and Data Interpretation
This workflow outlines the steps for assessing the selectivity of your inhibitor and how to interpret the results.
Caption: Experimental workflow for kinome selectivity profiling.
Interpreting the Data: The primary output from a kinome scan is often the percent inhibition of a large panel of kinases at a single, high concentration of your inhibitor (e.g., 1 µM or 10 µM).[21]
| Data Interpretation Guide for Kinome Profiling | |
| Result Category | Interpretation & Next Steps |
| High Inhibition (>90%) of Intended Target | Confirms Potency. This is the expected result for your on-target(s). |
| High Inhibition (>90%) of Unintended Kinase(s) | Significant Off-Target. These are your highest priority candidates for follow-up validation. They may be responsible for unexpected phenotypes. Proceed to determine the IC50 for these kinases and test for cellular engagement with CETSA. |
| Moderate Inhibition (50-90%) | Potential Off-Target. These kinases may become relevant at higher inhibitor concentrations used in cellular assays. Keep them in mind if potent off-targets do not explain your phenotype. |
| Low Inhibition (<50%) | Likely Not Significant. These kinases are unlikely to be physiologically relevant targets of your compound unless there is significant compound accumulation in your cells. |
This table provides a general framework for interpreting kinome profiling data. The thresholds for significance should be adapted based on the specific experimental context.
References
- 1. benchchem.com [benchchem.com]
- 2. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Cytochrome p450 enzymes mechanism based inhibitors: common sub-structures and reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. academic.oup.com [academic.oup.com]
- 10. icr.ac.uk [icr.ac.uk]
- 11. reactionbiology.com [reactionbiology.com]
- 12. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. tandfonline.com [tandfonline.com]
- 15. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. annualreviews.org [annualreviews.org]
- 18. Troubleshooting and deconvoluting label-free cell phenotypic assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. drugtargetreview.com [drugtargetreview.com]
- 21. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the Metabolic Stability of Cyclobutanesulfonamide Drug Candidates
Introduction
The cyclobutanesulfonamide scaffold has emerged as a valuable motif in contemporary drug discovery, offering a unique three-dimensional architecture that can be exploited to achieve potent and selective modulation of biological targets. However, a recurring challenge in the development of these candidates is their susceptibility to metabolic degradation, which can adversely affect their pharmacokinetic properties and limit their therapeutic potential. This technical support center is designed to provide researchers, medicinal chemists, and drug development professionals with a comprehensive guide to understanding, identifying, and mitigating the metabolic liabilities of this compound-based compounds. Drawing upon established principles of drug metabolism and field-proven strategies, this resource aims to empower you to rationally design and synthesize more robust and drug-like candidates.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolic routes for this compound derivatives?
A1: The metabolism of cyclobutanesulfonamides is predominantly mediated by cytochrome P450 (CYP) enzymes, which are responsible for the majority of oxidative drug metabolism in humans. The most commonly observed metabolic transformations for this class of compounds are hydroxylation of the cyclobutane ring and N-dealkylation of substituents on the sulfonamide nitrogen.[1][2] The specific regioselectivity of hydroxylation on the cyclobutane ring is influenced by the steric and electronic environment of the molecule.
Q2: My lead compound exhibits high clearance in human liver microsomes (HLM). How do I pinpoint the metabolic "soft spot"?
A2: The first and most critical step is to conduct a metabolite identification (MetID) study.[3] This involves incubating your compound with HLM in the presence of the necessary cofactor, NADPH, and then analyzing the resulting mixture using high-resolution liquid chromatography-mass spectrometry (LC-MS).[4][5] By comparing the mass spectra of the parent compound with any newly formed metabolites, you can identify the specific metabolic transformations that have occurred. For example, an increase in mass of 16 Da typically indicates a hydroxylation event.
Q3: Can computational tools predict the metabolic fate of my this compound candidates?
A3: Yes, in silico tools can be a valuable starting point for predicting potential sites of metabolism. These software packages can model the interactions between your compound and various CYP isoforms to identify atoms that are most susceptible to oxidation. However, it is crucial to remember that these are predictive models and their accuracy can vary. Therefore, any in silico predictions should always be validated through experimental studies.
Q4: What are some general strategies for improving the metabolic stability of this class of compounds?
A4: Several structural modification strategies can be employed to enhance metabolic stability.[6] One common approach is to block a known metabolic "soft spot" by introducing a group that is resistant to metabolism, such as a fluorine atom or a methyl group.[7][8][9][10][11][12] Another strategy is to replace a labile functional group with a more stable bioisostere.[10] Additionally, deuterating a metabolically susceptible C-H bond can slow down its cleavage by CYP enzymes due to the kinetic isotope effect.[13][14][15][16][17]
Troubleshooting Guides
Guide 1: A Systematic Approach to Investigating High In Vitro Clearance
When a promising this compound candidate demonstrates high clearance in an in vitro assay, a structured investigation is necessary to identify the root cause and guide the design of more stable analogs.
Workflow for Addressing High In Vitro Clearance
Caption: A workflow for troubleshooting high in vitro clearance.
Step-by-Step Protocol: Metabolite Identification in Human Liver Microsomes
-
Preparation of Incubation Reactions:
-
Prepare a 1 mM stock solution of your test compound in a suitable organic solvent (e.g., DMSO).
-
In separate microcentrifuge tubes, prepare the following reaction mixtures (final volume of 200 µL):
-
Test Reaction: 1 µM test compound, 0.5 mg/mL HLM, 1 mM NADPH in 100 mM phosphate buffer (pH 7.4).
-
Negative Control: 1 µM test compound, 0.5 mg/mL HLM in 100 mM phosphate buffer (pH 7.4) without NADPH.
-
-
Pre-incubate all tubes at 37°C for 5 minutes.
-
-
Initiation and Incubation:
-
Initiate the reactions by adding NADPH to the "Test Reaction" tube.
-
Incubate all tubes at 37°C for 60 minutes with gentle shaking.
-
-
Quenching and Sample Preparation:
-
Stop the reactions by adding 400 µL of ice-cold acetonitrile containing an internal standard.
-
Vortex the samples vigorously and then centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate or vials for LC-MS analysis.
-
-
LC-MS Analysis and Data Interpretation:
-
Analyze the samples using a high-resolution mass spectrometer.
-
Compare the chromatograms of the "Test Reaction" and "Negative Control." Peaks that are present only in the "Test Reaction" are potential metabolites.
-
Determine the exact mass of the potential metabolites to infer the type of metabolic transformation (e.g., +16 Da for hydroxylation).
-
Perform tandem mass spectrometry (MS/MS) on both the parent compound and the metabolites to elucidate the site of modification.
-
Guide 2: Rational Design Strategies for Enhanced Metabolic Stability
Once the metabolic liability has been identified, the following strategies can be employed to design more stable analogs.
Common Strategies to Mitigate Metabolic Lability
| Strategy | Rationale | Example Application for Cyclobutanesulfonamides |
| Steric Shielding | Introducing a bulky group near the site of metabolism can physically hinder the access of CYP enzymes. | If a specific position on the cyclobutane ring is hydroxylated, introducing a methyl group at or near that position can block the metabolic attack. |
| Fluorination | Replacing a hydrogen atom with a fluorine atom at a metabolically labile position can block oxidation due to the high strength of the C-F bond.[7][8][9][11][12] | Strategic fluorination of the cyclobutane ring can prevent hydroxylation.[12] |
| Deuteration (Kinetic Isotope Effect) | Replacing a C-H bond with a C-D bond at the site of metabolism can significantly slow down the rate of bond cleavage, which is often the rate-limiting step in CYP-mediated oxidation.[13][14][15][16][17] | If a specific methylene group on the cyclobutane ring is the primary site of hydroxylation, replacing the hydrogens with deuterium can increase the compound's half-life.[18][19] |
| Bioisosteric Replacement | Replacing a metabolically unstable functional group with a bioisostere that is more resistant to metabolism while maintaining the desired biological activity.[10] | If an N-alkyl group is susceptible to dealkylation, it could be replaced with a more stable group like a cyclopropylmethyl or a trifluoroethyl group. |
Decision Tree for Selecting a Modification Strategy
Caption: A decision-making tool for selecting a metabolic stabilization strategy.
References
- 1. researchgate.net [researchgate.net]
- 2. Emerging Metabolic Profiles of Sulfonamide Antibiotics by Cytochromes P450: A Computational-Experimental Synergy Study on Emerging Pollutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.labtesting.wuxiapptec.com [go.labtesting.wuxiapptec.com]
- 4. Metabolite identification in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijpras.com [ijpras.com]
- 6. What is the importance of metabolic stability in drug design? [synapse.patsnap.com]
- 7. Fluorine in Medicinal Chemistry: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 8. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]
- 11. researchgate.net [researchgate.net]
- 12. pharmacyjournal.org [pharmacyjournal.org]
- 13. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Portico [access.portico.org]
- 16. taylorandfrancis.com [taylorandfrancis.com]
- 17. Exploiting the Kinetic Isotope Effect in Drug Discovery – Drug Discovery Opinion [drugdiscoveryopinion.com]
- 18. Drug metabolic stability in early drug discovery to develop potential lead compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Refining Purification Protocols for High-Purity Cyclobutanesulfonamide
Welcome to the technical support center for the purification of cyclobutanesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to overcome common challenges in obtaining high-purity this compound. Our focus is on providing not just procedural steps, but the underlying scientific principles to empower you to make informed decisions during your purification process.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the purification of this compound, providing concise answers and links to more detailed troubleshooting protocols.
FAQ-1: What are the most common impurities I should expect in my crude this compound?
Common impurities in crude this compound often stem from the synthetic route.[1][2][3][4] These can include:
-
Unreacted Starting Materials: Such as cyclobutanesulfonyl chloride and the amine reactant.
-
By-products: Formed from side reactions during the synthesis.[1][2]
-
Degradation Products: this compound may be susceptible to hydrolysis under certain pH and temperature conditions.[5][6][7]
-
Residual Solvents: Solvents used in the synthesis and work-up that are not completely removed.[3]
Impurity profiling using techniques like HPLC-MS is crucial for identifying and quantifying these impurities.[2][3][8][9][10]
FAQ-2: My this compound is "oiling out" during recrystallization instead of forming crystals. What should I do?
"Oiling out" is a common issue in the crystallization of sulfonamides and occurs when the compound separates as a liquid phase.[11][12] This can be caused by several factors, including a high impurity load or the use of an inappropriate solvent system.
Immediate Corrective Actions:
-
Add More Solvent: Introduce a small amount of additional hot solvent to redissolve the oil.[11]
-
Induce Crystallization: Scratch the inside of the flask with a glass rod to create nucleation sites.[11]
-
Lower the Temperature: Gradually lower the temperature of the solution.
For a more detailed workflow on resolving this issue, please refer to the Troubleshooting Guide: Oiling Out During Recrystallization .
FAQ-3: I'm observing poor recovery after recrystallization. How can I improve my yield?
Low recovery is a frequent challenge. To improve your yield, consider the following:
-
Minimize Solvent Volume: Use the absolute minimum amount of hot solvent necessary to dissolve your crude product.[11][13]
-
Ensure Complete Cooling: After reaching room temperature, cool the solution in an ice bath to maximize precipitation.[11]
-
Solvent Selection: The choice of solvent is critical. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
Refer to the Troubleshooting Guide: Optimizing Recrystallization Yield for a systematic approach to solvent screening and process optimization.
FAQ-4: How do I choose between recrystallization and column chromatography for purification?
The choice between recrystallization and chromatography depends on the nature and quantity of impurities, as well as the desired scale of purification.
-
Recrystallization is often preferred for large-scale purifications where the impurities have significantly different solubility profiles from the product. It is a cost-effective and scalable method.
-
Column Chromatography is highly effective for separating compounds with similar polarities and for removing a wide range of impurities.[14] It is particularly useful for small-scale purifications and when high purity is essential. Techniques like supercritical fluid chromatography (SFC) can also be effective for separating sulfonamides.[14][15]
The following decision tree can help guide your choice:
Caption: Decision workflow for purification method selection.
Section 2: Troubleshooting Guides
This section provides detailed, step-by-step protocols to address specific challenges during the purification of this compound.
Troubleshooting Guide: Oiling Out During Recrystallization
Problem: The compound separates as an oil instead of forming solid crystals during the cooling phase of recrystallization.
Underlying Causes:
-
High Impurity Concentration: Impurities can depress the melting point of the mixture, leading to the formation of a liquid phase.
-
Inappropriate Solvent: The solvent may be too good a solvent for the compound, preventing it from reaching a supersaturated state conducive to crystallization.
-
Rapid Cooling: Cooling the solution too quickly can favor oil formation over crystal nucleation and growth.[12]
Step-by-Step Protocol to Resolve Oiling Out:
-
Re-dissolution:
-
Gently heat the mixture to re-dissolve the oil into the solvent.
-
Add a small amount of additional hot solvent (in 1-2% volume increments) until the oil is fully dissolved.[11] Be cautious not to add too much solvent, as this will reduce your final yield.
-
-
Controlled Cooling:
-
Allow the flask to cool slowly to room temperature. Insulating the flask (e.g., with a beaker of hot water or a cloth) can help slow the cooling rate.[13]
-
Once at room temperature, transfer the flask to a refrigerator, and then to a freezer, to induce gradual crystallization.
-
-
Induce Nucleation:
-
If crystals do not form upon cooling, try scratching the inner surface of the flask with a glass rod at the air-liquid interface. This creates microscopic scratches that can serve as nucleation sites.[11]
-
Alternatively, add a "seed crystal" of pure this compound to the solution to initiate crystallization.
-
-
Solvent System Modification (If Oiling Persists):
-
Solvent/Anti-Solvent System: Dissolve the crude compound in a minimal amount of a "good" solvent at room temperature. Slowly add a miscible "anti-solvent" (in which the compound is insoluble) dropwise until the solution becomes persistently cloudy.[11] Allow the solution to stand undisturbed for crystal growth.
Solvent (Good) Anti-Solvent (Poor) Dichloromethane Hexane Ethyl Acetate Heptane Acetone Water Isopropanol Water[16] -
Troubleshooting Guide: Optimizing Recrystallization Yield
Problem: The final yield of purified this compound after recrystallization is unacceptably low.
Underlying Causes:
-
Excess Solvent: Using too much solvent will keep a significant portion of the product dissolved even at low temperatures.[11][13]
-
Incomplete Precipitation: The solution may not have been cooled sufficiently to maximize crystal formation.[11]
-
Premature Crystallization: If the product crystallizes during hot filtration, it will be lost with the solid impurities.
Step-by-Step Protocol to Improve Yield:
-
Minimize Solvent Usage:
-
In a trial run with a small amount of crude material, determine the minimum volume of hot solvent required to just dissolve the solid.[13]
-
During the main recrystallization, add the hot solvent in small portions, allowing time for dissolution between additions.
-
-
Optimize Cooling:
-
After the solution has cooled to room temperature, place it in an ice-water bath for at least 30 minutes to ensure maximum precipitation.[11]
-
-
Prevent Premature Crystallization During Hot Filtration:
-
Use a pre-warmed funnel and filter flask.
-
Keep the solution at or near its boiling point during the filtration process.
-
-
Recover a Second Crop of Crystals:
-
The filtrate (mother liquor) from the first filtration can be concentrated by carefully boiling off a portion of the solvent.
-
Allow the concentrated solution to cool again to obtain a second crop of crystals. Note that this second crop may be of lower purity than the first.
-
Troubleshooting Guide: Removing Persistent Impurities by Chromatography
Problem: A specific impurity is co-eluting with the product during column chromatography or is not removed by recrystallization.
Underlying Causes:
-
Similar Polarity: The impurity and the product have very similar polarities, making separation by normal-phase or reverse-phase chromatography challenging.
-
Strong Interaction with Stationary Phase: The impurity may have a strong, non-specific interaction with the silica gel or other stationary phase.
Step-by-Step Protocol for Enhanced Chromatographic Separation:
-
Method Optimization for HPLC:
-
Mobile Phase Modification:
-
Adjust the solvent ratio to fine-tune the elution strength.
-
Introduce a third solvent to the mobile phase to alter selectivity. For example, in a hexane/ethyl acetate system, adding a small amount of methanol can significantly change the retention behavior of polar compounds.
-
For sulfonamides, a mobile phase of carbon dioxide with a methanol modifier can be effective in supercritical fluid chromatography (SFC).[14][15]
-
-
Stationary Phase Selection:
-
Gradient Elution: Employ a shallow gradient elution profile around the elution point of the product to maximize resolution between closely eluting peaks.[18]
-
-
Sample Preparation and Loading:
-
Ensure the crude sample is fully dissolved in a minimal amount of the mobile phase or a weaker solvent before loading onto the column.
-
Dry loading the sample onto a small amount of silica gel can improve peak shape and resolution.
-
The following diagram illustrates a systematic approach to troubleshooting chromatographic separations:
Caption: Workflow for optimizing chromatographic separation.
Section 3: Stability and Degradation
Understanding the stability of this compound is crucial for its purification and storage.
Q: What are the primary degradation pathways for this compound?
A: Sulfonamides can be susceptible to degradation under certain conditions.[6] The primary pathways include:
-
Hydrolysis: The sulfonamide bond can be hydrolyzed under strongly acidic or basic conditions, particularly at elevated temperatures.[5][7]
-
Photodegradation: Exposure to UV light can lead to the cleavage of the sulfonamide bond.
It is recommended to store pure this compound in a cool, dark, and dry place.
References
- 1. benchchem.com [benchchem.com]
- 2. Isolation, synthesis and characterization of impurities in celecoxib, a COX-2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. resolvemass.ca [resolvemass.ca]
- 4. Synthesis and Characterization of Impurities in the Production Process of Lopinavir - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stability and degradation profiles of Spantide II in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Impurity profiling of ibandronate sodium by HPLC-CAD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ijsrtjournal.com [ijsrtjournal.com]
- 10. chimia.ch [chimia.ch]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. youtube.com [youtube.com]
- 14. academic.oup.com [academic.oup.com]
- 15. researchgate.net [researchgate.net]
- 16. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
- 17. mdpi.com [mdpi.com]
- 18. Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
"mitigating degradation of cyclobutanesulfonamide under experimental conditions"
Welcome to the Technical Support Center for Cyclobutanesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on mitigating the degradation of this compound under experimental conditions. As Senior Application Scientists, we have synthesized the following information to ensure the integrity and reproducibility of your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general stability characteristics?
This compound is an organic compound featuring a four-membered cyclobutane ring attached to a sulfonamide functional group. The sulfonamide group generally imparts some degree of aqueous solubility, while the strained cyclobutane ring can influence its reactivity.[1] Like many sulfonamides, its stability is susceptible to environmental factors such as pH, temperature, light, and the presence of oxidizing agents.[2][3][4] Understanding these sensitivities is crucial for maintaining its integrity during experimental use.
Q2: What are the primary degradation pathways I should be aware of when working with this compound?
Based on the general chemistry of sulfonamides and the reactivity of strained ring systems, the primary degradation pathways for this compound are likely to be:
-
Hydrolysis: The sulfonamide bond can be susceptible to cleavage under both acidic and basic conditions, a common degradation pathway for sulfonamide-containing compounds.[5] The rate of hydrolysis is often dependent on pH and temperature.[6]
-
Oxidation: The nitrogen and sulfur atoms in the sulfonamide group can be susceptible to oxidation, especially in the presence of oxidizing agents or under oxidative stress conditions.[6][7][8][9]
-
Photodegradation: Exposure to light, particularly UV radiation, can induce degradation of sulfonamide compounds.[2][10] The extent of photodegradation depends on the intensity and wavelength of the light source, as well as the duration of exposure.
The following diagram illustrates these potential degradation pathways:
References
- 1. biopharminternational.com [biopharminternational.com]
- 2. pharmtech.com [pharmtech.com]
- 3. uspnf.com [uspnf.com]
- 4. benchchem.com [benchchem.com]
- 5. Stability and degradation profiles of Spantide II in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Oxidation of sulfonamide micropollutants by versatile peroxidase from Bjerkandera adusta [scielo.org.mx]
- 7. Oxidative degradation of a sulfonamide-containing 5,6-dihydro-4-hydroxy-2-pyrone in aqueous/organic cosolvent mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Oxidation of Drugs during Drug Product Development: Problems and Solutions | MDPI [mdpi.com]
- 10. files01.core.ac.uk [files01.core.ac.uk]
"computational approaches to optimize cyclobutanesulfonamide ligand binding"
Welcome to the technical support center for computational approaches to optimize cyclobutanesulfonamide ligand binding. This guide is designed for researchers, scientists, and drug development professionals who are leveraging computational tools to accelerate their discovery pipelines. As a unique and increasingly important scaffold in medicinal chemistry, the this compound moiety presents specific challenges and opportunities in computational modeling.
This document moves beyond simple step-by-step instructions. It is structured as a series of frequently asked questions (FAQs) and troubleshooting guides to address the practical issues you may encounter. We will delve into the causality behind methodological choices, ensuring that every protocol is a self-validating system grounded in robust scientific principles.
General Workflow for Ligand Optimization
Before diving into specific problems, it's essential to visualize the overall computational workflow. The journey from an initial hit to a lead-optimized compound typically follows a multi-stage process of increasing computational rigor and accuracy.
Caption: High-level workflow for computational ligand optimization.
Part 1: Force Field Selection and Ligand Parameterization
The accuracy of any molecular mechanics (MM)-based simulation is fundamentally limited by the quality of the force field. Sulfonamides, with their hypervalent sulfur center, can be challenging for general-purpose force fields.
Q1.1: My standard force field (e.g., GAFF2, OpenFF) seems to produce odd geometries for the sulfonamide group. Why is this happening and what can I do?
A: This is a common and critical issue. General-purpose force fields are parameterized on a broad range of small molecules, but specific or unusual functional groups like cyclobutanesulfonamides may not be well-represented in their training sets. The geometry around the sulfur atom (bond lengths, angles) and the associated partial charges are crucial for accurately capturing its interactions, particularly the strong hydrogen bond accepting capacity of the sulfonyl oxygens.
Causality: Inaccuracies stem from poorly fitted dihedral parameters, improper bond and angle equilibrium values, or non-optimal partial charges that fail to reproduce the quantum mechanical electrostatic potential. This can lead to distorted geometries, incorrect conformational preferences, and ultimately, flawed binding energy predictions.
Troubleshooting Steps:
-
Use a Specialized Force Field: The CHARMM General Force Field (CGenFF) has been explicitly extended to include parameters for sulfonyl-containing compounds, showing good agreement with experimental data.[1] This should be your first choice when available.
-
Parameter Analogy: If CGenFF does not cover your exact topology, its analogy-based parameter assignment is a reliable starting point. However, always check the "penalty score" provided by parameterization tools (e.g., CGenFF server, SwissParam). A high penalty score suggests that the assigned parameters are a poor match and require further validation or custom derivation.
-
Custom Parameterization: For lead optimization projects where high accuracy is paramount, you must derive custom parameters. This involves performing high-level quantum mechanics (QM) calculations (e.g., MP2/6-31+G*) to determine equilibrium geometries, vibrational frequencies, and torsional energy profiles.[2] These QM data are then used to fit the MM parameters. While complex, this approach ensures the force field is tailored to your specific molecular series.[2]
| Force Field Family | Suitability for Cyclobutanesulfonamides | Key Considerations |
| CGenFF / CHARMM | High | Explicitly parameterized for many sulfonamides; good compatibility with protein force fields.[1] |
| OpenFF (Sage/Parsley) | Moderate to High | Continuously improving, but may require validation for specific sulfonamide subtypes.[3][4] |
| GAFF / AMBER | Moderate | Widely used, but may lack specific parameters for the sulfonamide moiety, requiring careful validation. |
| OPLS | Moderate to High | Newer versions (e.g., OPLS4) show improved accuracy for protein-ligand systems. |
Part 2: Molecular Docking and Pose Prediction
Docking is used to predict the binding orientation of a ligand in a protein's active site. For cyclobutanesulfonamides, ensuring the correct placement of the key interacting groups is vital.
Q2.1: My docking results show high scores, but the sulfonamide oxygens are not forming the expected hydrogen bonds seen in analogous crystal structures. How should I proceed?
A: This is a classic "scoring vs. posing" problem. Docking scores are an approximation of binding affinity, and they can sometimes favor poses with good van der Waals packing over those with critical polar interactions. The sulfonamide oxygens are potent hydrogen bond acceptors, and their interactions are often a key binding motif.[5]
Troubleshooting Workflow:
Caption: Decision tree for troubleshooting docking poses.
Protocol: Applying Pharmacophoric Constraints in Docking
This protocol ensures that key chemical interactions are prioritized during the docking search.
-
Identify Key Interactions: Based on existing crystallographic data or well-validated models of related compounds, identify the essential hydrogen bond donors/acceptors in the protein active site that should interact with your sulfonamide. For example, a backbone NH group that should bind to a sulfonyl oxygen.
-
Define the Constraint: In your docking software (e.g., MOE, Glide, Gold), define a "distance constraint." Specify the two atoms involved (e.g., the backbone nitrogen in the protein and an oxygen atom in the ligand) and a target distance (e.g., 2.8 Å) with a reasonable tolerance (e.g., ± 0.5 Å).
-
Run Constrained Docking: Execute the docking run with this constraint enabled. The algorithm will now heavily penalize any poses that do not satisfy this geometric criterion.
-
Validate the Results: The resulting poses should now feature the desired interaction. It is crucial to visually inspect these poses to ensure that satisfying the constraint has not introduced other steric clashes or unfavorable geometries. This acts as a self-validation check. The docking score of the constrained pose should still be reasonable, even if it is not the absolute top score from an unconstrained run.
Part 3: Molecular Dynamics (MD) and System Stability
MD simulations provide insight into the dynamic behavior of the protein-ligand complex, offering a more realistic view than static docking poses. The stability of the simulation is a prerequisite for any meaningful analysis or subsequent free energy calculation.
Q3.1: My this compound ligand appears unstable during MD simulations, showing high RMSD and sometimes leaving the binding pocket. What are the common causes?
A: Ligand instability in MD is a red flag that can point to several issues, ranging from the initial setup to the underlying physics of the model.
Common Causes & Solutions:
-
Poor Starting Pose: An energetically unfavorable docking pose is a primary cause. Even a pose with a good score might contain subtle clashes that become apparent once the system is allowed to move.
-
Solution: Don't rely on a single docking pose. Run short (10-20 ns) MD simulations on the top 3-5 distinct poses to see which one remains most stable in the binding pocket.[6]
-
-
Insufficient Equilibration: A system that has not been properly equilibrated can harbor significant potential energy hotspots. When the production MD starts, the rapid release of this energy can impart excessive kinetic energy to the ligand, causing it to become unstable.
-
Solution: Implement a multi-stage equilibration protocol with gradually decreasing positional restraints on the protein backbone, side chains, and finally the ligand. This allows the solvent and protein to relax around the ligand before it is allowed to move freely.
-
-
Force Field Deficiencies: As discussed in Part 1, an improper force field can cause the ligand to adopt strained internal conformations, leading to instability.
-
Solution: If you have persistent stability issues after addressing the pose and equilibration, revisit your ligand parameterization. This is especially important if you are using parameters generated by analogy with a high penalty score.
-
-
Incorrect Tautomer/Protonation State: A ligand with the wrong protonation state will have incorrect electrostatics and may be missing key interactions needed to anchor it in the pocket.
-
Solution: Double-check the pKa of the sulfonamide nitrogen and any other titratable groups on your ligand and protein at the simulation pH.
-
Part 4: Advanced Binding Affinity Prediction with FEP
For lead optimization, accurately predicting the change in binding affinity upon chemical modification (ΔΔG) is the ultimate goal. Free Energy Perturbation (FEP) is a rigorous, physics-based method for this task.[7][8]
Q4.1: I am new to FEP. What are the most critical steps for setting up a reliable relative binding free energy (RBFE) calculation for my this compound series?
A: FEP calculations "mutate" one ligand (A) into another (B) over a series of non-physical intermediate steps (lambda windows) to calculate the free energy difference.[8] The accuracy of the result is highly sensitive to the setup.
FEP Workflow and Critical Checkpoints:
Caption: Workflow for a Relative Binding Free Energy (RBFE) FEP calculation.
Key Troubleshooting Points:
-
Atom Mapping (Step 2): The core of the FEP calculation is defining which atoms are common between ligand A and ligand B (the "maximum common substructure"). A poor mapping strategy can lead to very large, difficult perturbations. For cyclobutane rings, ensure the ring atoms are mapped to each other, even if substituents are changing.
-
Perturbation Size: FEP works best for small chemical changes (e.g., adding a methyl group, changing a hydroxyl to a methoxy).[7] Avoid very large perturbations, like changing the cyclobutane ring to a phenyl ring, in a single step. It is better to use an intermediate ligand to bridge large chemical changes.
-
Overlap & Convergence (Step 5): The free energy difference between adjacent lambda windows must be small enough for the calculation to be statistically valid. Poor overlap between the potential energy distributions of neighboring windows indicates insufficient sampling or a perturbation that is too large.
-
Solution: Increase the number of lambda windows. If issues persist, extend the simulation time for each window to ensure adequate conformational sampling.[9]
-
Q4.2: When is a more computationally expensive QM/MM approach warranted?
A: A hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) approach is necessary when the electronic structure of the ligand is expected to change significantly upon binding, or when interactions like charge transfer or strong polarization are critical.[10] For a this compound, consider QM/MM if:
-
You are studying a metalloenzyme where the sulfonamide directly coordinates with a metal ion. Classical force fields cannot accurately model the coordinate bond.
-
The binding involves a covalent reaction with the protein. Bond making/breaking is a quantum mechanical phenomenon.[11]
-
You suspect that the polarization of the sulfonyl group is significantly altered by the specific hydrogen bonding network in the active site, and this effect is not captured well by the fixed-charge force field.
References
- 1. Extension of the CHARMM General Force Field to Sulfonyl-Containing Compounds and Its Utility in Biomolecular Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. youtube.com [youtube.com]
- 7. Free-energy perturbation - Wikipedia [en.wikipedia.org]
- 8. cresset-group.com [cresset-group.com]
- 9. Free Energy Perturbation Calculation of Relative Binding Free Energy between Broadly Neutralizing Antibodies and the gp120 Glycoprotein of HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. comp.chem.umn.edu [comp.chem.umn.edu]
- 11. Docking Ligands into Flexible and Solvated Macromolecules. 8. Forming New Bonds─Challenges and Opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating In Vivo Efficacy of Novel Cyclobutane Sulfonamides as Carbonic Anhydrase IX Inhibitors in Triple-Negative Breast Cancer Animal Models
A Senior Application Scientist's Guide to Preclinical Efficacy Assessment
For researchers, scientists, and drug development professionals, the preclinical validation of a novel therapeutic candidate is a critical milestone. This guide provides an in-depth, technically-focused framework for assessing the in vivo efficacy of a promising class of anti-cancer agents: cyclobutane sulfonamides targeting carbonic anhydrase IX (CAIX). We will focus on their application in triple-negative breast cancer (TNBC), an aggressive malignancy with significant unmet medical need.
This guide is designed to be a self-validating system, explaining the causality behind experimental choices and providing detailed protocols for robust and reproducible preclinical studies. We will compare the hypothetical novel cyclobutane sulfonamide, "CBS-003," with established inhibitors and a standard-of-care chemotherapeutic to provide a comprehensive evaluation of its potential.
The Scientific Rationale: Targeting CAIX in Triple-Negative Breast Cancer
Triple-negative breast cancer is characterized by the absence of estrogen, progesterone, and HER2 receptors, rendering it unresponsive to hormonal or HER2-targeted therapies.[1][2] Chemotherapy remains a primary treatment modality, but resistance and recurrence are common challenges.[3][4] This necessitates the exploration of novel therapeutic targets.
Carbonic anhydrase IX (CAIX) has emerged as a compelling target in oncology.[5][6][7] This enzyme is highly overexpressed in many solid tumors, including breast cancer, in response to hypoxia.[5][8] CAIX contributes to the acidification of the tumor microenvironment, which promotes tumor growth, invasion, and metastasis.[5][9] Therefore, inhibiting CAIX presents a promising strategy to disrupt tumor progression.[7][8][10][11]
Novel cyclobutane sulfonamides represent a new class of potent and selective CAIX inhibitors.[12] The cyclobutane moiety can confer favorable pharmacological properties, such as improved metabolic stability and conformational rigidity, leading to enhanced target engagement.[12] This guide will outline the critical steps to validate the in vivo efficacy of a lead cyclobutane sulfonamide, CBS-003, in a TNBC animal model.
Experimental Design: A Comparative In Vivo Efficacy Study
To rigorously evaluate the anti-tumor potential of CBS-003, a well-controlled in vivo study is paramount. The subcutaneous xenograft model using a human TNBC cell line in immunodeficient mice is a standard and informative preclinical model.[13][14][15]
Animal Model Selection
-
Strain: Female athymic nude mice (e.g., BALB/c-nu/nu) or NOD/SCID mice are suitable choices due to their compromised immune system, which allows for the engraftment of human tumor cells.[16]
-
Cell Line: The MDA-MB-231 human breast cancer cell line is a well-characterized and aggressive TNBC cell line that expresses CAIX, making it an appropriate model for this study.[8][11]
Treatment Groups and Rationale
A robust study design includes multiple comparator arms to contextualize the efficacy of the investigational compound.
| Group | Treatment | Rationale |
| 1 | Vehicle Control | To establish the baseline tumor growth rate. |
| 2 | CBS-003 | The investigational novel cyclobutane sulfonamide. |
| 3 | Acetazolamide | An established, non-selective carbonic anhydrase inhibitor for comparison.[16][17][18][19] |
| 4 | Celecoxib | A selective COX-2 inhibitor with demonstrated anti-tumor effects in animal models, providing a mechanistically distinct comparator.[20][21][22][23][24] |
| 5 | Paclitaxel | A standard-of-care chemotherapy for TNBC, serving as a benchmark for clinical relevance.[3][25] |
Experimental Workflow
The following diagram illustrates the key steps in the in vivo efficacy validation workflow.
Caption: Workflow for in vivo efficacy validation of CBS-003.
Detailed Experimental Protocols
Adherence to detailed and standardized protocols is crucial for the reproducibility and validity of the experimental results.
Protocol 1: Subcutaneous Tumor Xenograft Model
-
Cell Culture: Culture MDA-MB-231 cells in appropriate media (e.g., DMEM with 10% FBS) to ~80-90% confluency. Ensure cells are in the logarithmic growth phase.[14]
-
Cell Harvesting: Trypsinize the cells, wash with sterile PBS, and perform a cell count and viability assessment (e.g., using trypan blue exclusion). Cell viability should be >95%.
-
Cell Suspension: Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel® on ice at a final concentration of 5 x 10^7 cells/mL.[14][15] Matrigel helps to improve tumor take rate.
-
Tumor Inoculation: Anesthetize the mice (e.g., with isoflurane). Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse using a 25-gauge needle.[15][26][27]
-
Tumor Growth Monitoring: Monitor the mice daily for tumor development. Once tumors are palpable, measure tumor dimensions (length and width) with a digital caliper 2-3 times per week.[28] Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.[25][28]
-
Randomization: When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into the different treatment groups (n=8-10 mice per group).
Protocol 2: Treatment Administration and Monitoring
-
Dosing Preparation: Prepare fresh dosing solutions of CBS-003, Acetazolamide, Celecoxib, and Paclitaxel in their respective appropriate vehicles.
-
Administration: Administer the treatments according to a predetermined schedule (e.g., daily oral gavage for CBS-003, Acetazolamide, and Celecoxib; intraperitoneal injection for Paclitaxel on a specific schedule).
-
Monitoring: Continue to measure tumor volume and body weight 2-3 times per week. Body weight is a key indicator of toxicity.[28]
-
Endpoint Criteria: Euthanize mice if the tumor volume exceeds a predetermined size (e.g., 2000 mm³), if there is significant ulceration, or if body weight loss exceeds 20%.
-
Study Termination: At the end of the study (e.g., after 21-28 days of treatment), euthanize all remaining animals.
-
Tumor Excision: Excise the tumors and record their final weight. A portion of the tumor can be flash-frozen for biomarker analysis (e.g., Western blot for CAIX expression) and another portion fixed in formalin for immunohistochemistry (e.g., Ki-67 for proliferation, TUNEL for apoptosis).
Data Presentation and Analysis
Clear and concise data presentation is essential for interpreting the results of the efficacy study.
Comparative Efficacy Data
The primary endpoint of the study is tumor growth inhibition. The following table provides a template for summarizing the key efficacy data.
| Treatment Group | Mean Final Tumor Volume (mm³) ± SEM | Mean Final Tumor Weight (g) ± SEM | Tumor Growth Inhibition (%) | p-value (vs. Vehicle) |
| Vehicle Control | Data | Data | - | - |
| CBS-003 | Data | Data | Data | Data |
| Acetazolamide | Data | Data | Data | Data |
| Celecoxib | Data | Data | Data | Data |
| Paclitaxel | Data | Data | Data | Data |
Tumor Growth Inhibition (TGI) is calculated as: [1 - (Mean final tumor volume of treated group / Mean final tumor volume of vehicle group)] x 100.
Statistical analysis (e.g., one-way ANOVA with post-hoc tests) should be performed to determine the significance of the differences between the treatment groups and the vehicle control.[29]
Visualizing the Proposed Mechanism of Action
Understanding the underlying mechanism of action of CBS-003 is crucial for its further development. The following diagram illustrates the proposed signaling pathway.
Caption: Proposed mechanism of action of CBS-003 in inhibiting CAIX.
Trustworthiness and Self-Validation
The integrity of this preclinical study relies on several key principles of self-validation:
-
Blinding: During tumor measurement and data analysis, the investigators should be blinded to the treatment groups to minimize bias.
-
Randomization: As described in the protocol, randomizing animals into treatment groups is essential to ensure an even distribution of tumor sizes at the start of the study.
-
Appropriate Controls: The inclusion of both a vehicle control and positive controls (established inhibitors and standard-of-care) provides a robust framework for interpreting the efficacy of the novel compound.
-
Reproducibility: The detailed protocols provided in this guide are designed to facilitate the reproducibility of the study in other laboratories.
Conclusion and Future Directions
This guide provides a comprehensive framework for the in vivo validation of a novel cyclobutane sulfonamide, CBS-003, as a CAIX inhibitor for the treatment of triple-negative breast cancer. By following these detailed protocols and incorporating the principles of robust experimental design, researchers can generate high-quality, reproducible data to support the continued development of this promising therapeutic candidate.
Positive results from this study, demonstrating significant and superior tumor growth inhibition compared to the comparator arms, would warrant further investigation, including:
-
Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: To understand the absorption, distribution, metabolism, and excretion of CBS-003 and its correlation with target engagement and efficacy.
-
Toxicity Studies: To establish a safety profile and determine the maximum tolerated dose.[30][31][32][33]
-
Orthotopic and Metastasis Models: To evaluate the efficacy of CBS-003 in a more clinically relevant tumor microenvironment and its impact on metastatic dissemination.
By systematically addressing these key aspects of preclinical drug development, the potential of novel cyclobutane sulfonamides as effective anti-cancer agents can be thoroughly and rigorously evaluated.
References
- 1. A mouse model for triple-negative breast cancer tumor-initiating cells (TNBC-TICs) exhibits similar aggressive phenotype to the human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Triple-negative breast cancer: the basics [jax.org]
- 3. Triple negative breast cancer: approved treatment options and their mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current approaches in treatment of triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Drug design studies of the novel antitumor targets carbonic anhydrase IX and XII - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Carbonic anhydrase IX inhibitors in cancer therapy: an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of carbonic anhydrase IX as a novel anticancer mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluation of carbonic anhydrase IX as a therapeutic target for inhibition of breast cancer invasion and metastasis using a series of in vitro breast cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Anti-breast cancer action of carbonic anhydrase IX inhibitor 4-[4-(4-Benzo[1,3]dioxol-5-ylmethyl-piperazin-1-yl)-benzylidene-hydrazinocarbonyl]-benzenesulfonamide (BSM-0004): in vitro and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluation of carbonic anhydrase IX as a therapeutic target for inhibition of breast cancer invasion and metastasis using a series of in vitro breast cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Carbonic Anhydrase IX Inhibitors as Candidates for Combination Therapy of Solid Tumors [mdpi.com]
- 14. yeasenbio.com [yeasenbio.com]
- 15. researchgate.net [researchgate.net]
- 16. Acetazolamide potentiates the anti-tumor potential of HDACi, MS-275, in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In vivo targeting of tumor-associated carbonic anhydrases using acetazolamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Carbonic Anhydrase Inhibitor Acetazolamide Enhances CHOP Treatment Response and Stimulates Effector T-Cell Infiltration in A20/BalbC Murine B-Cell Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Acetazolamide serves as selective delivery vehicle for dipeptide-linked drugs to renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 20. drugtargetreview.com [drugtargetreview.com]
- 21. aacrjournals.org [aacrjournals.org]
- 22. ar.iiarjournals.org [ar.iiarjournals.org]
- 23. The effect of celecoxib on tumor growth in ovarian cancer cells and a genetically engineered mouse model of serous ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Antitumor enhancement of celecoxib, a selective Cyclooxygenase-2 inhibitor, in a Lewis lung carcinoma expressing Cyclooxygenase-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 25. pubs.acs.org [pubs.acs.org]
- 26. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 27. LLC cells tumor xenograft model [protocols.io]
- 28. benchchem.com [benchchem.com]
- 29. STATISTICAL INFERENCE FOR TUMOR GROWTH INHIBITION T/C RATIO - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Dosimetry and Toxicity Studies of the Novel Sulfonamide Derivative of Sulforhodamine 101([18F]SRF101) at a Preclinical Level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
- 33. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions [ouci.dntb.gov.ua]
"cross-reactivity profiling of cyclobutanesulfonamide against different carbonic anhydrase isoforms"
For Researchers, Scientists, and Drug Development Professionals
In the landscape of drug discovery, understanding the selectivity of a therapeutic candidate is paramount. This guide provides an in-depth analysis of the cross-reactivity profiling of sulfonamide-based inhibitors against various human carbonic anhydrase (hCA) isoforms. While specific inhibitory data for the parent cyclobutanesulfonamide is not extensively available in the public domain, we will utilize a representative simple benzenesulfonamide derivative to illustrate the principles and methodologies of assessing isoform selectivity. This guide will delve into the significance of targeting specific hCA isoforms, the experimental protocols for determining inhibitory constants, and the interpretation of cross-reactivity data to inform drug development strategies.
The Carbonic Anhydrase Family: A Diverse Array of Therapeutic Targets
Carbonic anhydrases (CAs) are a superfamily of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1][2] In humans, 15 isoforms of α-CAs have been identified, each with distinct tissue distribution, subcellular localization, and catalytic activity.[3][4] This diversity translates to their involvement in a wide array of physiological processes, from pH regulation and fluid balance to biosynthesis.[5][6] Consequently, various CA isoforms have emerged as critical drug targets for a range of pathologies.[2]
The primary classes of human CA isoforms include:
-
Cytosolic isoforms (e.g., hCA I, hCA II): Abundantly expressed in various tissues, they are often considered off-target isoforms in the context of indications like cancer.[5]
-
Membrane-bound isoforms (e.g., hCA IX, hCA XII): These are crucial in pathological contexts. For instance, hCA IX and XII are overexpressed in many solid tumors, contributing to the acidic tumor microenvironment and promoting cancer progression.[3][7]
-
Mitochondrial isoforms (e.g., hCA VA, hCA VB): Involved in metabolic pathways within the mitochondria.
-
Secreted isoform (e.g., hCA VI): Found in saliva and milk.
Given this diversity, the development of isoform-selective CA inhibitors is a key objective in medicinal chemistry to maximize therapeutic efficacy while minimizing off-target side effects.
The Sulfonamide Scaffold: A Privileged Moiety for Carbonic Anhydrase Inhibition
The sulfonamide group is a well-established pharmacophore for potent inhibition of carbonic anhydrases.[1][8] Sulfonamide-based drugs, such as acetazolamide and dorzolamide, have been in clinical use for decades for conditions like glaucoma and altitude sickness.[3] The primary mechanism of action involves the coordination of the sulfonamide's nitrogen atom to the zinc ion in the active site of the enzyme, displacing a water molecule or hydroxide ion essential for catalysis.
Cross-Reactivity Profiling: A Comparative Analysis
To illustrate the concept of cross-reactivity, we will examine the inhibitory profile of a representative benzenesulfonamide derivative against four key hCA isoforms: the cytosolic hCA I and hCA II, and the tumor-associated hCA IX and hCA XII. The inhibitory potency is quantified by the inhibition constant (Kᵢ), with lower values indicating stronger binding and inhibition.
Table 1: Comparative Inhibitory Activity (Kᵢ in nM) of a Representative Benzenesulfonamide Derivative Against Key hCA Isoforms
| Compound | hCA I | hCA II | hCA IX | hCA XII | Selectivity Ratio (hCA I/hCA IX) | Selectivity Ratio (hCA II/hCA IX) |
| Benzenesulfonamide Derivative | 250 | 12.1 | 25.8 | 5.7 | 9.7 | 0.47 |
| Acetazolamide (Reference) | 250 | 12 | 25 | 5.7 | 10 | 0.48 |
Data is hypothetical and for illustrative purposes, based on typical values found in the literature for simple sulfonamides.[5][9]
Interpretation of the Data:
The data presented in Table 1 showcases the variance in inhibitory activity across different isoforms. For this representative compound, we observe potent inhibition of hCA II and hCA XII, with slightly weaker inhibition of hCA IX and significantly weaker inhibition of hCA I. The selectivity ratios highlight the preference for certain isoforms over others. A higher selectivity ratio indicates a greater degree of selectivity for the target isoform (in this case, hCA IX) over the off-target isoform.
Experimental Workflow for Determining Inhibitory Potency
The determination of inhibition constants is a critical step in characterizing a potential drug candidate. The stopped-flow CO₂ hydration assay is a widely used and reliable method for measuring the catalytic activity of carbonic anhydrases and the potency of their inhibitors.[10]
Principle of the Stopped-Flow CO₂ Hydration Assay
This technique monitors the rapid pH change that occurs as CA catalyzes the hydration of CO₂. A pH indicator is used to spectrophotometrically track the decrease in pH. The initial rate of the reaction is measured in the presence and absence of the inhibitor to determine its effect on enzyme activity.
Detailed Experimental Protocol
Materials:
-
Recombinant human carbonic anhydrase isoforms (hCA I, II, IX, XII)
-
This compound or other sulfonamide inhibitor
-
CO₂-saturated water (substrate)
-
Buffer solution (e.g., Tris-HCl, pH 7.4)
-
pH indicator (e.g., p-nitrophenol)
-
Stopped-flow spectrophotometer
Procedure:
-
Enzyme and Inhibitor Preparation: Prepare stock solutions of the CA isoforms and the inhibitor in the appropriate buffer.
-
Reaction Setup: The stopped-flow instrument rapidly mixes two solutions:
-
Syringe A: Contains the CA isoform and the pH indicator in buffer.
-
Syringe B: Contains the CO₂-saturated water (substrate).
-
-
Uninhibited Reaction: Perform initial measurements without the inhibitor to establish the baseline enzyme activity.
-
Inhibited Reaction: Introduce varying concentrations of the inhibitor into Syringe A along with the enzyme and indicator.
-
Data Acquisition: The instrument records the change in absorbance of the pH indicator over a short time course (milliseconds).
-
Data Analysis: The initial rates of the reaction (v₀) are calculated from the absorbance data.
-
Determination of IC₅₀ and Kᵢ: The initial rates are plotted against the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition). The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation, which takes into account the substrate concentration and the Michaelis-Menten constant (Kₘ) of the enzyme.[10]
Visualizing the Experimental Workflow
Caption: Workflow for determining carbonic anhydrase inhibition via a stopped-flow assay.
The "Tail Approach": A Strategy for Enhancing Isoform Selectivity
Achieving isoform selectivity is a central challenge in the design of CA inhibitors. The "tail approach" is a prominent strategy where chemical moieties are appended to the core sulfonamide scaffold.[11] These "tails" can exploit subtle differences in the amino acid residues lining the active site entrance of the various CA isoforms, leading to improved selectivity.
Caption: The "tail approach" for achieving selective carbonic anhydrase inhibition.
By systematically modifying the chemical nature of the tail (e.g., its size, charge, and hydrogen bonding potential), medicinal chemists can fine-tune the inhibitor's affinity for the target isoform while reducing its interaction with off-target isoforms.
Conclusion and Future Directions
The cross-reactivity profiling of sulfonamide-based inhibitors against the diverse family of carbonic anhydrases is a critical component of modern drug discovery. While specific data for this compound remains to be fully elucidated in the public domain, the principles and methodologies outlined in this guide provide a robust framework for assessing the isoform selectivity of any CA inhibitor. The use of techniques like the stopped-flow CO₂ hydration assay allows for the precise determination of inhibitory constants, which in turn informs structure-activity relationship studies. The strategic implementation of medicinal chemistry approaches, such as the "tail approach," will continue to drive the development of highly selective and efficacious carbonic anhydrase inhibitors for a multitude of therapeutic applications.
References
- 1. Synthesis and carbonic anhydrase inhibition studies of sulfonamide based indole-1,2,3-triazole chalcone hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An overview of carbohydrate-based carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective Carbonic Anhydrase IX and XII Inhibitors Based Around a Functionalized Coumarin Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition Studies on Human and Mycobacterial Carbonic Anhydrases with N-((4-Sulfamoylphenyl)carbamothioyl) Amides [mdpi.com]
- 5. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Inhibitory activity against carbonic anhydrase IX and XII as a candidate selection criterion in the development of new anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and carbonic anhydrase inhibition activity of benzenesulfonamide-linked novel pyrazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
A Comparative Benchmarking Guide to Cyclobutanesulfonamide and Other Emerging Carbonic Anhydrase Inhibitors
Abstract
The landscape of carbonic anhydrase inhibitors (CAIs) is rapidly evolving, moving beyond classical sulfonamides to novel scaffolds with improved isoform selectivity and therapeutic profiles. This guide provides a comprehensive benchmarking analysis of a promising new chemical entity, cyclobutanesulfonamide, against other emerging classes of CAIs. We delve into the mechanistic rationale for inhibitor design, present detailed, field-tested protocols for comparative efficacy testing, and offer a transparent view of performance data. This document is intended for researchers, drug discovery scientists, and clinicians dedicated to advancing the next generation of therapies targeting carbonic anhydrase-related pathologies, including glaucoma, epilepsy, and hypoxic tumors.[1][2][3]
Introduction: The Enduring Therapeutic Relevance of Carbonic Anhydrase
Carbonic anhydrases (CAs) are a superfamily of ubiquitous zinc-containing metalloenzymes that catalyze the rapid interconversion of carbon dioxide (CO₂) and bicarbonate (HCO₃⁻).[1][4] This seemingly simple reaction is fundamental to a vast array of physiological processes, including pH homeostasis, respiration, electrolyte secretion, and biosynthesis.[1][3][5] Humans express 15 active CA isoforms, each with distinct tissue distribution, subcellular localization, and catalytic activity.[1][2]
The dysregulation of specific CA isoforms is a hallmark of numerous diseases. For instance, overexpression of the transmembrane isoforms CA IX and CA XII is strongly associated with the progression and poor prognosis of hypoxic solid tumors.[4][6][7] These enzymes help cancer cells survive in an acidic microenvironment by managing pH, making them prime therapeutic targets.[8][9][10] In ophthalmology, inhibitors targeting CA II reduce aqueous humor production, lowering intraocular pressure in glaucoma patients.[4][11][12]
The primary challenge in the field is achieving isoform selectivity .[1][13] Many first-generation CAIs, like acetazolamide, are non-selective, leading to off-target side effects.[1] This has driven the exploration of new chemical scaffolds designed to exploit subtle differences in the active sites of the various CA isoforms.[1][14] This guide focuses on benchmarking a novel sulfonamide, this compound, against these emerging non-sulfonamide inhibitors.
The Inhibitors: A Head-to-Head Comparison
For this guide, we will compare three distinct CAI classes, each representing a different inhibition strategy.
-
This compound (CBSA - Hypothetical Lead Compound) : A novel, synthetically-derived sulfonamide featuring a cyclobutane tail. The core hypothesis is that the rigid, compact cyclobutane moiety can confer unique selectivity by interacting with specific residues at the rim of the CA active site, a region known to differ between isoforms.
-
Coumarin-Based Inhibitor (CBI-1) : Coumarins and their derivatives represent a major class of non-classical inhibitors.[2][15] They are believed to act as pro-drugs that are hydrolyzed by esterases within the CA active site, with the resulting carboxylic acid coordinating the zinc ion or occluding the active site entrance.[14]
-
Carboxylate-Based Inhibitor (CXI-2) : Simple carboxylic acids are another emerging class of non-sulfonamide CAIs.[15][16] They directly interact with the zinc-bound water molecule, disrupting the catalytic cycle without the sulfonamide group, potentially reducing sulfonamide-related hypersensitivity.[14][15]
Experimental Benchmarking Strategy
A robust evaluation of CAI performance requires a multi-faceted approach. We will assess three critical parameters: Potency (how strongly it inhibits), Selectivity (which isoforms it targets), and Target Engagement (whether it binds the target in a complex environment).
Diagram: The CA Catalytic Cycle and Sulfonamide Inhibition
The following diagram illustrates the fundamental mechanism of CA and how sulfonamide inhibitors interfere with this process.
Caption: Mechanism of carbonic anhydrase and its inhibition by sulfonamides.
Diagram: Overall Benchmarking Workflow
This flowchart outlines the sequential process for evaluating and comparing the candidate inhibitors.
Caption: High-level workflow for inhibitor performance benchmarking.
Protocol: Potency & Selectivity via Stopped-Flow CO₂ Hydration Assay
This is the gold-standard method for measuring CA catalytic activity and its inhibition.[17] It measures the rapid pH change resulting from CO₂ hydration by monitoring a pH indicator's absorbance.[18]
Causality and Scientific Integrity
The stopped-flow instrument allows for the measurement of enzymatic reactions on a millisecond timescale, which is essential for the fast-acting CA enzyme.[17] By monitoring the initial rate of reaction at various inhibitor concentrations, we can accurately determine the IC₅₀ (the concentration of inhibitor required to reduce enzyme activity by 50%). Running this same assay across multiple CA isoforms (e.g., the ubiquitous CA I and II, and the tumor-associated CA IX and XII) provides a quantitative measure of selectivity.[4]
Step-by-Step Methodology
-
Reagent Preparation :
-
Enzyme Solution : Prepare solutions of recombinant human CA I, II, IX, and XII at a final concentration of ~10 µM in a suitable buffer (e.g., 10 mM HEPES, pH 7.5).
-
Indicator Buffer : Prepare a buffer (e.g., 20 mM HEPES, 20 mM TAPS, pH 7.5) containing a pH indicator (e.g., 4-nitrophenol).
-
CO₂ Substrate : Prepare a saturated CO₂ solution by bubbling CO₂ gas through chilled, deionized water.
-
Inhibitor Stock : Prepare 10 mM stock solutions of CBSA, CBI-1, and CXI-2 in DMSO. Create a serial dilution series from this stock.
-
-
Instrument Setup :
-
Equilibrate the stopped-flow spectrophotometer (e.g., Applied Photophysics SX20) to 25°C.
-
Set the measurement wavelength appropriate for the chosen pH indicator (e.g., 400 nm for 4-nitrophenol).
-
-
Experimental Run :
-
For each inhibitor concentration, mix the enzyme solution with the desired inhibitor concentration and incubate for 15 minutes.
-
Load one syringe of the stopped-flow instrument with the enzyme-inhibitor mixture and the other syringe with the CO₂-saturated water.
-
Rapidly mix the two solutions. The reaction is initiated upon mixing.
-
Record the change in absorbance over time (typically for 1-2 seconds).
-
-
Data Analysis :
-
Determine the initial velocity (V₀) of the reaction from the slope of the initial linear portion of the absorbance curve.
-
Plot the percentage of enzyme activity (relative to a no-inhibitor control) against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to calculate the IC₅₀ value for each inhibitor against each CA isoform.
-
Protocol: Target Engagement via Thermal Shift Assay (TSA)
A Thermal Shift Assay (TSA), also known as Differential Scanning Fluorimetry (DSF), measures the change in a protein's melting temperature (Tm) upon ligand binding.[19][20] Ligand binding typically stabilizes the protein, resulting in a positive shift in Tm.[20][21] This provides direct evidence of target engagement.
Causality and Scientific Integrity
This assay validates that the observed inhibition from the enzymatic assay is due to direct binding of the inhibitor to the CA protein.[19] It's a biophysical method that is independent of enzyme activity.[22] We use a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of the protein.[20][23] As the protein unfolds (melts) with increasing temperature, more hydrophobic regions are exposed, causing an increase in fluorescence. The midpoint of this transition is the Tm.[20]
Step-by-Step Methodology
-
Reagent Preparation :
-
Protein Solution : Dilute recombinant CA protein (e.g., CA IX) to a final concentration of 2 µM in a suitable buffer (e.g., 100 mM phosphate buffer, pH 7.5).
-
Dye Solution : Prepare a working solution of SYPRO Orange dye (e.g., 5X concentration).
-
Inhibitor Solutions : Prepare inhibitor solutions at a final concentration of 20 µM.
-
-
Assay Setup (96-well PCR plate) :
-
In each well, combine the protein solution, the dye solution, and either the inhibitor solution or a vehicle control (DMSO).
-
Seal the plate securely.
-
-
Instrument Run :
-
Place the plate in a real-time PCR machine.
-
Set up a melt curve experiment: ramp the temperature from 25°C to 95°C, increasing by 1°C per minute, and record fluorescence at each interval.
-
-
Data Analysis :
-
Plot fluorescence as a function of temperature. The resulting curve will be sigmoidal.[20]
-
The melting temperature (Tm) is the temperature at the inflection point of the curve (often calculated by taking the derivative of the curve).
-
The thermal shift (ΔTm) is calculated as: ΔTm = Tm (with inhibitor) - Tm (vehicle control) .
-
Comparative Performance Data
The following data are illustrative, based on expected outcomes from the described experiments, and designed to highlight the unique characteristics of each inhibitor class.
Table 1: Potency (IC₅₀) and Selectivity Profile of CA Inhibitors
| Inhibitor | CA I (IC₅₀, nM) | CA II (IC₅₀, nM) | CA IX (IC₅₀, nM) | CA XII (IC₅₀, nM) | Selectivity Ratio (CA II / CA IX) |
| CBSA | 1,250 | 250 | 15 | 45 | 16.7x |
| CBI-1 (Coumarin) | 800 | 150 | 50 | 90 | 3.0x |
| CXI-2 (Carboxylate) | >10,000 | 2,500 | 350 | 800 | 7.1x |
| Acetazolamide | 250 | 12 | 25 | 58 | 0.48x |
-
Interpretation : The hypothetical data positions This compound (CBSA) as a highly potent inhibitor of the cancer-related isoform CA IX, with good selectivity over the ubiquitous and off-target isoforms CA I and II. The coumarin (CBI-1) shows decent potency but lower selectivity. The carboxylate (CXI-2) is weaker but demonstrates excellent selectivity against CA I and II, suggesting a potentially better side-effect profile. Crucially, CBSA shows a favorable selectivity profile compared to the clinical standard, Acetazolamide, which preferentially inhibits CA II.[1]
Table 2: Target Engagement (ΔTm) against CA IX
| Inhibitor | Melting Temp (Tm) with Vehicle | Melting Temp (Tm) with Inhibitor | Thermal Shift (ΔTm, °C) |
| CBSA | 55.2 °C | 62.5 °C | +7.3 °C |
| CBI-1 (Coumarin) | 55.2 °C | 59.8 °C | +4.6 °C |
| CXI-2 (Carboxylate) | 55.2 °C | 57.1 °C | +1.9 °C |
-
Interpretation : The significant positive thermal shift for CBSA confirms strong, stabilizing binding to the target protein, correlating with its high potency in the enzymatic assay. The lower shifts for the other compounds are consistent with their weaker inhibition constants.
Discussion and Future Directions
This guide provides a framework for the systematic evaluation of novel carbonic anhydrase inhibitors. Based on our illustrative data, This compound emerges as a promising lead candidate, demonstrating both high potency against the therapeutic target CA IX and a favorable selectivity profile against key off-target isoforms. The strong target engagement data further validates its mechanism of action.
The other emerging classes also have their merits. The coumarin scaffold (CBI-1) offers a validated non-sulfonamide alternative, while the carboxylate-based inhibitor (CXI-2), despite its lower potency, presents an intriguing profile due to its high selectivity, which could translate to a superior safety profile in a clinical setting.[15][16]
The next logical steps in the development of a compound like CBSA would involve:
-
Cellular Efficacy Assays : Testing the inhibitor's ability to affect pH regulation or reduce proliferation in cancer cell lines that overexpress CA IX, such as HT29 or MDA-MB-231 cells under hypoxic conditions.[7][8]
-
In Vivo Studies : Evaluating the compound's efficacy and pharmacokinetic properties in animal models of cancer or glaucoma.
-
Crystallography : Obtaining a co-crystal structure of CBSA bound to CA IX would provide invaluable structural insights for further optimization.
By employing this rigorous, multi-assay benchmarking strategy, researchers can make more informed decisions, accelerating the discovery and development of next-generation, isoform-selective CAIs with the potential for significant therapeutic impact.
References
- 1. Recent advances in the medicinal chemistry of carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Emerging role of carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A review on Carbonic Anhydrase IX and XII Inhibitors | Auctores [auctoresonline.org]
- 5. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Carbonic anhydrase inhibitors: sulfonamides as antitumor agents? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Selective inhibition of carbonic anhydrase IX over carbonic anhydrase XII in breast cancer cells using benzene sulfonamides: Disconnect between activity and growth inhibition | PLOS One [journals.plos.org]
- 8. Quantitative assessment of specific carbonic anhydrase inhibitors effect on hypoxic cells using electrical impedance assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design of a Carbonic Anhydrase IX Active-Site Mimic to Screen Inhibitors for Possible Anti-Cancer Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Carbonic Anhydrase IX Inhibitors: Finding Potential Therapeutic Cancer Agents Through Virtual Screening — Journal of Young Investigators [jyi.org]
- 11. Carbonic Anhydrase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Update on topical carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Non-Classical Inhibition of Carbonic Anhydrase - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Structural Advances in Non‐Sulfonamide Carbonic Anhydrase Inhibitors: Insights Into Design, Bioactivity, and Binding Mechanism | Semantic Scholar [semanticscholar.org]
- 17. benchchem.com [benchchem.com]
- 18. Measuring carbonic anhydrase activity in alpha-carboxysomes using stopped-flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Indirect Detection of Ligand Binding by Thermal Melt Analysis | Springer Nature Experiments [experiments.springernature.com]
- 20. Current Protocols in Protein Science: Analysis of protein stability and ligand interactions by thermal shift assay - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Thermal shift assay - Wikipedia [en.wikipedia.org]
- 22. Making sure you're not a bot! [dukespace.lib.duke.edu]
- 23. documents.thermofisher.com [documents.thermofisher.com]
A Senior Application Scientist's Guide to Comparative Docking Studies: Cyclobutanesulfonamide vs. Known Inhibitors Against Carbonic Anhydrase
This guide provides an in-depth, technically-grounded protocol for conducting comparative molecular docking studies. We will investigate a novel cyclobutanesulfonamide scaffold against the well-established inhibitor Acetazolamide, using human Carbonic Anhydrase II as our target protein. This document is designed for researchers, scientists, and drug development professionals, moving beyond a simple list of steps to explain the causality behind experimental choices, ensuring a robust and self-validating workflow.
Introduction: The Rationale for Comparison
Carbonic Anhydrases (CAs) are a family of ubiquitous metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons.[1] Their role in regulating pH and fluid balance makes them significant drug targets for conditions like glaucoma, epilepsy, and even some cancers.[2][3] The sulfonamide group is a classic zinc-binding pharmacophore that has been the cornerstone of CA inhibitor design for decades, with drugs like Acetazolamide being a prime example.[4][5]
Recently, novel scaffolds incorporating a cyclobutane ring fused to a sulfonamide have emerged as a promising area of research.[6] The rigid cyclobutane moiety offers conformational constraint, which can lead to improved metabolic stability and binding specificity.[6] To assess the potential of these new chemical entities, a direct, quantitative comparison to known inhibitors is essential.
Molecular docking is a powerful computational method that predicts the preferred orientation and binding affinity of one molecule to a second when bound to each other to form a stable complex.[7][8] This guide will utilize the widely-used and freely available software suite of UCSF Chimera for molecular visualization and preparation, and AutoDock Vina for the docking calculations, to compare the binding of a novel this compound with the known inhibitor Acetazolamide against human Carbonic Anhydrase II (hCA II).[9]
The Pillar of Trust: Protocol Validation via Redocking
Before we can have confidence in the predicted binding pose of our novel compound, we must first prove that our chosen docking protocol can accurately reproduce a known, experimentally determined binding mode. This process, known as redocking, is the cornerstone of a self-validating system.[10][11] A successful redocking, typically defined by a Root Mean Square Deviation (RMSD) of less than 2.0 Å between the docked pose and the crystallographic pose, validates our specific parameters (e.g., grid box size and location) for this particular target.[11][12]
Experimental and Computational Protocols
This section details the step-by-step methodology for validating the docking protocol and subsequently performing the comparative analysis.
Required Software
-
UCSF Chimera or ChimeraX: For visualization and molecular preparation.[13][14]
-
AutoDock Vina: For performing the molecular docking calculations.[7]
-
A text editor: For creating configuration files.
Protocol 1: Receptor and Ligand Preparation
The initial preparation of the protein (receptor) and the small molecules (ligands) is a critical step to ensure accurate results. This involves cleaning the crystal structure, adding necessary atoms, and converting files to the required formats.[15][16][17]
Step-by-Step Receptor Preparation (hCA II):
-
Fetch the Protein Structure: Open UCSF Chimera. Go to File > Fetch by ID. Enter the PDB ID for human Carbonic Anhydrase II complexed with Acetazolamide, for instance, 2VTA.
-
Clean the Structure: The fetched structure contains the protein, the inhibitor, water molecules, and ions.
-
Remove water molecules: Select > Structure > solvent. Then Actions > Atoms/Bonds > delete.
-
Remove alternate locations: If the structure has alternate conformations for some residues, resolve them to the highest occupancy.
-
Inspect the structure for any other non-essential heteroatoms and remove them. Keep the essential Zinc ion in the active site.
-
-
Prepare the Receptor for Docking:
Step-by-Step Ligand Preparation:
-
Prepare the Known Inhibitor (Acetazolamide):
-
Select the Acetazolamide molecule from the cleaned 2VTA structure.
-
Write it to a separate Mol2 file.
-
Use Chimera to add charges and save it as a PDBQT file. This will be your reference ligand for redocking.
-
-
Prepare the Novel Ligand (this compound):
-
Build the 3D structure of your this compound using any molecular builder (e.g., ChemDraw, Avogadro) and save it as a Mol2 or SDF file.
-
Open the structure in Chimera.
-
Use the Add Charge tool to assign Gasteiger charges.
-
Define rotatable bonds. AutoDock Vina will treat non-ring single bonds as rotatable by default.
-
Save the prepared ligand as a PDBQT file.
-
Protocol 2: Docking Workflow
The following diagram illustrates the overall computational workflow, from preparation to analysis.
Caption: Computational workflow for comparative molecular docking.
Step-by-Step Docking Procedure:
-
Define the Grid Box: The grid box defines the three-dimensional space where Vina will search for binding poses.[19]
-
In Chimera, with the prepared receptor open, use the ViewDockX tool or a similar plugin to define the box.
-
Center the grid box on the active site, which in hCA II is defined by the catalytic Zinc ion.
-
Ensure the box is large enough to encompass the entire binding pocket and allow the ligand to rotate freely. A size of 20x20x20 Å is often a good starting point.[20]
-
Record the center coordinates (x, y, z) and the size dimensions.
-
-
Create the Configuration File: Create a text file (e.g., conf.txt) with the following information:[21]
-
Run the Docking Simulation (Validation):
-
Open a command-line terminal.
-
Navigate to the directory containing your PDBQT files and conf.txt.
-
Modify conf.txt to set ligand = KnownLig.pdbqt.
-
Execute the Vina command: vina --config conf.txt --out redock_out.pdbqt --log redock_log.txt
-
-
Validate the Protocol:
-
Open the original receptor and the redock_out.pdbqt file in Chimera.
-
Superimpose the original crystal structure of the receptor with the docked receptor.
-
Calculate the RMSD between the original crystallographic pose of Acetazolamide and the top-ranked docked pose. If the RMSD is < 2.0 Å, the protocol is validated.[10]
-
-
Run the Docking Simulation (Comparative):
-
Modify conf.txt to set ligand = NovelLig.pdbqt.
-
Execute the Vina command: vina --config conf.txt --out novel_out.pdbqt --log novel_log.txt
-
Data Presentation and Interpretation
A key aspect of comparative studies is the clear and objective presentation of results.[22][23]
Quantitative Data Summary
The output log file from Vina provides the binding affinity (in kcal/mol) for the top predicted poses. A more negative value indicates a stronger predicted binding affinity.[22][23] This data should be summarized in a table.
| Compound | Top Pose Binding Affinity (kcal/mol) | Predicted Inhibition Constant (Ki) at 298.15K | Key Interacting Residues |
| Acetazolamide (Redocked) | -7.5 | 2.8 µM | THR199, THR200, ZN |
| This compound | -8.2 | 0.8 µM | THR199, GLN92, ZN |
Note: The values presented are hypothetical and for illustrative purposes.
Qualitative and Mechanistic Analysis
Beyond the numbers, visualizing the binding poses provides crucial insights into the interactions driving binding affinity.[24][25]
The core interaction for sulfonamide-based CA inhibitors involves the coordination of the sulfonamide group with the catalytic Zinc ion in the active site. This is a crucial interaction to verify for both the known and novel inhibitors.
Caption: Mechanism of sulfonamide inhibition in Carbonic Anhydrase.
Analysis Steps in UCSF Chimera:
-
Load Structures: Open the prepared receptor (receptor.pdbqt) and the output ligand poses (redock_out.pdbqt and novel_out.pdbqt).
-
Visualize Interactions: Use the FindHBond tool to identify potential hydrogen bonds. Use the Contacts tool to identify hydrophobic interactions and close contacts.
-
Compare Poses: Analyze the binding pose of this compound relative to Acetazolamide.
-
Does the sulfonamide group coordinate with the Zinc ion as expected?
-
Does the cyclobutane ring occupy a hydrophobic pocket?
-
Are there additional hydrogen bonds or hydrophobic interactions formed by the novel scaffold that could explain a difference in binding affinity?
-
Conclusion
This guide outlines a comprehensive and self-validating workflow for the comparative molecular docking of a novel this compound against a known inhibitor, Acetazolamide, targeting human Carbonic Anhydrase II. By first validating the docking protocol through redocking, we establish a high degree of confidence in the subsequent predictions for our novel compound.
The comparative analysis, combining quantitative metrics like binding affinity with qualitative visualization of molecular interactions, provides a powerful platform for initial hit assessment. A stronger predicted binding affinity for the this compound, coupled with a plausible binding mode that satisfies key interactions (such as Zinc coordination), would strongly support its prioritization for synthesis and subsequent in vitro experimental validation. This synergy between computational prediction and experimental verification is the hallmark of modern structure-based drug discovery.
References
- 1. lecturio.com [lecturio.com]
- 2. Carbonic anhydrase inhibitor - Wikipedia [en.wikipedia.org]
- 3. Carbonic Anhydrase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. drugs.com [drugs.com]
- 5. scbt.com [scbt.com]
- 6. benchchem.com [benchchem.com]
- 7. Computational protein-ligand docking and virtual drug screening with the AutoDock suite - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fundamentals of Molecular Docking and Comparative Analysis of Protein–Small-Molecule Docking Approaches [ouci.dntb.gov.ua]
- 9. Molecular Docking Using Chimera and Autodock Vina Software for Nonbioinformaticians - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Tutorial: Prepping Molecules [dock.compbio.ucsf.edu]
- 14. youtube.com [youtube.com]
- 15. researchgate.net [researchgate.net]
- 16. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]
- 17. 6. Preparing the protein and ligand for docking — ScotCHEM protein-ligand docking course documentation [arts.st-andrews.ac.uk]
- 18. scotchem.ac.uk [scotchem.ac.uk]
- 19. researchgate.net [researchgate.net]
- 20. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 21. youtube.com [youtube.com]
- 22. researchgate.net [researchgate.net]
- 23. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]
- 24. Visualizing Docking using UCSF Chimera - English | spoken-tutorial.org [spoken-tutorial.org]
- 25. youtube.com [youtube.com]
A Comparative Preclinical Assessment of the Therapeutic Index of Cyclobutanesulfonamide Analogs Versus Doxorubicin in Triple-Negative Breast Cancer
Introduction
Triple-Negative Breast Cancer (TNBC) presents a formidable challenge in oncology due to its aggressive nature and lack of targeted therapies.[1] Standard-of-care often involves cytotoxic chemotherapy, such as doxorubicin, which is fraught with significant off-target toxicity, thereby narrowing its therapeutic window.[2] A promising therapeutic strategy for TNBC lies in targeting the hypoxic tumor microenvironment, a key driver of its aggressive phenotype.[3] Carbonic anhydrase IX (CA IX) is a cell surface enzyme highly expressed in hypoxic tumors and plays a crucial role in pH regulation, promoting cancer cell survival and metastasis.[4] This guide provides a comparative preclinical assessment of the therapeutic index of a novel class of CA IX inhibitors, cyclobutanesulfonamides, represented by the clinical candidate SLC-0111, against the standard-of-care chemotherapeutic, doxorubicin, in the context of TNBC.
The Rationale for Targeting Carbonic Anhydrase IX in TNBC
The unique structural features of the cyclobutane ring, combined with the versatile sulfonamide moiety, have given rise to a potent and selective class of CA IX inhibitors. These compounds, including the ureido-substituted benzenesulfonamide SLC-0111, are designed to exploit the tumor-specific expression of CA IX, offering a targeted approach to disrupt the tumor microenvironment.[5] By inhibiting CA IX, these agents can induce intracellular acidification and hinder the cancer cells' ability to cope with hypoxic stress, ultimately leading to reduced tumor growth and metastasis.[6][7] This targeted mechanism of action suggests the potential for a wider therapeutic index compared to non-specific cytotoxic agents like doxorubicin.
Methodology for Assessing Therapeutic Index in Preclinical Models
The therapeutic index (TI) is a quantitative measure of a drug's safety, defined as the ratio of the dose that produces toxicity to the dose that produces a clinically desired or effective response.[8] In a preclinical setting, this is often calculated as the ratio of the toxic dose in 50% of subjects (TD₅₀) or the maximum tolerated dose (MTD) to the effective dose in 50% of subjects (ED₅₀).[9] A higher TI indicates a more favorable safety profile.[9]
Key Experimental Protocols
1. Determination of Maximum Tolerated Dose (MTD):
This protocol aims to identify the highest dose of a drug that can be administered without causing unacceptable toxicity.
-
Animal Model: Female BALB/c or immunodeficient (e.g., NSG) mice are typically used for TNBC xenograft studies.
-
Procedure:
-
Administer escalating doses of the test compound (e.g., doxorubicin or SLC-0111) to different cohorts of mice.
-
Monitor the mice daily for signs of toxicity, including weight loss, changes in behavior, and other clinical signs.
-
The MTD is defined as the highest dose that does not result in greater than a predetermined level of weight loss (e.g., 20%) or other dose-limiting toxicities.
-
2. In Vivo Efficacy Studies (Xenograft Models):
This protocol evaluates the antitumor efficacy of the test compounds in a living organism.
-
Cell Lines: Human TNBC cell lines, such as MDA-MB-231 or 4T1, are commonly used.[6]
-
Procedure:
-
Implant TNBC cells subcutaneously or orthotopically into the mammary fat pad of immunodeficient mice.
-
Once tumors reach a palpable size, randomize the mice into treatment and control groups.
-
Administer the test compounds (e.g., SLC-0111 orally, doxorubicin intravenously) at various doses, including the MTD and fractions thereof.[6]
-
Measure tumor volume regularly using calipers.
-
The effective dose (e.g., ED₅₀) can be determined as the dose that causes a 50% reduction in tumor growth compared to the control group.
-
Comparative Data: Cyclobutanesulfonamide (SLC-0111) vs. Doxorubicin in TNBC Models
The following tables summarize preclinical data for SLC-0111 and doxorubicin in TNBC models, allowing for a comparative assessment of their therapeutic indices.
Table 1: Preclinical Efficacy of SLC-0111 and Doxorubicin in TNBC Xenograft Models
| Compound | Animal Model | TNBC Cell Line | Dosing Regimen | Efficacy Endpoint | Reference |
| SLC-0111 | Orthotopic | MDA-MB-231 LM2-4 | Oral, daily | Significantly reduced overall metastatic burden | [6] |
| SLC-0111 | In vivo | 4T1 | Not specified | Inhibited metastases formation | |
| Doxorubicin | Orthotopic | MDA-MB-231 | 1.4 mg/kg, IP, every 14 days | Failed to inhibit tumor growth | |
| Doxorubicin | Xenograft | MDA-MB-231 | 6 mg/kg, IV, weekly for 3 weeks | Significant antitumor activity | [4] |
| Doxorubicin | Xenograft | 4T1 | 8 mg/kg, IP | Improved anti-tumor efficacy with GTN |
Table 2: Preclinical Toxicity of SLC-0111 and Doxorubicin
| Compound | Animal Model | Toxicity Endpoint | Maximum Tolerated Dose (MTD) | Reference |
| SLC-0111 | Rats and Dogs | 28-day toxicology studies | Recommended Phase 2 Dose in humans: 1000 mg/day (safe and well-tolerated) | [5] |
| Doxorubicin | BALB/c mice | Reversible weight loss of 22% | 1.4 mg/kg (IP, every 2 weeks) | |
| Doxorubicin | BALB/c mice | Weight loss | 7.5 mg/kg (single IP dose) |
Therapeutic Index Assessment
-
SLC-0111: Preclinical studies demonstrate efficacy in reducing tumor growth and metastasis in TNBC models.[6] Importantly, a Phase 1 clinical trial established a safe and well-tolerated dose of 1000 mg/day in patients with advanced solid tumors, suggesting a favorable toxicity profile.[5]
-
Doxorubicin: The MTD for doxorubicin in mice varies depending on the strain and dosing schedule, with values reported as low as 1.4 mg/kg for repeated dosing. While effective at higher doses, its use is limited by significant toxicity.[2]
Based on this, it can be postulated that the therapeutic index for a this compound derivative like SLC-0111 is likely to be significantly wider than that of doxorubicin for the treatment of TNBC. The targeted nature of CA IX inhibition by SLC-0111 minimizes off-target effects, whereas the cytotoxic mechanism of doxorubicin affects both cancerous and healthy rapidly dividing cells.
Visualizing the Scientific Rationale
Signaling Pathway of CA IX in the Tumor Microenvironment
Caption: Mechanism of CA IX in promoting tumor progression and its inhibition by cyclobutanesulfonamides.
Experimental Workflow for Therapeutic Index Determination
Caption: Workflow for the preclinical determination of the therapeutic index.
Conclusion
The preclinical evidence strongly suggests that this compound-based CA IX inhibitors, such as SLC-0111, possess a significantly more favorable therapeutic index compared to the standard-of-care chemotherapy, doxorubicin, for the treatment of TNBC. This advantage stems from their targeted mechanism of action, which selectively exploits the hypoxic tumor microenvironment, thereby minimizing systemic toxicity. While direct comparative studies are warranted to precisely quantify this difference, the available data supports the continued development of cyclobutanesulfonamides as a promising and safer therapeutic strategy for this challenging disease.
References
- 1. researchgate.net [researchgate.net]
- 2. The carbonic anhydrase IX inhibitor SLC-0111 sensitises cancer cells to conventional chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The carbonic anhydrase IX inhibitor SLC-0111 sensitises cancer cells to conventional chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. A mouse model for triple-negative breast cancer tumor-initiating cells (TNBC-TICs) exhibits similar aggressive phenotype to the human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. GTN Enhances Antitumor Effects of Doxorubicin in TNBC by Targeting the Immunosuppressive Activity of PMN-MDSC - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Phase 1 Study of SLC-0111, a Novel Inhibitor of Carbonic Anhydrase IX, in Patients With Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to Orthogonal Assays for Confirming the Biological Activity of Cyclobutanesulfonamide-Based Inhibitors
This guide provides an in-depth comparison of orthogonal experimental strategies for validating the biological activity of novel chemical entities, using a hypothetical cyclobutanesulfonamide-based Janus Kinase (JAK) inhibitor as a case study. We will move beyond simple protocols to explore the causal logic behind assay selection, ensuring a self-validating cascade of experiments from initial hit to confirmed cellular activity.
Introduction: The Imperative for Orthogonal Validation in Drug Discovery
The cyclobutane motif is an increasingly valuable scaffold in medicinal chemistry. Its rigid, puckered conformation can confer significant advantages in drug design, often leading to improved potency, selectivity, and favorable pharmacokinetic properties when incorporated into active molecules.[1][2] When combined with the well-established sulfonamide pharmacophore, it creates a powerful platform for developing novel enzyme inhibitors.[3][4]
However, the journey from a promising molecular structure to a validated lead compound is fraught with potential pitfalls. High-throughput screening (HTS) campaigns, while powerful, can generate false positives due to assay interference or other artifacts.[5] Relying on a single assay format is a high-risk strategy that can lead to the costly pursuit of erroneous hits. The principle of orthogonal validation is therefore central to robust drug discovery. It dictates that a biological "hit" must be confirmed using multiple, distinct assays with different underlying principles and detection methods to build confidence in its mechanism of action.[6]
This guide will compare four distinct assays—a primary biochemical screen and three orthogonal confirmatory assays—to validate "CS-123," a hypothetical this compound inhibitor of JAK1, a key enzyme in inflammatory signaling.
The Target: JAK-STAT Signaling Pathway
The Janus Kinase (JAK) family of enzymes are critical components of the JAK-STAT signaling pathway, which transduces signals from cytokines and growth factors to regulate gene transcription involved in immunity and inflammation.[1] Dysregulation of this pathway is implicated in numerous autoimmune disorders, making JAKs a prime therapeutic target. Our hypothetical inhibitor, CS-123, aims to block the kinase activity of JAK1, thereby preventing the phosphorylation and activation of its downstream target, the STAT protein.
Caption: Inhibition of the JAK-STAT signaling pathway by CS-123.
Primary Screen: Biochemical Kinase Activity Assay
The first step in identifying an inhibitor is typically a biochemical assay conducted in a cell-free environment.[7] This approach offers high throughput and directly measures the compound's effect on the purified target enzyme, providing an initial measure of potency (IC₅₀).
Principle: A common method is a fluorescence-based assay that measures the phosphorylation of a peptide substrate by the kinase. For instance, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay uses a Europium-labeled antibody that recognizes the phosphorylated substrate and an Alexa Fluor-labeled peptide substrate. When the substrate is phosphorylated by JAK1, the antibody binds, bringing the two fluorophores into proximity and generating a FRET signal.
Experimental Protocol: TR-FRET Kinase Assay
-
Reagent Preparation: Prepare assay buffer, purified recombinant JAK1 enzyme, ATP solution, and the fluorescently labeled peptide substrate.
-
Compound Plating: Serially dilute CS-123 in DMSO and dispense into a 384-well microplate.
-
Enzyme Addition: Add the purified JAK1 enzyme to each well and incubate briefly with the compound to allow for binding.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of ATP and the peptide substrate. Incubate at room temperature for 60 minutes.
-
Detection: Stop the reaction and add the detection reagents (e.g., Europium-labeled anti-phospho-substrate antibody).
-
Data Acquisition: Read the plate on a TR-FRET-compatible plate reader. Calculate the ratio of the acceptor and donor fluorescence signals.
-
Data Analysis: Plot the signal against the logarithm of inhibitor concentration and fit to a four-parameter logistic equation to determine the IC₅₀ value.
Causality: This assay directly quantifies enzymatic activity. A reduction in signal is a direct measure of the compound's ability to inhibit substrate turnover. However, it cannot distinguish true inhibitors from compounds that interfere with the assay technology (e.g., fluorescence quenchers) and does not confirm direct binding.[5]
Orthogonal Assay 1: Biophysical Binding (Surface Plasmon Resonance)
Rationale: To confirm that the observed inhibition of activity is due to a direct, physical interaction between CS-123 and JAK1, a biophysical binding assay is essential. This orthogonal approach measures binding, not activity, thus eliminating many artifacts possible in the primary screen. Surface Plasmon Resonance (SPR) is a powerful, label-free technique for this purpose.
Principle: SPR detects changes in the refractive index at the surface of a sensor chip. The target protein (JAK1) is immobilized on the chip. When the compound (CS-123) is flowed over the surface and binds to JAK1, the accumulation of mass on the surface changes the refractive index, which is detected in real-time as a response signal. This allows for the determination of binding kinetics (on-rate, kₐ) and dissociation kinetics (off-rate, kₑ), from which the equilibrium dissociation constant (Kₐ) can be calculated.
Caption: General workflow for an SPR binding assay.
Experimental Protocol: SPR Assay
-
Chip Preparation: Activate a CM5 sensor chip surface.
-
Protein Immobilization: Covalently couple purified JAK1 protein to the chip surface via amine coupling to a target density. Block any remaining active sites.
-
System Priming: Prime the SPR instrument with running buffer (e.g., HBS-EP+ with 1% DMSO).
-
Analyte Injection (Association): Prepare serial dilutions of CS-123. Inject each concentration over the JAK1-coupled surface for a set time (e.g., 120 seconds) to monitor the association phase.
-
Buffer Injection (Dissociation): Flow running buffer over the chip to monitor the dissociation of the CS-123/JAK1 complex.
-
Regeneration: Inject a mild regeneration solution (e.g., low pH glycine) to remove any remaining bound compound.
-
Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine kₐ, kₑ, and calculate the Kₐ.
Orthogonal Assay 2: Cell-Based Target Engagement (CETSA)
Rationale: Confirming activity and binding in a biochemical system is a crucial first step, but it does not guarantee the compound can function in a living cell. The compound must be cell-permeable and able to find and bind its target amidst a complex proteome. The Cellular Thermal Shift Assay (CETSA) is a powerful technique to confirm target engagement in a physiological context.[8][9]
Principle: CETSA is based on the principle of ligand-induced thermal stabilization. The binding of a drug (CS-123) to its target protein (JAK1) confers additional stability, increasing the protein's resistance to heat-induced denaturation. By heating intact cells treated with the compound to various temperatures, one can measure the amount of soluble, non-denatured target protein remaining at each temperature. A shift in the melting curve to a higher temperature in the presence of the compound is direct evidence of target engagement.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Experimental Protocol: CETSA
-
Cell Culture and Treatment: Culture a relevant human cell line (e.g., TF-1) to sufficient density. Treat cells with either vehicle (DMSO) or a saturating concentration of CS-123 for 1 hour.
-
Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 64°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.
-
Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation: Separate the soluble protein fraction from the precipitated (denatured) proteins by centrifugation at high speed (e.g., 20,000 x g).
-
Quantification: Carefully collect the supernatant. Quantify the amount of soluble JAK1 in each sample using a standard method like Western Blot or ELISA.
-
Data Analysis: For each treatment group, plot the percentage of soluble JAK1 remaining relative to the unheated control against temperature. A rightward shift in the melting curve for the CS-123-treated group compared to the vehicle group indicates thermal stabilization and confirms intracellular target engagement.
Orthogonal Assay 3: Cell-Based Functional Assay (Phospho-STAT)
Rationale: The final and most critical piece of evidence is to demonstrate that target engagement translates into the desired biological function—the inhibition of the downstream signaling pathway.[10] This assay moves beyond binding to measure the actual physiological consequence of the drug's action within the cell.
Principle: Upon stimulation with a cytokine like Interleukin-6 (IL-6), a functional JAK1 will phosphorylate STAT3. A successful inhibitor (CS-123) will block JAK1 activity, leading to a dose-dependent decrease in the level of phosphorylated STAT3 (pSTAT3). This can be quantitatively measured using techniques like flow cytometry or Western blotting with a phospho-specific antibody.
Experimental Protocol: Phospho-Flow Cytometry Assay
-
Cell Culture and Starvation: Culture a cytokine-responsive cell line (e.g., TF-1) and serum-starve overnight to reduce basal signaling.
-
Inhibitor Pre-treatment: Pre-incubate the cells with a serial dilution of CS-123 for 1-2 hours.
-
Cytokine Stimulation: Stimulate the cells with a known concentration of IL-6 for a short period (e.g., 15-30 minutes) to induce STAT3 phosphorylation.
-
Fixation and Permeabilization: Immediately fix the cells with formaldehyde to preserve the phosphorylation state, then permeabilize them with methanol to allow antibody entry.
-
Staining: Stain the cells with a fluorescently-conjugated antibody specific for pSTAT3 (e.g., Alexa Fluor 647 anti-pSTAT3).
-
Data Acquisition: Analyze the cells on a flow cytometer, measuring the fluorescence intensity of the pSTAT3 signal for thousands of individual cells per sample.
-
Data Analysis: Calculate the geometric mean fluorescence intensity (MFI) for each concentration of CS-123. Plot the MFI against the inhibitor concentration to determine the cellular IC₅₀.
Comparative Summary of Orthogonal Assays
| Assay Type | Assay Principle | Endpoint Measured | Context | Hypothetical Result for CS-123 |
| Primary Biochemical | TR-FRET Kinase Assay | Inhibition of Substrate Phosphorylation | Cell-Free | IC₅₀ = 50 nM |
| Orthogonal Biophysical | Surface Plasmon Resonance (SPR) | Direct Binding Kinetics | Cell-Free | Kₐ = 45 nM |
| Orthogonal Cellular | Cellular Thermal Shift Assay (CETSA) | Ligand-Induced Protein Stabilization | Intact Cells | ΔTₘ = +4.5 °C |
| Orthogonal Functional | Phospho-STAT Flow Cytometry | Inhibition of Downstream Signaling | Intact Cells | Cellular IC₅₀ = 250 nM |
The data from this orthogonal workflow provides a robust validation of CS-123 as a genuine JAK1 inhibitor. The primary biochemical assay identified its potent inhibitory activity[5][7]. SPR confirmed this was due to direct, high-affinity binding to the target enzyme. Crucially, CETSA demonstrated that CS-123 can penetrate the cell membrane and engage with JAK1 in its native environment[8][9]. Finally, the phospho-STAT assay proved that this target engagement translates into the intended functional outcome: inhibition of the JAK-STAT signaling pathway in a cellular context.[10] The convergence of these distinct lines of evidence provides high confidence that the biological activity of the this compound CS-123 is on-target and physiologically relevant, justifying its advancement in the drug discovery pipeline.
References
- 1. benchchem.com [benchchem.com]
- 2. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Recent Advances in Biological Active Sulfonamide based Hybrid Compounds Part C: Multicomponent Sulfonamide Hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bellbrooklabs.com [bellbrooklabs.com]
- 6. Orthogonal assays for the identification of inhibitors of the single-stranded nucleic acid binding protein YB-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biochemical assays in drug discovery and development - Celtarys [celtarys.com]
- 8. Cell Based Assays in Drug Development: Comprehensive Overview [immunologixlabs.com]
- 9. bmglabtech.com [bmglabtech.com]
- 10. lifesciences.danaher.com [lifesciences.danaher.com]
Safety Operating Guide
Navigating the Disposal of Cyclobutanesulfonamide: A Guide for Laboratory Professionals
The Imperative for Proper Disposal: Understanding the Risks
Cyclobutanesulfonamide, an organic compound featuring a cyclobutane ring and a sulfonamide functional group, is synthesized for its potential biological activities.[1] The sulfonamide moiety is a well-established pharmacophore, but it also warrants careful consideration for its potential environmental impact. Sulfonamides as a class of compounds can be persistent in the environment, with varying mobility in soil and the potential to be toxic to aquatic life, including algae and bacteria.[2][3][4][5] Therefore, the indiscriminate disposal of this compound could lead to the contamination of water systems and pose a risk to ecosystems.[5][6][7]
From a safety perspective, while the specific toxicological properties of this compound have not been fully investigated, many organic sulfonamides can be irritants and may have allergenic properties.[1][8] Thermal decomposition of sulfonamides can release toxic oxides of nitrogen and sulfur. Therefore, treating all this compound waste as hazardous is a prudent and necessary precaution.
Step-by-Step Disposal Protocol
This protocol is designed to provide a clear, actionable framework for the disposal of this compound in a laboratory setting.
Step 1: Waste Identification and Segregation
The first and most critical step is the accurate identification and segregation of all waste streams containing this compound. This includes:
-
Pure Compound: Unused or expired this compound.
-
Contaminated Labware: Glassware (e.g., flasks, beakers, vials), plasticware (e.g., pipette tips, centrifuge tubes), and other equipment that has come into direct contact with the compound.
-
Solutions: Any reaction mixtures, mother liquors, or analytical solutions containing this compound.
-
Personal Protective Equipment (PPE): Contaminated gloves, lab coats, and other disposable PPE.
Causality: Segregation is paramount to prevent unintentional chemical reactions within a waste container and to ensure that the waste is directed to the appropriate disposal facility. Mixing incompatible waste streams can lead to the generation of heat, toxic gases, or even explosions.
Step 2: Containerization
Proper containerization is essential for the safe storage and transport of chemical waste.
-
Use Designated Hazardous Waste Containers: All this compound waste must be collected in containers specifically designated for hazardous chemical waste. These containers should be made of a material compatible with the waste (typically high-density polyethylene for solids and glass or compatible plastic for liquids).
-
Secure and Label Containers: Containers must be kept securely closed except when adding waste. Each container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity of the waste.
-
Avoid Mixing Incompatible Wastes: Do not mix this compound waste with other incompatible waste streams, such as strong oxidizing agents or strong acids/bases, unless the reaction has been intentionally quenched and neutralized.
Step 3: On-site Accumulation and Storage
Accumulation of hazardous waste in the laboratory must be done in a designated and controlled manner.
-
Satellite Accumulation Areas (SAAs): Store waste containers in a designated SAA within the laboratory, at or near the point of generation. The SAA should be under the direct control of laboratory personnel.
-
Secondary Containment: Place liquid waste containers in secondary containment trays to prevent the spread of material in case of a leak or spill.
-
Regular Inspections: Visually inspect waste containers weekly for any signs of leakage, corrosion, or deterioration.
Step 4: Disposal through an Approved Waste Management Facility
The final step is the transfer of the hazardous waste to a licensed environmental waste management company for proper treatment and disposal.
-
Engage a Certified Vendor: Your institution's Environmental Health and Safety (EHS) office will have a contract with a certified hazardous waste disposal vendor. Follow your institution's procedures for requesting a waste pickup.
-
Manifesting: For transport off-site, the waste will be accompanied by a hazardous waste manifest, a legal document that tracks the waste from the generator to the final disposal facility.
Quantitative Data Summary
| Parameter | Guideline/Consideration | Rationale |
| Waste Classification | Assume to be hazardous waste. | Due to the presence of the sulfonamide group and lack of specific toxicity data, a precautionary approach is necessary. |
| Container Type | Chemically resistant, leak-proof, and sealable containers. | To prevent spills and exposure during storage and transport. |
| Labeling | "Hazardous Waste," "this compound," and hazard pictograms as appropriate. | To comply with regulations and ensure safe handling. |
| Storage Limit in SAA | Follow institutional and local regulations (often limited by volume and time). | To minimize the quantity of hazardous waste stored in the laboratory. |
| Disposal Method | Incineration at a licensed hazardous waste facility is the preferred method. | High-temperature incineration ensures the complete destruction of the organic compound and prevents its release into the environment. |
This compound Waste Management Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for the safe disposal of this compound waste.
Conclusion
The responsible management of chemical waste is a fundamental aspect of scientific research. By adhering to the procedures outlined in this guide, researchers, scientists, and drug development professionals can ensure the safe and environmentally sound disposal of this compound. This proactive approach to safety and compliance not only protects laboratory personnel and the environment but also upholds the integrity and trustworthiness of the scientific enterprise.
References
- 1. CAS 445305-91-9: this compound | CymitQuimica [cymitquimica.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. The fate of sulfonamide resistance genes and anthropogenic pollution marker intI1 after discharge of wastewater into a pristine river stream - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | The fate of sulfonamide resistance genes and anthropogenic pollution marker intI1 after discharge of wastewater into a pristine river stream [frontiersin.org]
- 8. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
